4-(Cyclohexyloxy)-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexyloxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBVVSONJDUVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905242 | |
| Record name | 4-(Cyclohexyloxy)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10018-78-7 | |
| Record name | Succinic acid, monocyclohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010018787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Cyclohexyloxy)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Cyclohexyloxy)-4-oxobutanoic Acid for Researchers and Drug Development Professionals
Executive Summary
4-(Cyclohexyloxy)-4-oxobutanoic acid, also known as succinic acid monocyclohexyl ester, is a bifunctional molecule incorporating both a carboxylic acid and a cyclohexyl ester. This unique structural arrangement presents opportunities for its application in various scientific domains, particularly in drug development and materials science. Its carboxylic acid moiety offers a reactive handle for amide bond formation, further derivatization, or salt formation to modulate physicochemical properties. The cyclohexyl ester group imparts lipophilicity, which can be leveraged to enhance membrane permeability or to design prodrugs that improve the pharmacokinetic profile of parent molecules. This guide provides a comprehensive overview of the known and predicted properties of this compound, detailed protocols for its synthesis and purification, and an exploration of its potential applications, with a focus on its relevance to researchers in the pharmaceutical sciences.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized in the table below. These have been collated from various chemical databases and supplier information.
| Property | Value | Source(s) |
| Molecular Formula | C10H16O4 | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| CAS Number | 10018-78-7 | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Sealed in a dry environment, store in freezer under -20°C | |
| IUPAC Name | This compound | [1] |
| Synonyms | Succinic acid monocyclohexyl ester, Cyclohexanol succinate | [1] |
| XLogP3-AA (Predicted) | 1.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 63.6 Ų | [1] |
Spectroscopic Profile (Predicted)
-
¹H NMR (in CDCl₃):
-
A broad singlet corresponding to the carboxylic acid proton (COOH) is expected in the region of 10-12 ppm.
-
A multiplet for the methine proton of the cyclohexyl ring attached to the oxygen (O-CH) would likely appear around 4.7-4.9 ppm.
-
The methylene protons of the succinic acid backbone (CH₂CH₂) should present as two triplets around 2.6-2.8 ppm.
-
The methylene protons of the cyclohexyl ring will likely appear as a series of multiplets in the upfield region of 1.2-1.9 ppm.
-
-
¹³C NMR (in CDCl₃):
-
The carbonyl carbon of the carboxylic acid (COOH) is predicted to be in the range of 178-182 ppm.
-
The carbonyl carbon of the ester (COO-cyclohexyl) would likely be found around 172-175 ppm.
-
The methine carbon of the cyclohexyl ring attached to the oxygen (O-CH) is expected at approximately 73-76 ppm.
-
The methylene carbons of the succinic acid backbone (CH₂CH₂) should appear in the region of 28-32 ppm.
-
The methylene carbons of the cyclohexyl ring are anticipated to be in the range of 23-35 ppm.
-
-
FT-IR (ATR):
-
A broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the ester carbonyl will likely be present around 1730-1750 cm⁻¹.
-
The C=O stretch from the carboxylic acid carbonyl is anticipated around 1700-1720 cm⁻¹.
-
A C-O stretch from the ester is expected in the region of 1100-1300 cm⁻¹.
-
-
Mass Spectrometry:
-
Predicted m/z values for various adducts in mass spectrometry are available, with the [M-H]⁻ ion expected at 199.09758 and the [M+H]⁺ ion at 201.11214.
-
Synthesis and Purification
A robust and straightforward method for the synthesis of this compound involves the ring-opening of succinic anhydride with cyclohexanol. This reaction is typically performed with gentle heating and can be carried out with or without a catalyst.
Proposed Synthesis Protocol
This protocol is based on established methods for the synthesis of dicarboxylic acid monoesters.
Materials:
-
Succinic anhydride (1.0 eq)
-
Cyclohexanol (1.1 eq)
-
Toluene (or other suitable inert solvent)
-
Pyridine (catalytic amount, optional)
-
5% w/v Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add succinic anhydride and toluene.
-
Begin stirring and add cyclohexanol, followed by a catalytic amount of pyridine (optional, may increase reaction rate).
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl to remove any remaining pyridine.
-
Extract the organic layer with 5% w/v NaHCO₃ solution. The desired product will move to the aqueous layer as its sodium salt, while any unreacted cyclohexanol will remain in the organic layer.
-
Separate the aqueous layer and wash it with diethyl ether to remove any remaining organic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl with stirring until the pH is approximately 2-3. The product should precipitate as a white solid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield this compound.
Purification
For higher purity, the crude product obtained from the synthesis can be further purified by recrystallization.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethyl acetate/hexane mixture.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can enhance the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Reactivity and Stability
-
Ester Group: The cyclohexyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield succinic acid and cyclohexanol. The rate of hydrolysis is expected to increase with temperature.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions, such as esterification, amide bond formation (e.g., with amines in the presence of coupling agents like DCC or EDC), and reduction.
-
Stability: The compound should be stored in a cool, dry place to prevent hydrolysis. It is generally stable under anhydrous conditions.
Potential Applications in Drug Development
While direct biological activity data for this compound is limited, its structural features suggest several potential applications in the pharmaceutical field.
-
Prodrug Moiety: The cyclohexyloxycarbonyl group can serve as a lipophilic promoiety to enhance the oral bioavailability of polar drugs.[2] The ester bond can be designed to be cleaved by esterases in the body, releasing the active parent drug.
-
Linker in Drug Conjugates: The bifunctional nature of the molecule allows it to be used as a linker to connect a drug molecule to a targeting ligand, a polymer, or another drug molecule. The succinate linker is commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
-
Scaffold for New Chemical Entities: The compound can serve as a starting material for the synthesis of novel heterocyclic compounds, as derivatives of 4-oxobutanoic acids are known to be precursors to pyridazinones, which have shown antimicrobial and anti-inflammatory properties.[3]
-
Antimicrobial Potential: Monoesters of succinic acid have demonstrated antibacterial and antifungal activities.[4] This suggests that this compound and its derivatives could be explored as potential antimicrobial agents.
Safety and Handling
Based on available safety data sheets, this compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be followed when handling this compound.
References
- 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis - Benchchem. (URL: )
-
This compound | C10H16O4 | CID 120922 - PubChem. (URL: [Link])
-
4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (URL: [Link])
-
Recrystallization - University of Rochester. (URL: [Link])
-
Succinic acid, monochloride 3-hexyl ester - Chemical & Physical Properties by Cheméo. (URL: [Link])
-
This compound (C10H16O4) - PubChemLite. (URL: [Link])
-
Separation of Succinic Acid from Fermentation Broth Using Weak Alkaline Anion Exchange Adsorbents | Request PDF - ResearchGate. (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
Novel chromatographic purification of succinic acid from whey fermentation broth by anionic exchange resins - PubMed. (URL: [Link])
-
2-Amino-succinic acid dicyclohexyl ester | C16H28ClNO4 | CID 2840005 - PubChem. (URL: [Link])
-
The hydrolysis of 4-acyloxy-4-substituted-2,5-cyclohexadienones: limitations of aryloxenium ion chemistry - PubMed. (URL: [Link])
-
Solvent effects on kinetics of hydrolysis reactions in supercritical water - Tohoku University. (URL: [Link])
-
13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). (URL: [Link])
-
Succinic anhydride esterification won't go forward - Chemistry Stack Exchange. (URL: [Link])
-
4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid - Optional[13C NMR]. (URL: [Link])
-
Novel chromatographic purification of succinic acid from whey fermentation broth by anionic exchange resins - Muni University. (URL: [Link])
-
Orally active 1-(cyclohexyloxycarbonyloxy)alkyl ester prodrugs of cefotiam - PubMed. (URL: [Link])
-
Succinic Acid Purification Ion Exchange Method. (URL: [Link])
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Succinic Acid | C4H6O4 | CID 1110 - PubChem. (URL: [Link])
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - MDPI. (URL: [Link])
- EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester - Google P
-
Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[5]arenes | ChemRxiv. (URL: [Link])
-
FT-IR spectrum of 4-(carboxymethoxy)benzoic acid | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
A Critical Review on Downstream Process to Recovery Succinic Acid from Fermentative Broth - Chemical Engineering Transactions. (URL: [Link])
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
Succinic acid monoisopropyl ester | C7H12O4 | CID 62056 - PubChem. (URL: [Link])
-
Cyclooxygenase-Inhibiting Platinum(IV) Prodrugs with Potent Anticancer Activity - MDPI. (URL: [Link])
-
Butanoic acid, 4'-propyl[1,1'-bicyclohexyl]-4-yl ester - Optional[13C NMR] - SpectraBase. (URL: [Link])
-
Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure - PMC - PubMed Central. (URL: [Link])
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4-(Cyclohexyloxy)-4-oxobutanoic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-(Cyclohexyloxy)-4-oxobutanoic acid
This guide provides a comprehensive framework for the structural elucidation of this compound, a mono-ester derivative of succinic acid. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond procedural outlines to explain the causal logic behind experimental choices. We will explore an integrated analytical approach utilizing Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a self-validating case for the molecule's identity and purity.
This compound (CAS No: 10018-78-7) is a bifunctional organic molecule with the chemical formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[1][2][3] Its structure incorporates both a carboxylic acid and a cyclohexyl ester, making it a valuable intermediate in various synthetic pathways. The unambiguous confirmation of its structure is paramount for ensuring quality control, understanding reaction kinetics, and validating its suitability for downstream applications.
A common and logical synthetic route to this compound is the nucleophilic acyl substitution reaction between succinic anhydride and cyclohexanol.[4] This reaction involves the opening of the anhydride ring by the alcohol, yielding the desired mono-ester carboxylic acid.[4] Understanding this synthesis is critical as it informs the expected structure and potential side products or unreacted starting materials that may be present in a sample.
Sources
CAS number 10018-78-7 chemical information
An In-depth Technical Guide to 4-(Cyclohexyloxy)-4-oxobutanoic Acid (CAS 10018-78-7) for Advanced Research and Drug Development
Introduction
This compound, commonly known as Cyclohexyl Succinate, is a bifunctional organic molecule that serves as a critical building block in advanced organic synthesis and pharmaceutical development. Its structure, incorporating both a carboxylic acid and a cyclohexyl ester, offers a unique combination of reactivity and physicochemical properties. This guide provides an in-depth exploration of its synthesis, chemical behavior, applications in drug discovery, and analytical characterization, tailored for researchers, medicinal chemists, and drug development professionals.
Section 1: Physicochemical and Structural Properties
The unique properties of this compound stem from its molecular architecture, which combines a flexible dicarboxylic acid derivative with a lipophilic cyclohexyl moiety.
Chemical Identity
| Property | Value |
| CAS Number | 10018-78-7 |
| IUPAC Name | 4-cyclohexyloxy-4-oxobutanoic acid |
| Synonyms | Cyclohexyl Succinate, Succinic acid monocyclohexyl ester, Butanedioic acid, 1-cyclohexyl ester |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol [1] |
| InChIKey | CQBVVSONJDUVEJ-UHFFFAOYSA-N[1] |
Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 149-150 °C (at 2 Torr) | ChemicalBook |
| Density | 1.0359 g/cm³ | ChemicalBook |
| pKa | 4.43 ± 0.17 (Predicted) | ChemicalBook |
| LogP | 1.72710 | LookChem |
| Topological Polar Surface Area | 63.6 Ų | PubChem[1] |
Section 2: Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the mono-esterification of succinic acid or its anhydride with cyclohexanol. The primary challenge in this synthesis is achieving high selectivity for the mono-ester over the di-ester byproduct.
Synthetic Pathway Overview
The most common laboratory-scale synthesis involves the reaction of succinic anhydride with cyclohexanol. This approach is advantageous as the 1:1 stoichiometry of the reactants inherently favors the formation of the mono-ester.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis from Succinic Anhydride
This protocol is based on the general principles of esterification of cyclic anhydrides.
Materials:
-
Succinic anhydride (1.0 eq)
-
Cyclohexanol (1.05 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq, catalyst)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of succinic anhydride (10 mmol, 1.0 g) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add 4-dimethylaminopyridine (0.5 mmol, 61 mg).
-
Add cyclohexanol (10.5 mmol, 1.05 g) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer sequentially with 0.5 N HCl (2 x 20 mL) and saturated NaHCO₃ solution (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Section 3: Applications in Drug Discovery and Development
The incorporation of a cyclohexyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable building block for introducing this moiety.
The Role of the Cyclohexyl Group in Medicinal Chemistry
The cyclohexyl group is a popular structural motif in drug design for several reasons:
-
Bioisosterism: It can act as a bioisostere for a phenyl group, offering a three-dimensional structure that may provide more contact points with a target protein. It can also serve as a bioisostere for a t-butyl group, potentially fitting into deeper hydrophilic pockets.[2][3]
-
Improved Lipophilicity: The aliphatic nature of the cyclohexyl group increases the lipophilicity of a molecule, which can enhance membrane permeability and oral absorption.
-
Metabolic Stability: Compared to aromatic rings, the saturated cyclohexyl ring is less prone to oxidative metabolism, potentially leading to a longer half-life of the drug.
-
Conformational Rigidity: Replacing a flexible alkyl chain with a more rigid cyclohexyl ring reduces the entropic penalty upon binding to a target, which can lead to improved affinity.[2][3]
Synthetic Utility
This compound's bifunctionality allows for its use as a linker or spacer in the synthesis of more complex molecules. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the cyclohexyl ester provides the desired structural and physicochemical properties.
Section 4: Analytical and Spectroscopic Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.
Chromatographic Analysis: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a suitable method for the quantification and purity assessment of this compound.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in Water; B: Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve the sample to be analyzed in the initial mobile phase composition.
Caption: Analytical workflow for HPLC-UV analysis.
Spectroscopic Data Interpretation
¹H NMR (500 MHz, CDCl₃):
-
δ 11.0-12.0 (s, 1H): Carboxylic acid proton (-COOH).
-
δ 4.7-4.9 (m, 1H): Proton on the cyclohexyl carbon attached to the ester oxygen (-O-CH-).
-
δ 2.6-2.7 (t, 2H): Methylene protons adjacent to the ester carbonyl group (-CH₂-COO-).
-
δ 2.5-2.6 (t, 2H): Methylene protons adjacent to the carboxylic acid group (-CH₂-COOH).
-
δ 1.2-1.9 (m, 10H): Remaining methylene protons of the cyclohexyl ring.
¹³C NMR (125 MHz, CDCl₃):
-
δ 178-180: Carboxylic acid carbonyl carbon (-COOH).
-
δ 172-174: Ester carbonyl carbon (-COO-).
-
δ 73-75: Cyclohexyl carbon attached to the ester oxygen (-O-CH-).
-
δ 30-35 (multiple signals): Methylene carbons of the succinate backbone and the cyclohexyl ring.
-
δ 23-26 (multiple signals): Methylene carbons of the cyclohexyl ring.
FT-IR (KBr, cm⁻¹):
-
2930-2850: C-H stretching of the cyclohexyl and methylene groups.
-
~1735: C=O stretching of the ester carbonyl group.
-
~1710: C=O stretching of the carboxylic acid carbonyl group.
-
2500-3300 (broad): O-H stretching of the carboxylic acid.
-
1200-1300: C-O stretching of the ester and carboxylic acid.
Mass Spectrometry (EI): The fragmentation pattern would likely show a weak or absent molecular ion peak at m/z 200. Key fragments would arise from the loss of the cyclohexyl group, cleavage of the succinate chain, and McLafferty rearrangements.[4]
Section 5: Safety and Handling
Appropriate safety precautions must be taken when handling this compound.
Hazard Identification
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Handling Procedures
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a cool, dry place in a tightly sealed container. Keep away from oxidizing agents.[5]
References
- Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 17(10), 709–727.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link][4]
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An In-depth Technical Guide to the Molecular Weight of 4-(Cyclohexyloxy)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(Cyclohexyloxy)-4-oxobutanoic acid, with a primary focus on the determination and significance of its molecular weight. This document delves into the fundamental physicochemical properties of the molecule, outlines authoritative methods for its synthesis, and presents detailed, validated protocols for the precise determination of its molecular weight using modern analytical techniques. This guide is intended to serve as a vital resource for researchers and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven insights to ensure scientific integrity and experimental success.
Introduction to this compound: A Molecule of Interest
This compound, also known as monocyclohexyl succinate, is a dicarboxylic acid monoester. Its structure, featuring a cyclohexyl ester and a terminal carboxylic acid, imparts a unique combination of lipophilic and hydrophilic characteristics. This bifunctionality makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functionalized materials. The precise molecular weight is a critical parameter that underpins its identity, purity, and stoichiometric use in subsequent reactions.
Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule begins with its fundamental properties. The key identifiers and computed physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₄ | PubChem[1] |
| Average Molecular Weight | 200.23 g/mol | PubChem[1] |
| Monoisotopic Mass | 200.10485899 Da | PubChem[1] |
| IUPAC Name | 4-cyclohexyloxy-4-oxobutanoic acid | PubChem[1] |
| CAS Number | 10018-78-7 | PubChem[1] |
| Appearance | Solid (predicted) | |
| XLogP3-AA | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
Synthesis of this compound
The synthesis of succinic acid monoesters is a well-established process in organic chemistry. The most common and efficient method involves the ring-opening of succinic anhydride with the corresponding alcohol, in this case, cyclohexanol. This reaction is typically catalyzed by an acid or can proceed thermally.
Synthetic Workflow
The logical flow for the synthesis and purification of this compound is depicted below. This workflow ensures a high yield of the desired product with excellent purity.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of succinic acid monoesters from succinic anhydride and aryl alcohols[2][3].
Materials:
-
Succinic anhydride (1.0 eq)
-
Cyclohexanol (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq, catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add succinic anhydride, cyclohexanol, and toluene.
-
Add p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Determination of Molecular Weight: A Cornerstone of Characterization
The determination of the molecular weight of a newly synthesized compound is a critical step in its characterization. It serves to confirm the identity of the compound and assess its purity. Several analytical techniques can be employed for this purpose, with mass spectrometry being the most definitive.
Mass Spectrometry: The Gold Standard
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a singly charged molecular ion, the m/z value directly corresponds to the molecular weight of the compound.
Principle of Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
Expected Fragmentation Pattern: In the mass spectrum of a carboxylic acid ester, a common fragmentation pathway is the cleavage of the C-O bond to form an acylium ion (R-CO⁺). For this compound, the loss of the cyclohexyloxy group would result in a prominent fragment.
Caption: A generalized workflow for molecular weight determination by ESI-MS.
High-Performance Liquid Chromatography (HPLC)
While not a direct measure of molecular weight, HPLC is an indispensable tool for assessing the purity of the synthesized compound. A pure compound should ideally exhibit a single, sharp peak in the chromatogram. Furthermore, HPLC can be coupled with a mass spectrometer (LC-MS) to provide both purity and molecular weight information simultaneously.
Validated HPLC Method for Succinic Acid Derivatives: Several validated HPLC methods exist for the quantification of succinic acid and its derivatives[4][5]. A common approach utilizes a reversed-phase C18 column with a UV detector.
Experimental Protocol for Purity Assessment by HPLC:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% phosphoric acid in water (e.g., 10:90 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Spectroscopic Characterization
In addition to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and confirmation of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl protons and the protons of the succinate backbone.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the ten carbon atoms in the molecule, including the carbonyl carbons of the ester and carboxylic acid groups.
Conclusion
The molecular weight of this compound is a fundamental property that is critical for its application in research and development. This guide has provided a comprehensive overview of its synthesis, purification, and detailed methodologies for the accurate determination of its molecular weight. By employing the robust analytical techniques outlined herein, researchers can ensure the identity and purity of this valuable chemical building block, thereby upholding the principles of scientific integrity and paving the way for its successful application in the synthesis of novel compounds.
References
-
Wang, F. H., et al. (2005). Synthesis of monoethyl ester of succinic acid and characterization. Journal of Chemical & Engineering Data, 50(4), 1424-1427. Available at: [Link]
-
Kallitsis, I., et al. (2021). Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins. Polymers, 13(3), 346. Available at: [Link]
-
Khan, K. M., et al. (2012). Synthesis and Structural Characterization of Novel Monoesters of Succinic Anhydride with Aryl Alcohols. Semantic Scholar. Available at: [Link]
-
Taha, M., et al. (2012). Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst. Semantic Scholar. Available at: [Link]
-
Kallitsis, I., et al. (2021). Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins. ResearchGate. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Succinic acid. Available at: [Link]
-
Wiley. (2015). Development and Validation of New Chromatographic Method for the Determination of Enantiomeric and Diastereomeric Purity of Solifenacin Succinate: An Antimuscarinic Agent. ResearchGate. Available at: [Link]
-
Galaxy Publication. (2020). Development and Validation of an RP-HPLC Method for Simultaneous Quantification of Azelnidipine and Metoprolol Succinate in. Available at: [Link]
-
IJNRD. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOLIFENACIN SUCCINATE BY USING UV-SPECTROPHOTOMETRIC METHOD. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Organic Syntheses. 2-cyclohexyloxyethanol. Available at: [Link]
Sources
An In-depth Technical Guide to 4-(Cyclohexyloxy)-4-oxobutanoic Acid: Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-(Cyclohexyloxy)-4-oxobutanoic acid, a bifunctional organic molecule with potential applications in chemical synthesis, materials science, and drug development. The document details its chemical identity, including a list of known synonyms and registry numbers, and summarizes its key physicochemical properties. A thorough discussion of its synthesis via the esterification of succinic anhydride with cyclohexanol is presented, including a generalized experimental protocol and purification strategies. While specific, large-scale applications are not widely documented in publicly available literature, this guide explores its potential utility as a versatile building block, linker molecule in bioconjugation and PROTAC development, and as a monomer for specialty polymers. This whitepaper aims to serve as a foundational resource for researchers and professionals in the pharmaceutical and chemical industries who are interested in the potential of this and related molecules.
Chemical Identity and Synonyms
This compound is a carboxylic acid and a cyclohexyl ester. Its bifunctional nature, possessing both a reactive carboxylic acid group and a sterically significant cyclohexyl ester, makes it an interesting candidate for various chemical transformations and applications.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 10018-78-7[1] |
| Molecular Formula | C₁₀H₁₆O₄[1] |
| Molecular Weight | 200.23 g/mol [1] |
| Synonyms | Cyclohexanol succinate, Succinic acid, monocyclohexyl ester, cyclo-hexyl hydrogen succinate, Butanedioic acid, 1-cyclohexyl ester |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 2. These properties are essential for its handling, storage, and application in various experimental settings.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [2] |
| InChI Key | CQBVVSONJDUVEJ-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The primary route for the synthesis of this compound is the esterification of succinic anhydride with cyclohexanol. This reaction involves the nucleophilic attack of the hydroxyl group of cyclohexanol on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the mono-ester.
General Synthetic Workflow
The overall synthetic scheme is straightforward and can be accomplished with or without a catalyst, although the use of a catalyst can improve reaction rates and yields, particularly with sterically hindered alcohols.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (General Procedure)
The following is a generalized, non-optimized protocol for the laboratory-scale synthesis of this compound.
Materials:
-
Succinic anhydride
-
Cyclohexanol
-
Toluene (or another suitable aprotic solvent)
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in toluene.
-
Addition of Reactants: Add cyclohexanol (1.0 - 1.2 eq) to the solution. If using a catalyst, pyridine (0.1 - 1.0 eq) can be added at this stage.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove any remaining pyridine and unreacted cyclohexanol.
-
Wash with water and then with a saturated sodium bicarbonate solution to remove unreacted succinic acid and the acidic product into the aqueous layer. Note: The product, being a carboxylic acid, will be extracted into the basic aqueous layer.
-
-
Isolation of Product:
-
Acidify the combined basic aqueous layers with cold 1 M HCl until the solution is acidic (pH ~2), which will precipitate the product.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Purification Workflow
Caption: A detailed workflow for the purification of this compound.
Potential Applications in Research and Drug Development
While specific, high-impact applications of this compound are not extensively documented in peer-reviewed literature, its chemical structure suggests several areas of potential utility, particularly for researchers in drug development and materials science.
Linker Molecule in Bioconjugation and PROTACs
The molecule possesses a carboxylic acid handle that can be activated for amide bond formation with amine-containing molecules, such as proteins, peptides, or small molecule ligands. The cyclohexyl ester provides a lipophilic and sterically bulky moiety. This bifunctional nature makes it a candidate for use as a linker in various applications, including:
-
PROTAC (Proteolysis Targeting Chimera) Development: As a component of the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand. The length and composition of the linker are critical for the efficacy of a PROTAC.
-
Bioconjugation: For attaching small molecules to biological macromolecules.
Building Block in Organic Synthesis
The carboxylic acid can be used in a variety of standard organic transformations, such as esterification, amidation, and reduction. The cyclohexyl ester can serve as a protecting group for the carboxylic acid, which can be cleaved under specific conditions. This allows for its use as a versatile building block in the synthesis of more complex molecules.
Monomer for Specialty Polymers
The dicarboxylic acid monoester structure allows it to be used as a monomer in polymerization reactions. The presence of the cyclohexyl group can impart unique properties to the resulting polymer, such as increased hydrophobicity, altered thermal properties, and modified solubility.
Analytical Characterization
Comprehensive, publicly available analytical data such as NMR, IR, and mass spectra for this compound are limited. However, based on its structure, the expected spectral characteristics can be predicted. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized material.
Expected ¹H NMR Spectral Features:
-
A broad singlet corresponding to the carboxylic acid proton.
-
A multiplet in the upfield region corresponding to the protons of the cyclohexyl ring.
-
A multiplet for the methine proton of the cyclohexyl group attached to the ester oxygen.
-
Two multiplets corresponding to the two methylene groups of the butanoic acid backbone.
Expected ¹³C NMR Spectral Features:
-
A signal for the carboxylic acid carbon.
-
A signal for the ester carbonyl carbon.
-
Signals for the carbons of the cyclohexyl ring.
-
Signals for the methylene carbons of the butanoic acid chain.
Expected IR Spectral Features:
-
A broad O-H stretch from the carboxylic acid.
-
A C=O stretch from the carboxylic acid.
-
A C=O stretch from the ester.
-
C-H stretches from the aliphatic and cyclohexyl groups.
-
A C-O stretch from the ester.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a readily accessible bifunctional molecule with a range of potential applications in organic synthesis, polymer chemistry, and as a linker in bioconjugation. While its use is not yet widely reported, its structural features make it a compound of interest for researchers seeking to develop novel chemical entities and materials. Further investigation into its specific applications and biological properties is warranted to fully realize its potential.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Patents citing this compound.
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The Biological Versatility of 4-(Cyclohexyloxy)-4-oxobutanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of Succinate Monoesters
In the landscape of modern drug discovery, the exploration of small molecules with diverse biological activities remains a cornerstone of therapeutic innovation. Among these, derivatives of 4-(cyclohexyloxy)-4-oxobutanoic acid, a monoester of succinic acid, are emerging as a class of compounds with significant, yet underexplored, potential. This technical guide provides an in-depth analysis of the known and extrapolated biological activities of these derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing existing data on related succinic acid monoesters and outlining robust experimental protocols, this document aims to catalyze further investigation into this promising chemical scaffold.
Our exploration will delve into the potential anticancer, anti-inflammatory, and antimicrobial properties of these compounds. We will examine the underlying mechanisms of action, drawing parallels from the well-documented roles of succinate in cellular metabolism and signaling. Furthermore, this guide will provide detailed, field-proven methodologies for the synthesis and biological evaluation of this compound derivatives, empowering research teams to rigorously assess their therapeutic promise.
Chapter 1: The Chemical Foundation - Structure and Synthesis
This compound, also known as succinic acid monocyclohexyl ester, possesses a core structure characterized by a four-carbon dicarboxylic acid (succinic acid) backbone, with one carboxylic acid group esterified with a cyclohexyl moiety. This structure provides a unique combination of a lipophilic cyclohexyl ring and a polar carboxylic acid group, features that can significantly influence its pharmacokinetic and pharmacodynamic properties.
The synthesis of this compound and its derivatives is typically achieved through straightforward esterification reactions. A common and efficient method involves the reaction of succinic anhydride with cyclohexanol or its substituted analogues. This reaction is often carried out under mild conditions and can be readily adapted for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from succinic anhydride and cyclohexanol.
Materials:
-
Succinic anhydride
-
Cyclohexanol
-
Pyridine (catalyst)
-
Toluene (solvent)
-
Hydrochloric acid (1M)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in toluene.
-
Add cyclohexanol (1.1 equivalents) to the solution.
-
Add a catalytic amount of pyridine to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with 1M hydrochloric acid to remove pyridine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Causality: The use of succinic anhydride provides a reactive acylating agent. Pyridine acts as a nucleophilic catalyst, activating the anhydride towards attack by the hydroxyl group of cyclohexanol. The acidic workup is crucial for removing the basic catalyst and ensuring the final product is in its free carboxylic acid form.
Chapter 2: Anticancer Potential - Targeting Aberrant Metabolism
Recent research has highlighted the role of metabolic intermediates, such as succinate, as oncometabolites that can drive tumorigenesis.[1][2][3][4] An accumulation of succinate in cancer cells can lead to the inhibition of prolyl hydroxylases, resulting in the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[2][4] HIF-1α is a transcription factor that promotes tumor growth, angiogenesis, and metastasis.[2][3] Furthermore, extracellular succinate can act as a signaling molecule, binding to its receptor SUCNR1 to promote angiogenesis and cancer cell migration.[1][2]
While direct studies on this compound are limited, its structural similarity to succinic acid suggests that it and its derivatives could potentially modulate these pathways. It is hypothesized that these compounds could act as competitive inhibitors of succinate-mediated signaling or interfere with succinate metabolism within cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, thus providing a quantitative measure of cytotoxicity.
| Compound | Cell Line | Assay | IC50 (µg/mL) | Citation |
| 1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester | HepG2 | MTT | 42 | [5] |
| 1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester | MCF-7 | MTT | 100 | [5] |
| Doxorubicin (Positive Control) | MCF-7 | MTT | ~1 | N/A |
This table presents data for a structurally related dicarboxylic acid monoester to provide a comparative context for potential cytotoxicity.
Chapter 3: Anti-inflammatory Activity - Modulating Immune Responses
Succinate has been identified as a key signaling molecule in inflammation.[6][7][8][9] It can be released by immune cells and acts as a pro-inflammatory signal by stabilizing HIF-1α, which in turn upregulates the expression of inflammatory genes like IL-1β.[4][9] However, some studies also suggest that extracellular succinate can have anti-inflammatory effects through its receptor SUCNR1 under certain conditions.[8][10] This dual role makes the succinate signaling pathway an attractive target for the development of novel anti-inflammatory agents.
Derivatives of this compound, as succinate analogues, could potentially modulate these inflammatory pathways. They might act as antagonists at the SUCNR1 receptor or interfere with intracellular succinate signaling, thereby dampening the inflammatory response.
Experimental Protocol: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives in a rat model of acute inflammation.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize the rats to the experimental conditions.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the test compounds or the reference drug orally or intraperitoneally. The control group receives only the vehicle.
-
After a specific time (e.g., 1 hour), inject a sub-plantar dose of carrageenan into the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Causality: Carrageenan injection induces a biphasic acute inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the release of prostaglandins and other inflammatory mediators. This model is widely used to screen for non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit the cyclooxygenase (COX) pathway.
Chapter 4: Antimicrobial Activity - Disrupting Microbial Viability
Succinic acid and its esters have demonstrated antimicrobial properties against a variety of bacteria and fungi.[11][12][13] The proposed mechanism of action involves the disruption of the microbial cell membrane, leading to the leakage of essential intracellular components.[11] The lipophilicity of the ester group can play a crucial role in the compound's ability to penetrate the microbial cell wall and membrane.
Studies on substituted benzyl monoesters of succinic acid have shown that the nature and position of substituents on the aromatic ring significantly influence their antimicrobial efficacy.[12][13] This suggests that the cyclohexyl group in this compound could confer favorable properties for antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a panel of pathogenic microorganisms.
Materials:
-
Bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Causality: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism. This provides a standardized measure of the compound's potency and allows for comparison with other antimicrobial agents.
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4-Chlorobenzyl hydrogen succinate | E. coli | 18 | 125 | [12] |
| 4-Chlorobenzyl hydrogen succinate | P. mirabilis | 16 | 250 | [12] |
| 2,4-Dichlorobenzyl hydrogen succinate | C. albicans | 20 | 125 | [13] |
| 2,4-Dichlorobenzyl hydrogen succinate | A. niger | 18 | 250 | [13] |
This table presents data for structurally related succinic acid monoesters to provide a comparative context for potential antimicrobial activity.
Chapter 5: Concluding Remarks and Future Directions
The derivatives of this compound represent a promising, yet largely untapped, area for therapeutic development. Based on the established biological roles of succinate and the observed activities of related monoesters, this class of compounds warrants further investigation for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to establish clear structure-activity relationships. Mechanistic studies are crucial to elucidate the precise molecular targets and pathways through which these compounds exert their effects. In vivo studies in relevant disease models will be essential to validate their therapeutic efficacy and safety profiles.
This technical guide provides a solid foundation for initiating and advancing research into this intriguing class of molecules. By leveraging the provided protocols and understanding the underlying scientific principles, researchers can effectively explore the full therapeutic potential of this compound derivatives.
References
-
Iqbal, M., et al. (2014). Antimicrobial Activities of Monoesters of Succinic Acid. Asian Journal of Chemistry, 26(23), 8025-8028. Available from: [Link]
-
Iqbal, M., et al. (2017). Antimicrobial Activities of Monoesters of Succinic Acid. ResearchGate. Available from: [Link]
-
Wu, J. Y., et al. (2023). Succinate-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments? Cancers, 15(11), 2939. Available from: [Link]
-
Wu, J. Y., et al. (2022). Cancer-derived extracellular succinate: a driver of cancer metastasis. Cancer Metastasis Reviews, 41(4), 877-891. Available from: [Link]
-
Roy, A., et al. (2014). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. International Journal of Molecular and Cellular Medicine, 3(3), 178-187. Available from: [Link]
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Popa, A., et al. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. International Journal of Molecular Sciences, 25(11), 5707. Available from: [Link]
-
ResearchGate. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. Available from: [Link]
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Mu, X., et al. (2017). Succinate: An initiator in tumorigenesis and progression. Oncotarget, 8(35), 59869-59879. Available from: [Link]
-
Mu, X., et al. (2017). Succinate: An initiator in tumorigenesis and progression. Oncotarget, 8(35), 59869–59879. Available from: [Link]
-
Li, Y., et al. (2023). Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. Frontiers in Immunology, 14, 1204558. Available from: [Link]
-
Mills, E. L., et al. (2020). Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages. Metabolites, 10(9), 375. Available from: [Link]
-
Reddy, M. R., et al. (2013). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. BioMed Research International, 2013, 292043. Available from: [Link]
-
de Oliveira, A. C. S., et al. (2024). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. Journal of the Brazilian Chemical Society, 35, e20230303. Available from: [Link]
-
Mills, E. L., et al. (2020). Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages. Metabolites, 10(9), 375. Available from: [Link]
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Sangeetha, T., & Balasubramanian, K. (2007). Succinic acid monoethyl ester, a novel insulinotropic agent: effect on lipid composition and lipid peroxidation in streptozotocin-nicotin-amide induced type 2 diabetic rats. Molecular and Cellular Biochemistry, 296(1-2), 165-176. Available from: [Link]
-
Gökçe, G., et al. (2021). The apoptotic efficacy of succinic acid on renal cancer cell lines. Molecular Biology Reports, 48(12), 7857-7865. Available from: [Link]
-
Gökçe, G., et al. (2021). The apoptotic efficacy of succinic acid on renal cancer cell lines. ResearchGate. Available from: [Link]
-
Wang, X., et al. (2024). Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. Journal of Agricultural and Food Chemistry, 72(33), 14353-14363. Available from: [Link]
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de la Lastra, J. C., et al. (2024). Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus. Pharmaceutics, 16(12), 1735. Available from: [Link]
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An In-depth Technical Guide to 4-(Cyclohexyloxy)-4-oxobutanoic Acid: Synthesis, Characterization, and Potential in Drug Development
This guide provides a comprehensive technical overview of 4-(Cyclohexyloxy)-4-oxobutanoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. By leveraging established chemical principles and projecting the utility of its structural motifs—a succinate monoester and a cyclohexyl group—this document offers a foundational understanding of its synthesis, characterization, and potential therapeutic applications, particularly within the domain of prodrug strategies.
Introduction: The Scientific Rationale
This compound, also known as monocyclohexyl succinate, is a dicarboxylic acid monoester. Its structure is compelling from a medicinal chemistry perspective for two primary reasons: the succinic acid linker and the cyclohexyl moiety.
-
Succinate Esters as Prodrug Moieties : Succinic acid esters are frequently employed as prodrugs to enhance the aqueous solubility and bioavailability of parent drug molecules.[1] The ester linkage can be designed for cleavage by endogenous esterases, releasing the active pharmacological agent in vivo.[2][3] This strategy can improve a drug's pharmacokinetic profile and enable parenteral administration of poorly soluble compounds.[1]
-
The Cyclohexyl Group in Drug Design : The cyclohexyl fragment is a common feature in both natural and synthetic drugs. It can serve as a bioisostere for phenyl or t-butyl groups, offering a three-dimensional structure that can enhance binding to lipophilic pockets on target proteins.[4] The incorporation of a cyclohexyl group can modulate a compound's lipophilicity, metabolic stability, and overall pharmacokinetic properties.[4]
This guide will delve into the practical aspects of working with this compound, from its synthesis and purification to its characterization and potential biological evaluation.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₄ | [5] |
| Molecular Weight | 200.23 g/mol | [5] |
| CAS Number | 10018-78-7 | [6] |
| Appearance | Solid (predicted) | |
| XLogP3-AA (Predicted) | 1.4 | [5] |
| Topological Polar Surface Area | 63.6 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 5 | [5] |
| pKa (of succinic acid) | pKa1 = 4.2, pKa2 = 5.6 | [7] |
Safety Information:
Synthesis and Purification
The most direct and common method for synthesizing this compound is the ring-opening of succinic anhydride with cyclohexanol. This reaction is a nucleophilic acyl substitution where the hydroxyl group of cyclohexanol attacks one of the carbonyl carbons of the anhydride. This method is generally preferred over the direct esterification of succinic acid as it selectively yields the monoester, minimizing the formation of the diester byproduct.[8]
Reaction Scheme
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Introduction: The Proactive Power of Prediction in Chemical Analysis
In the fast-paced worlds of drug discovery, metabolite identification, and impurity profiling, the ability to anticipate analytical outcomes is not merely a convenience—it is a strategic advantage. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. However, the traditional cycle of synthesis, purification, and spectral acquisition can be a significant bottleneck. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for accurately predicting the ¹H NMR spectra of related compounds. By leveraging predictive methodologies, we can accelerate research by identifying structures, confirming or refuting proposed transformations, and guiding synthetic efforts with a remarkable degree of foresight. This document moves beyond a simple recitation of steps, delving into the causality behind methodological choices to empower scientists with a robust, field-proven approach.
Chapter 1: The Three Pillars of ¹H NMR Spectroscopy
A meaningful prediction is impossible without a firm grasp of the fundamental principles that govern the appearance of a ¹H NMR spectrum. For a spectrum to be consistent with a proposed chemical structure, three core criteria must be met: every signal must have an appropriate chemical shift, multiplicity, and integration value.[1]
Chemical Shift (δ): The Electronic Environment of the Proton
The chemical shift indicates the electronic environment of a proton. It is the resonant frequency of a nucleus relative to a standard, typically Tetramethylsilane (TMS), which is defined as 0 ppm.[2] The position of a signal is primarily influenced by the shielding and deshielding effects of nearby electrons and functional groups.
-
Electronegativity: Proximity to electronegative atoms (e.g., O, N, halogens) draws electron density away from a proton, "deshielding" it and causing its signal to appear at a higher chemical shift (downfield).
-
Magnetic Anisotropy: The π-electron systems in unsaturated groups like alkenes, alkynes, and aromatic rings generate their own local magnetic fields. Protons located in a deshielding region of this induced field (e.g., vinylic and aromatic protons) are shifted downfield, while those in a shielding region can be shifted upfield. Aldehyde protons, for instance, are significantly deshielded and appear in the 9-10 ppm range.[3]
Table 1: Typical ¹H NMR Chemical Shift Ranges
| Type of Proton | Structure Example | Chemical Shift (δ) Range (ppm) |
| Alkyl | R-CH₃, R₂CH₂, R₃CH | 0.9 - 1.8 |
| Allylic | C=C-CH | 1.6 - 2.6 |
| Alkyne | H -C≡C-R | 2.0 - 3.0 |
| Benzylic | Ar-CH | 2.2 - 3.0 |
| Alcohol/Ether | H -C-O | 3.3 - 4.5 |
| Vinylic | H -C=C | 4.5 - 6.5 |
| Aromatic | Ar-H | 6.5 - 8.5 |
| Aldehyde | R-C(=O)H | 9.0 - 10.0 |
| Carboxylic Acid | R-C(=O)OH | 10.0 - 13.0 |
Spin-Spin Coupling (J-coupling): The Connectivity Map
Spin-spin coupling, or splitting, arises from the magnetic interactions between non-equivalent protons on adjacent atoms.[4][5] This phenomenon provides invaluable information about the connectivity of a molecule. The multiplicity of a signal (the number of peaks it is split into) is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[6][7]
-
Doublet (d): A signal split by one neighboring proton.
-
Triplet (t): A signal split by two equivalent neighboring protons.
-
Quartet (q): A signal split by three equivalent neighboring protons.
The spacing between the peaks in a multiplet is the coupling constant, J, measured in Hertz (Hz).[8] The J value is independent of the spectrometer's magnetic field strength and is a characteristic of the bonding relationship between the coupled protons.
Integration: The Proton Census
The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal.[9][10] NMR processing software integrates the peak areas, and the resulting values provide a ratio of the different types of protons in the molecule.[11][12] This allows for a quantitative "census" of the protons corresponding to each signal.
Chapter 2: Methodologies for ¹H NMR Spectrum Prediction
Predicting a ¹H NMR spectrum can be approached through two primary methodologies: empirical database-driven methods and first-principles quantum mechanical calculations. The choice between them is a trade-off between speed, accuracy, and the novelty of the chemical scaffold.
Empirical and Database-Driven Methods
These methods leverage vast databases of experimentally recorded NMR spectra. When a new structure is submitted, the software breaks it down into smaller fragments and environments. It then searches its database for identical or similar fragments and uses the stored chemical shifts and coupling constants to assemble a predicted spectrum.
-
How it Works: Algorithms like the Hierarchical Organisation of Spherical Environments (HOSE) code are commonly used.[13] The software analyzes the local environment around each proton, extending outwards bond by bond, and matches this "fingerprint" to entries in its database.[13] Modern predictors often combine this with machine learning and neural network approaches for enhanced accuracy.[14][15][16]
-
Causality of Choice: Database methods are exceptionally fast, often providing a spectrum in seconds. They are highly accurate for common structural motifs that are well-represented in the database.[17] However, their predictive power can diminish for highly novel or unusual structures that lack close analogs in the database.[17]
-
Prominent Tools:
-
ACD/Spectrus Processor: A commercial software package widely used in the pharmaceutical industry.[18]
-
Mnova (Mestrelab Research): Another powerful commercial suite that uses multiple prediction engines.[15]
-
NMRDB.org: A free, web-based tool that provides good quality predictions for a wide range of organic molecules.[13][14]
-
Quantum Mechanical (QM) Methods
For novel structures or when high accuracy is paramount, QM calculations provide a more fundamental approach. These methods calculate the magnetic shielding tensor for each nucleus from first principles, which can then be converted into a chemical shift.
-
How it Works: Density Functional Theory (DFT) is the most common QM method for NMR prediction due to its balance of accuracy and computational cost.[19][20] The process involves first finding the lowest energy conformation(s) of the molecule, and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to determine the nuclear shielding constants. These are then referenced against the calculated shielding of TMS to yield a predicted chemical shift.
-
Causality of Choice: QM methods are not reliant on existing data for similar compounds, making them invaluable for novel scaffolds.[19][21] They can accurately model the subtle electronic effects that govern chemical shifts. The primary drawback is the computational expense; calculations can take hours to days, especially for large, flexible molecules that require extensive conformational searching.[16]
Chapter 3: A Practical Workflow for Spectral Prediction
Achieving an accurate prediction requires a systematic, self-validating workflow. The following protocol outlines the critical steps from molecular structure to predicted spectrum, emphasizing the decision-making process at each stage.
// Connections A -> B; B -> C [label="Yes"]; B -> D [label="No"]; C -> E; D -> E; E -> F [label="Common Scaffold / Speed"]; E -> G [label="Novel Scaffold / Accuracy"]; F -> H; G -> H; H -> I; I -> J; } enddot Caption: A logical workflow for predicting a ¹H NMR spectrum.
Step-by-Step Protocol:
-
Structure Input: Begin with a high-quality 2D or 3D representation of the target molecule. This can be drawn in a chemical editor or imported from standard formats like MOL or SMILES.
-
Conformational Analysis (The Causality of Flexibility): For rigid molecules (e.g., simple aromatics), a single conformation is sufficient. However, for flexible molecules, multiple conformations can exist in solution, and the observed NMR spectrum is a population-weighted average. Failing to account for this is a common source of prediction error.
-
Action: If the molecule has significant conformational freedom, perform a robust conformational search to identify all low-energy conformers.
-
Justification: Different conformers can exhibit different chemical shifts for the same proton due to changes in through-space shielding effects. Averaging the predicted shifts based on the Boltzmann population of each conformer leads to a much more accurate result.
-
-
Prediction Engine Selection:
-
Scenario A (High-Throughput, Common Scaffolds): For analyzing a library of related analogs based on a known core, a database/ML method is the logical choice. It provides rapid feedback to chemists.
-
Scenario B (Novel Structure, High-Stakes): For a completely new natural product or a pivotal lead compound, the accuracy of a QM method justifies the additional computational time.
-
-
Spectrum Generation and Analysis: The output will be a list of chemical shifts, coupling constants, and multiplicities. Most software can visualize this as a graphical spectrum.
-
Validation and Refinement: Compare the predicted spectrum against any available experimental data. Do the multiplicities match? Are the integrations correct? Are the chemical shifts within an acceptable margin of error? Discrepancies often point to an incorrect structural assignment or the need for a more refined computational approach.
Chapter 4: Advanced Applications for Related Compounds
The true power of ¹H NMR prediction shines when analyzing a series of structurally similar molecules, a common task in drug development.
Case Study: Metabolite Identification of a Fictional Drug 'Aromabind'
Imagine 'Aromabind' is an investigational drug with a methoxy-substituted phenyl ring. A key metabolic pathway is O-demethylation to the corresponding phenol.
-
Prediction for Parent Drug: The methoxy group (-OCH₃) protons are predicted as a sharp singlet around 3.8 ppm, integrating to 3H. The aromatic protons ortho to this group are shielded and predicted to appear around 6.9 ppm.
-
Prediction for Metabolite:
-
The singlet at 3.8 ppm is predicted to be absent.
-
A new, often broad, signal for the phenolic -OH is predicted. Its position is highly dependent on solvent and concentration.
-
Crucially, the replacement of the electron-donating -OCH₃ group with the -OH group alters the electronic environment of the aromatic ring. The ortho protons are now less shielded, and their predicted chemical shift moves downfield, perhaps to 7.1 ppm.
-
-
Application: By comparing the experimental spectrum of an isolated metabolite with these two predictions, the structure can be confirmed with high confidence.
Chapter 5: Experimental Verification - A Self-Validating Protocol
A prediction is only as good as the experimental data used to verify it. A robust, reproducible experimental protocol is non-negotiable.
The Critical Role of Sample Preparation
The goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a magnetically transparent medium. Each step is designed to eliminate variables that can degrade spectral quality.
Step-by-Step Experimental Protocol for ¹H NMR Sample Preparation
-
Analyte Weighing:
-
Action: Accurately weigh 1-5 mg of the purified compound for a standard ¹H NMR experiment.[22] For ¹³C or 2D experiments, 5-25 mg may be required.[22][23]
-
Causality: This concentration range provides a good signal-to-noise ratio in a reasonable time without causing issues like peak broadening from aggregation.[22] Too little sample requires longer acquisition times, increasing the risk of observing contaminant peaks.[24]
-
-
Solvent Selection:
-
Action: Dissolve the analyte in ~0.6-0.7 mL of an appropriate deuterated solvent.[22][25]
-
Causality: Deuterated solvents are used because the deuterium nucleus (²H) resonates at a very different frequency from protons (¹H), rendering the solvent invisible in the ¹H spectrum and preventing a massive solvent signal from obscuring the analyte signals.[26] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.[26][27]
-
-
Internal Standard:
-
Action: Use a solvent that contains 0.03-0.05% v/v Tetramethylsilane (TMS).
-
Causality: TMS is the universally accepted internal standard for ¹H NMR in organic solvents.[2][28] It is chemically inert, volatile (easy to remove), and produces a single, sharp signal at a high-field position (defined as 0.0 ppm) that rarely overlaps with analyte signals.[2] Referencing to the residual solvent peak (e.g., CHCl₃ in CDCl₃) is common but less accurate, as the chemical shift of the residual solvent can be affected by the analyte itself.[29][30]
-
-
Dissolution and Transfer:
-
Action: Dissolve the sample completely in a small vial before transferring it to the NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.[24][31]
-
Causality: Undissolved solids will cause magnetic field inhomogeneity, leading to broad, poorly resolved peaks.[24] Filtering ensures a perfectly homogeneous solution, which is essential for acquiring sharp spectral lines.
-
-
Tube and Labeling:
-
Action: Use a clean, high-quality NMR tube and cap it securely. Label the tube clearly.
-
Causality: Scratches or imperfections in low-quality tubes can distort the magnetic field. A secure cap prevents the evaporation of volatile solvents, which would change the sample concentration over time.
-
Table 2: Common Deuterated Solvents for ¹H NMR
| Solvent | Abbreviation | Residual ¹H Peak (ppm) | Typical Uses |
| Chloroform-d | CDCl₃ | 7.26 | General-purpose for most organic compounds.[22] |
| Dimethyl sulfoxide-d₆ | DMSO-d₆ | 2.50 | Excellent for polar compounds, peptides, and carbohydrates.[22] |
| Deuterium oxide | D₂O | ~4.79 (variable) | For water-soluble compounds (e.g., biomolecules, salts).[22][26] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | Good for a wide range of organic molecules. |
| Methanol-d₄ | CD₃OD | 3.31 | For polar compounds; useful for studying proton exchange.[22] |
| Acetonitrile-d₃ | CD₃CN | 1.94 | For moderately polar compounds.[22] |
Conclusion and Future Outlook
The prediction of ¹H NMR spectra has evolved from a theoretical exercise into a practical, indispensable tool in modern chemical research. By combining the speed of database-driven methods for routine analysis with the accuracy of quantum mechanical calculations for novel structures, scientists can significantly de-risk and accelerate the process of structural elucidation. The integration of artificial intelligence and machine learning continues to enhance the accuracy and scope of these predictive tools, promising a future where the gap between a proposed structure and its empirical spectrum is bridged with ever-increasing confidence and speed.[16] Adherence to the systematic workflows and rigorous experimental protocols outlined in this guide will ensure that prediction and verification work in synergy, driving discovery forward.
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An In-Depth Technical Guide to the Properties and Applications of C10H16O4 Isomers: A Focus on Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical formula C10H16O4 represents a diverse group of isomeric compounds, each with unique structural arrangements and, consequently, distinct physicochemical and biological properties. Understanding this isomeric diversity is paramount in the fields of medicinal chemistry and materials science, where subtle changes in three-dimensional structure can lead to profound differences in function and efficacy. This guide provides a comprehensive technical overview of the C10H16O4 formula, with a primary focus on its most prominent and scientifically significant representative: Camphoric Acid . We will explore the critical role of stereoisomerism, delve into methods of synthesis and characterization, and detail the compound's multifaceted applications, from its foundational use as a chiral resolving agent to its modern role in the design of advanced materials and as a scaffold for novel therapeutics. Detailed experimental protocols are provided to bridge theory with practical, field-proven application.
The Isomeric Landscape of C10H16O4: A Primer on Stereochemistry
A molecular formula alone is a blunt instrument; the true functionality of a compound is dictated by the precise arrangement of its atoms. For C10H16O4, the degree of unsaturation is three, allowing for a variety of structures incorporating rings and double bonds. Among these possibilities, camphoric acid, a saturated dicarboxylic acid with a cyclopentane ring, stands out for its historical significance and continued relevance.
The importance of isomerism cannot be overstated in a drug development context. Stereoisomers, molecules with the same connectivity but different spatial arrangements, can exhibit vastly different pharmacological and toxicological profiles.[1] This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereoselective interactions.[1] One enantiomer of a drug may be therapeutically active, while the other could be inactive or even highly toxic.[1] Therefore, the ability to synthesize and separate specific isomers is a fundamental requirement of modern pharmaceutical science. Camphoric acid, with its two chiral centers, serves as a classic and powerful example of these principles.[2]
Camphoric Acid: A Profile of a Versatile Chiral Building Block
Camphoric acid, systematically named (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid (for the common (+)-isomer), is a white crystalline solid derived from the oxidation of camphor.[3][4] First isolated in the 19th century and synthesized in a landmark total synthesis by Gustaf Komppa in 1903, it has become an invaluable tool in organic chemistry.[2][5]
Stereoisomers of Camphoric Acid
Camphoric acid possesses two chiral centers at positions C1 and C3 of the cyclopentane ring. This gives rise to a family of stereoisomers, the most important of which are the cis and trans isomers. The naturally occurring (+)-camphoric acid and its enantiomer (-)-camphoric acid have a cis relationship between the two carboxylic acid groups.[6] The trans isomers are known as isocamphoric acids.[6] This structural diversity is the basis for its wide-ranging applications.
Caption: Stereoisomeric relationships of camphoric acid.
Physicochemical Properties
The properties of camphoric acid make it suitable for a range of chemical manipulations. Its dicarboxylic nature allows it to act as a proton donor and engage in reactions like esterification and amidation.[7]
| Property | Value | Source |
| Molecular Formula | C10H16O4 | [3][8] |
| Molar Mass | 200.23 g/mol | [3][9] |
| Appearance | White crystalline powder | [2][7] |
| Melting Point | 183-187 °C | [2][3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol. | [7] |
| Density | ~1.21 g/cm³ | [3] |
Synthesis and Analytical Characterization
Synthesis via Oxidation of Camphor
The most common and historically significant method for preparing camphoric acid is the oxidation of camphor.[3] Strong oxidizing agents, such as nitric acid, are used to cleave the bicyclic structure of camphor at the ketone functional group, yielding the dicarboxylic acid.[4]
Causality in Experimental Design: The choice of a strong oxidant like hot nitric acid is crucial because the carbon-carbon bonds adjacent to the carbonyl group in the strained bicyclic camphor structure must be broken. The reaction is typically performed under reflux to provide the necessary activation energy for this cleavage. The addition of catalysts, such as mercury or iron salts, has been shown to improve yields by facilitating the oxidative process.[10]
A general workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of camphoric acid.
Analytical Characterization
Confirming the identity and purity of synthesized camphoric acid is essential. A combination of spectroscopic techniques provides complementary information to build a complete structural picture.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is ideal for identifying functional groups. The spectrum of camphoric acid is dominated by a very broad absorption band around 2500-3300 cm⁻¹ (characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid) and a sharp, strong absorption band around 1700 cm⁻¹ (corresponding to the C=O stretch of the carboxyl group).[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.[11]
-
¹H NMR: The spectrum will show characteristic signals for the three methyl groups, the methylene protons of the cyclopentane ring, and the single proton at C3. The two carboxylic acid protons typically appear as a broad singlet far downfield.[13][14]
-
¹³C NMR: The spectrum will show ten distinct carbon signals, including two signals in the 175-185 ppm range, which are characteristic of the carboxylic acid carbonyl carbons.[15]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Electrospray ionization (ESI-MS) will typically show a peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of 199.[12][16]
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of a specific isomer, chiral HPLC is the gold standard. This technique uses a chiral stationary phase to differentially interact with the enantiomers, resulting in their separation and allowing for quantification of the enantiomeric excess (% ee).
Applications in Research and Drug Development
The unique chiral structure of camphoric acid makes it a valuable tool in several areas of pharmaceutical and chemical research.
Chiral Resolving Agent
One of the most established applications of camphoric acid is as a chiral resolving agent.[17][18] Racemic mixtures of basic compounds (e.g., amines) can be reacted with an enantiomerically pure form of camphoric acid (e.g., (+)-camphoric acid). This acid-base reaction forms a pair of diastereomeric salts.[19]
Principle of Self-Validation: This method is inherently self-validating. Diastereomers possess different physical properties, including solubility.[19] This difference allows for their separation by fractional crystallization. Once a single diastereomeric salt is isolated, the pure enantiomer of the original base can be liberated by treatment with a strong base, and the camphoric acid resolving agent can be recovered and reused.[17] The success of the resolution is validated by measuring the optical rotation or enantiomeric excess of the liberated amine.
Caption: Logical workflow for chiral resolution using camphoric acid.
Ligand for Metal-Organic Frameworks (MOFs)
In modern materials science, camphoric acid is used as a chiral organic linker to construct homochiral Metal-Organic Frameworks (MOFs).[20][21] These crystalline materials have exceptionally high surface areas and tunable pores, making them promising for applications in enantioselective separations, asymmetric catalysis, and drug delivery.[20][22] The rigid, racemization-resistant structure of camphoric acid ensures that the chirality is transferred to the final three-dimensional framework.[6][20]
Scaffold for Biologically Active Molecules
The camphor skeleton is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be derivatized to bind to a variety of biological targets. Camphoric acid serves as an excellent starting material for creating new derivatives. Recent research has shown that amides, imides, and acylhydrazones derived from camphoric acid exhibit a range of biological activities, including potential antifungal, antiviral, and herbicidal properties.[12][16][23] This makes it a compound of high interest for the development of new therapeutic and agrochemical agents.[24][25]
Detailed Experimental Protocols
Protocol 5.1: Synthesis of (±)-Camphoric Acid from (±)-Camphor
This protocol is adapted from established industrial methods and should only be performed by trained personnel with appropriate safety precautions.
Objective: To synthesize camphoric acid via the nitric acid oxidation of camphor.
Materials:
-
Racemic camphor (30.5 g)
-
Concentrated nitric acid (170 mL, density 1.35)
-
Mercury (6.0 g) and Iron (1.0 g) catalysts (optional, but improves yield)[10]
-
Reflux condenser, heating mantle, magnetic stirrer, large beaker, Buchner funnel, vacuum flask.
Procedure:
-
Catalyst Preparation (if used): In a fume hood, carefully dissolve the mercury and iron in the 170 mL of nitric acid in the reaction flask. This reaction is exothermic and will produce toxic NOx fumes.
-
Reactant Addition: Once the catalysts are dissolved, add the 30.5 g of racemic camphor to the solution.
-
Reaction: Equip the flask with a reflux condenser and begin stirring. Heat the mixture to 75°C and maintain for 24 hours. Then, increase the temperature to 80°C and maintain for an additional 36 hours.[10]
-
Rationale: The staged temperature increase allows for controlled oxidation, minimizing the formation of undesirable byproducts. The long reaction time is necessary to ensure complete cleavage of the camphor ring.
-
-
Isolation: After the reaction period, turn off the heat and allow the mixture to cool slowly to room temperature, then in an ice bath. White crystals of camphoric acid will precipitate.
-
Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with several portions of cold deionized water to remove residual nitric acid and soluble impurities.
-
Drying: Dry the purified white crystals under reduced pressure to yield the final product.
-
Characterization: Confirm product identity and purity using melting point determination, FTIR, and NMR as described in Section 3.2. A typical melting point for the racemic product is around 202°C.[10]
Conclusion and Future Outlook
The chemical formula C10H16O4, exemplified by camphoric acid, offers a rich landscape for scientific exploration. More than just a simple organic molecule, camphoric acid is a testament to the profound importance of stereochemistry. Its enduring utility as a chiral resolving agent, combined with its emerging roles as a building block for advanced materials like MOFs and as a scaffold for novel bioactive compounds, ensures its continued relevance for researchers, scientists, and drug development professionals.[18][20][23] Future research will likely focus on developing new camphoric acid-based derivatives with targeted pharmacological activities and designing novel camphorate MOFs with tailored properties for specific applications in catalysis and biomedicine.
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Methodological & Application
Synthesis of 4-(Cyclohexyloxy)-4-oxobutanoic Acid: An Application Note and Protocol
Introduction
4-(Cyclohexyloxy)-4-oxobutanoic acid, also known as succinic acid monocyclohexyl ester, is a valuable bifunctional molecule. It incorporates both a carboxylic acid and an ester moiety within its structure, making it a versatile building block in organic synthesis. Its applications span from the development of novel polymers and plasticizers to its use as a linker in the synthesis of active pharmaceutical ingredients (APIs). The presence of the cyclohexyl group imparts lipophilicity, while the free carboxylic acid provides a handle for further chemical modification.
This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound. The protocol is designed for researchers in chemistry and drug development, offering a robust and reproducible method. Beyond a simple recitation of steps, this note delves into the scientific rationale behind the procedural choices, ensuring a deeper understanding of the synthesis.
Scientific Rationale and Mechanism
The synthesis of this compound is most directly achieved through the alcoholysis of succinic anhydride with cyclohexanol. This reaction is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile and the anhydride serves as the electrophilic acylating agent.
The reaction proceeds via the nucleophilic attack of the hydroxyl oxygen of cyclohexanol on one of the carbonyl carbons of succinic anhydride. This attack leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the concurrent opening of the anhydride ring, to yield the desired monoester product. The other carbonyl group of the original anhydride is converted into a carboxylic acid.
While this reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a basic catalyst such as pyridine or a tertiary amine (e.g., triethylamine) can significantly accelerate the reaction rate. The base functions by deprotonating the alcohol, increasing its nucleophilicity, and also by activating the anhydride.
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Experimental workflow for the synthesis and purification.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Succinic anhydride | ≥99% | Sigma-Aldrich | 108-30-5 |
| Cyclohexanol | Anhydrous, ≥99% | Sigma-Aldrich | 108-93-0 |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific | 144-55-8 |
| Hydrochloric acid (HCl) | 37%, ACS Reagent | Fisher Scientific | 7647-01-0 |
| Ethyl acetate | ACS Reagent, ≥99.5% | Fisher Scientific | 141-78-6 |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent, Granular | Fisher Scientific | 7757-82-6 |
Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add succinic anhydride (10.0 g, 0.1 mol).
-
Add 100 mL of anhydrous toluene to the flask.
-
While stirring, add cyclohexanol (10.5 mL, 0.1 mol) to the suspension.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 111°C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer with 2 x 50 mL of a saturated aqueous solution of sodium bicarbonate. This will extract the acidic product into the aqueous layer, leaving unreacted cyclohexanol and any diester byproduct in the organic layer.
-
Combine the aqueous layers in a 500 mL beaker and cool in an ice bath.
-
Slowly acidify the aqueous solution to a pH of approximately 2 by adding concentrated hydrochloric acid dropwise with stirring. The product will precipitate as a white solid.
-
Extract the product from the acidified aqueous layer with 3 x 75 mL of ethyl acetate.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Drying:
-
The resulting white solid should be dried further under high vacuum to remove any residual solvent.
-
The typical yield is in the range of 85-95%.
-
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 80-82 °C (literature) |
Expected Analytical Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.0-12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 4.7-4.9 ppm (m, 1H): Methine proton of the cyclohexyl ring attached to the ester oxygen (-OCH-).
-
δ 2.6-2.7 ppm (m, 4H): Methylene protons of the succinate backbone (-CH₂-CH₂-).
-
δ 1.2-1.9 ppm (m, 10H): Methylene protons of the cyclohexyl ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 178-180 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ 172-174 ppm: Ester carbonyl carbon (-COO-).
-
δ 73-75 ppm: Methine carbon of the cyclohexyl ring attached to the ester oxygen (-OCH-).
-
δ 30-35 ppm: Methylene carbons of the cyclohexyl ring adjacent to the methine carbon.
-
δ 28-30 ppm: Methylene carbons of the succinate backbone (-CH₂-CH₂-).
-
δ 23-26 ppm: Remaining methylene carbons of the cyclohexyl ring.
-
-
FT-IR (ATR):
-
2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1735 cm⁻¹ (strong): C=O stretch of the ester.
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1170 cm⁻¹ (strong): C-O stretch of the ester.
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻: Calculated for C₁₀H₁₅O₄⁻: 199.0976, Found: 199.0970.
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or consider adding a catalytic amount of a non-nucleophilic base like pyridine or DMAP. Ensure anhydrous conditions. |
| Loss of product during work-up. | Ensure the aqueous layer is sufficiently acidified (pH ~2) to fully protonate the carboxylate. Perform multiple extractions with ethyl acetate. | |
| Presence of Succinic Acid in Product | Incomplete reaction and hydrolysis of succinic anhydride. | Ensure thorough washing with the sodium bicarbonate solution during the work-up. Recrystallization from a suitable solvent (e.g., water or ethyl acetate/hexanes) can also remove succinic acid. |
| Presence of Dicyclohexyl Succinate | Use of excess cyclohexanol or prolonged reaction times. | Use a 1:1 stoichiometry of reactants. Monitor the reaction by TLC to avoid prolonged heating after the monoester is formed. The diester will remain in the organic layer during the basic wash. |
Mechanism Diagram
Caption: Reaction mechanism for the synthesis of the target compound.
References
Application Notes and Protocols: 4-(Cyclohexyloxy)-4-oxobutanoic Acid in Organic Synthesis
Introduction: Unveiling the Synthetic Utility of a Bifunctional Linker
4-(Cyclohexyloxy)-4-oxobutanoic acid, also known by synonyms such as cyclohexyl hemisuccinate or succinic acid monocyclohexyl ester, is a bifunctional organic molecule that has carved a significant niche in the landscape of modern organic and medicinal chemistry. Its structure, featuring a terminal carboxylic acid and a cyclohexyl ester, imparts a unique combination of reactivity and tunable physicochemical properties. This dual functionality allows it to act as a versatile linker or spacer, primarily in the construction of prodrugs and in the covalent modification of biomolecules.
The presence of the cyclohexyl group is a deliberate design choice, intended to increase the lipophilicity of molecules to which it is attached. This modification can significantly enhance membrane permeability, improve oral bioavailability, and facilitate targeting of the lymphatic system for drug delivery. The terminal carboxylic acid provides a reactive handle for further synthetic transformations, most commonly the formation of amide or ester bonds, enabling the covalent attachment of this linker to a wide array of substrates.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of this compound. It provides not only detailed, field-proven protocols but also the underlying scientific rationale for its use, empowering researchers to effectively integrate this valuable building block into their synthetic strategies.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a reagent is paramount for its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₄ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| Appearance | Solid | [2] |
| LogP (predicted) | 1.4 - 1.73 | , [1][3] |
| Boiling Point | 341.9 °C at 760 mmHg | [3] |
| Storage | Sealed in dry, store in freezer, under -20°C | [2] |
Predicted Spectroscopic Data
While a publicly available, peer-reviewed spectrum was not identified at the time of this writing, the following are predicted 1H and 13C NMR and IR spectral data based on the compound's structure. This information is crucial for reaction monitoring and product confirmation.
-
1H NMR (CDCl₃, 400 MHz):
-
δ 10.0-12.0 (br s, 1H, -COOH)
-
δ 4.70-4.85 (m, 1H, -O-CH-(cyclohexyl))
-
δ 2.60-2.75 (m, 4H, -CO-CH₂-CH₂-COOH)
-
δ 1.20-1.95 (m, 10H, cyclohexyl -CH₂-)
-
-
13C NMR (CDCl₃, 100 MHz):
-
δ 178-180 (-COOH)
-
δ 172-174 (-COO-cyclohexyl)
-
δ 73-75 (-O-CH-(cyclohexyl))
-
δ 31-33 (cyclohexyl -CH₂-)
-
δ 28-30 (-CO-CH₂-CH₂-COOH)
-
δ 25-26 (cyclohexyl -CH₂-)
-
δ 23-24 (cyclohexyl -CH₂-)
-
-
IR (KBr, cm-1):
-
2930, 2855 (C-H stretch, cyclohexyl)
-
2500-3300 (broad, O-H stretch, carboxylic acid)
-
1735 (C=O stretch, ester)
-
1710 (C=O stretch, carboxylic acid)
-
1170 (C-O stretch, ester)
-
Core Application: A Lipophilic Bifunctional Linker in Prodrug Design
The primary and most impactful application of this compound is as a linker in the design of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmaceutical ingredient. This strategy is often employed to overcome poor pharmacokinetic properties of the parent drug, such as low solubility, poor permeability, or rapid metabolism.
Causality Behind Experimental Choices: The Role of the Cyclohexyl Group
The inclusion of the cyclohexyl moiety is a strategic decision to enhance the lipophilicity of the resulting prodrug.[4][5] Increased lipophilicity can lead to:
-
Enhanced Membrane Permeability: By increasing the lipid-like character of a drug, the cyclohexyl group can facilitate its passage across biological membranes, such as the intestinal epithelium, potentially leading to improved oral absorption.[4]
-
Targeting the Lymphatic System: Highly lipophilic molecules can be absorbed into the intestinal lymphatic system, which is a crucial pathway for the transport of dietary lipids.[5] This can be advantageous for delivering drugs to treat diseases associated with the lymphatics, such as lymphomas and certain viral infections.[5]
-
Modified Release Profiles: The nature of the ester bond and the overall lipophilicity of the prodrug can influence the rate at which the active drug is released, allowing for the potential design of controlled-release formulations.
The succinate-based linker provides a chemically defined and metabolically labile connection point. The ester bond is susceptible to hydrolysis by esterase enzymes that are abundant in the body, ensuring the release of the active drug at the desired site of action.
Experimental Protocols
The following protocols are detailed, self-validating systems for the key synthetic transformations involving this compound.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from commercially available starting materials. The reaction is a straightforward ring-opening of succinic anhydride by cyclohexanol.
Workflow Diagram:
Sources
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- 3. This compound|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Comprehensive Characterization of 4-(Cyclohexyloxy)-4-oxobutanoic acid
Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization of 4-(Cyclohexyloxy)-4-oxobutanoic acid, a key intermediate in pharmaceutical synthesis. Detailed protocols for spectroscopic and chromatographic methods are presented, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established scientific principles and aligned with regulatory expectations for analytical procedure validation, ensuring data integrity and reliability.
Introduction
This compound, also known as succinic acid monocyclohexyl ester, is a dicarboxylic acid monoester with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[1] Its structure, comprising a cyclohexyl ester and a terminal carboxylic acid, imparts specific physicochemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. In the context of drug development, rigorous analysis of such intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This application note details a suite of analytical techniques for the unambiguous identification, purity assessment, and stability evaluation of this compound. The protocols are designed to be robust and transferable, providing a solid foundation for method development and validation in a regulated environment.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the selection and optimization of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₄ | PubChem[1] |
| Molecular Weight | 200.23 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| XLogP3-AA | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Spectroscopic Characterization
Spectroscopic techniques provide critical information regarding the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (δ) and multiplicities:
-
A broad singlet corresponding to the carboxylic acid proton (COOH) at approximately 10-12 ppm.
-
A multiplet for the proton on the carbon bearing the cyclohexyl ester (O-CH) around 4.7-4.9 ppm.
-
Two multiplets corresponding to the methylene protons of the succinate backbone (-CH₂-CH₂-) in the range of 2.5-2.8 ppm.
-
A series of broad multiplets for the cyclohexyl ring protons between 1.2 and 1.9 ppm.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected chemical shifts (δ):
-
Two carbonyl carbons (C=O) in the region of 170-180 ppm.[2]
-
The carbon of the cyclohexyl group attached to the ester oxygen (O-C) at approximately 70-75 ppm.
-
The methylene carbons of the succinate backbone (-CH₂-CH₂-) around 28-35 ppm.
-
The carbons of the cyclohexyl ring in the range of 23-32 ppm.
-
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (if the sample is a solid that can be melted or dissolved in a volatile solvent). For Attenuated Total Reflectance (ATR), place the solid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Expected Absorption Bands:
-
A very broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.[3]
-
A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.[3]
-
A strong C=O stretching band for the ester at approximately 1735-1750 cm⁻¹.[4]
-
C-O stretching bands for the ester and carboxylic acid in the 1000-1300 cm⁻¹ region.[3]
-
C-H stretching bands for the aliphatic CH₂ and CH groups just below 3000 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is recommended.
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire spectra in both positive and negative ion modes.
-
-
Expected Ions:
-
Fragmentation Analysis (MS/MS): Perform tandem MS on the parent ions to obtain structural information. Key fragmentation pathways may include the loss of the cyclohexyl group or cleavage of the succinate backbone.
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase method is generally suitable for this analyte.
Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a solution of the sample in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is typically calculated as the percentage of the main peak area relative to the total peak area.
Workflow for HPLC Method Development
Caption: A typical workflow for HPLC method development and validation.
Gas Chromatography (GC)
Due to the presence of a carboxylic acid, this compound has low volatility and requires derivatization prior to GC analysis. Esterification of the carboxylic acid to a more volatile ester (e.g., methyl ester) is a common approach.
Protocol: GC Purity Analysis (with Derivatization)
-
Derivatization (Esterification):
-
To approximately 1 mg of the sample, add 1 mL of 10% BF₃ in methanol.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the derivatized analyte, to a clean vial for GC analysis.
-
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: A mid-polarity column such as a DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1).
-
-
Data Analysis: As with HPLC, calculate purity based on the relative peak areas.
Impurity Profiling and Forced Degradation Studies
To ensure the robustness of the analytical methods and to understand the stability of this compound, forced degradation studies are crucial. These studies involve subjecting the compound to harsh conditions to intentionally generate degradation products.[6][7]
Protocol: Forced Degradation Study
-
Stress Conditions:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for several hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for several hours. The ester linkage is particularly susceptible to base-catalyzed hydrolysis.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid sample to elevated temperatures (e.g., 80 °C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method should be able to separate the parent compound from all significant degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.
Potential Degradation Pathway
Caption: A potential degradation pathway of this compound.
Method Validation
All analytical methods used for the characterization of pharmaceutical intermediates must be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[8][9][10]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The comprehensive analytical characterization of this compound requires a combination of spectroscopic and chromatographic techniques. The protocols outlined in this application note provide a robust framework for the identification, purity assessment, and stability evaluation of this important pharmaceutical intermediate. Adherence to these methodologies and the principles of method validation will ensure the generation of reliable and scientifically sound data, which is essential for regulatory submissions and the overall success of drug development programs.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
PharmD Info. (n.d.). ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H16O4). Retrieved from [Link]
-
YouTube. (2021). S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE. Retrieved from [Link]
Sources
- 1. This compound | C10H16O4 | CID 120922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 5. PubChemLite - this compound (C10H16O4) [pubchemlite.lcsb.uni.lu]
- 6. onyxipca.com [onyxipca.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pharmdinfo.com [pharmdinfo.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Topic: High-Purity Isolation of 4-(Cyclohexyloxy)-4-oxobutanoic Acid
An Application Note from the Senior Scientist's Desk
**Abstract
This application note provides a comprehensive guide to the purification of 4-(Cyclohexyloxy)-4-oxobutanoic acid, a key mono-ester intermediate in synthetic organic chemistry. Recognizing that the purity of such building blocks is paramount for the successful development of downstream products, especially in pharmaceutical research, we present three robust purification methodologies: acid-base liquid-liquid extraction, recrystallization, and flash column chromatography. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot effectively. Detailed protocols, data interpretation guides, and visual workflows are provided to empower scientists in achieving high-purity material essential for their research and development endeavors.
Introduction: The Imperative of Purity
This compound is a bifunctional molecule containing both an ester and a carboxylic acid. This structure makes it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients. It is typically synthesized via the ring-opening of succinic anhydride with cyclohexanol. This reaction, while straightforward, can result in a crude product containing several process-related impurities:
-
Unreacted Starting Materials: Succinic acid and cyclohexanol.
-
Diester Byproduct: 1,4-dicyclohexyl succinate.
-
Other Side-Products: Residual catalysts or solvents.
The presence of these impurities can compromise the yield, purity, and even the viability of subsequent synthetic steps. Therefore, an effective and scalable purification strategy is not just beneficial but essential. This document details methods to systematically remove these impurities, leveraging the unique physicochemical properties of the target compound.
Physicochemical Data
A clear understanding of the target compound's properties is the foundation of any purification strategy.
| Parameter | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 10018-78-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₆O₄ | [1][2] |
| Molecular Weight | 200.23 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Key Functionalities | Carboxylic Acid, Ester | |
| Storage | Sealed in dry, store in freezer, under -20°C | [2][3] |
Strategic Approach to Purification
The optimal purification strategy depends on the specific impurity profile of the crude material and the desired final purity. We present a logical workflow that prioritizes efficiency and scalability, starting with a bulk purification technique followed by a polishing step if required.
Caption: Logical workflow for the purification of this compound.
Method 1: Acid-Base Liquid-Liquid Extraction
Principle: This technique is the most effective primary purification method due to the carboxylic acid moiety. By treating a solution of the crude product with a mild aqueous base, the acidic target compound is deprotonated to form a water-soluble carboxylate salt.[4][5] Neutral impurities, such as the cyclohexanol starting material and the diester byproduct, lack an acidic proton and remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the neutral carboxylic acid, causing it to precipitate as a purified solid.[5][6][7]
Detailed Protocol
-
Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) at a concentration of approximately 50-100 mg/mL in a separatory funnel.
-
Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during neutralization. Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction (steps 2-3) on the organic layer two more times to ensure complete recovery of the acidic product. Combine all aqueous extracts.
-
Impurity Removal: The organic layer, now containing neutral impurities, can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise until the solution reaches a pH of ~2 (test with pH paper). A white precipitate of the purified product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified product under high vacuum to a constant weight.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Emulsion at Interface | High concentration or vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the funnel to stand undisturbed for a longer period. |
| No Precipitate on Acidification | Product is too soluble in water or concentration is too low. | Extract the acidified aqueous solution with a fresh portion of ethyl acetate or dichloromethane. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. |
| Oily Product Instead of Solid | Presence of impurities lowering the melting point. | Proceed with solvent evaporation and attempt purification by recrystallization or chromatography. |
Method 2: Recrystallization
Principle: Recrystallization purifies crystalline solids based on their differential solubility in a given solvent at hot and cold temperatures. An ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). Soluble impurities should remain in the cold solvent (the "mother liquor"), while insoluble impurities can be removed via hot filtration.[8] For carboxylic acids, polar solvents or mixed solvent systems are often effective.[9]
Protocol 2A: Solvent Screening
-
Place ~20-30 mg of the crude product into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, hexanes) dropwise at room temperature. Note the solubility.
-
If insoluble at room temperature, heat the tube in a water bath. If the solid dissolves, it is a potential recrystallization solvent.
-
Cool the dissolved solutions to room temperature and then in an ice bath. A good solvent will yield a high recovery of crystalline solid.
-
If no single solvent is ideal, try a binary system (e.g., Ethanol/Water). Dissolve the compound in the minimum amount of the "good" hot solvent (ethanol) and add the "poor" solvent (water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Protocol 2B: Bulk Recrystallization
-
Dissolution: Place the crude acid into an Erlenmeyer flask. Add the chosen solvent (or solvent system) in small portions while heating the flask on a hot plate. Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Method 3: Flash Column Chromatography
Principle: When impurities are structurally very similar to the target compound, or for achieving the highest possible purity, flash column chromatography is the method of choice. This technique separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[10] For this compound, its polarity is dominated by the carboxylic acid group, which can lead to strong adsorption and peak tailing on standard silica gel. This can be mitigated by adding a small amount of acid (e.g., acetic acid) to the mobile phase.[11]
Caption: Step-by-step workflow for flash column chromatography purification.
Detailed Protocol
-
Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system that provides good separation (ΔRf > 0.2) between the product and impurities. A typical system is Ethyl Acetate/Hexanes. A starting point is 30-50% Ethyl Acetate in Hexanes, with 1% acetic acid added to the entire mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes). Pour the slurry into the column and use pressure to pack a firm, uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column. The less polar diester byproduct will elute first, followed by cyclohexanol, and finally the more polar target carboxylic acid.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Isolation: Combine the fractions that contain only the pure product (as determined by TLC). Evaporate the solvent under reduced pressure to yield the purified this compound.
Purity Assessment
No purification is complete without verification. Use a combination of the following methods to confirm the purity of the final product.
| Method | Purpose | Protocol Summary |
| TLC | Qualitative check for impurities | Spot the starting material, crude mixture, and purified product on a silica plate. Elute with 30-50% EtOAc/Hexane + 1% AcOH. Visualize under UV light and/or with a permanganate stain. A single spot for the purified product indicates success. |
| Melting Point | Assess purity and identity | Determine the melting point range of the dry, purified solid. A sharp, narrow range indicates high purity. Compare to the literature value if available. |
| HPLC | Quantitative purity analysis | Use a C18 reverse-phase column with a gradient of acetonitrile in water (both containing 0.1% TFA) as the mobile phase.[12] Monitor with a UV detector. Purity is determined by the relative peak area. |
| NMR | Structural confirmation | ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and identify any remaining impurities. |
Summary and Method Selection
| Method | Best For | Advantages | Disadvantages |
| Acid-Base Extraction | Primary, bulk purification from neutral impurities (diester, alcohol). | Fast, scalable, inexpensive, highly effective for separating by acidity. | Will not separate acidic impurities (e.g., succinic acid); can lead to emulsions. |
| Recrystallization | Secondary purification ("polishing") after extraction; removing small amounts of impurities. | Can yield very high-purity crystalline material; relatively simple setup. | Solvent selection can be time-consuming; yield losses are inevitable. |
| Flash Chromatography | Separating complex mixtures or impurities with similar polarity. | Highest resolving power; versatile. | Slower, requires more solvent and materials, less scalable than extraction. |
For most applications, a sequential approach of acid-base extraction followed by recrystallization will provide material of excellent purity (>98%) in an efficient manner.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
JoVE. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
Edubirdie. (n.d.). Acid-Base Liquid-Liquid Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Alberta. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H16O4). Retrieved from [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
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Application Notes and Protocols for the Safe Handling and Storage of 4-(Cyclohexyloxy)-4-oxobutanoic acid
Abstract
This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 4-(Cyclohexyloxy)-4-oxobutanoic acid (CAS: 10018-78-7). As a dicarboxylic acid monoester used in research and development, its properties necessitate specific safety protocols to mitigate risks of skin, eye, and respiratory irritation, as well as harm if swallowed. These guidelines are intended for researchers, laboratory technicians, and drug development professionals to ensure a safe working environment and maintain chemical integrity.
Compound Identification and Hazard Assessment
This compound is a solid organic compound.[1] A thorough understanding of its chemical properties and associated hazards is the foundation of its safe use.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 4-cyclohexyloxy-4-oxobutanoic acid | PubChem[2] |
| CAS Number | 10018-78-7 | Lead Sciences, Sigma-Aldrich[1][3] |
| Molecular Formula | C10H16O4 | PubChem[2][4] |
| Molecular Weight | 200.23 g/mol | PubChem, Sigma-Aldrich[1][2] |
| Physical Form | Solid | Sigma-Aldrich[1] |
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1] Adherence to protocols is mandatory to prevent exposure.
| GHS Classification | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark)[1] | Warning [1] | H302: Harmful if swallowed.[1][5][6][7] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][5][6][7] | ||
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][5][6][7] | ||
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[1][5][6][7] |
Expert Insight: The GHS07 pictogram and "Warning" signal word indicate significant but not acutely lethal hazards. However, the risk of serious eye irritation (H319) is critical; exposure to even small quantities of dust can cause substantial and painful eye damage. The potential for respiratory irritation (H335) underscores the necessity of handling this solid compound within a ventilated enclosure to prevent inhalation of airborne particulates.
Storage and Chemical Compatibility
The primary principle for storing this compound is segregation from incompatible materials to prevent dangerous chemical reactions. As an organic acid, it requires specific storage conditions to ensure stability and safety.[8][9]
Recommended Storage Conditions
To maintain chemical purity and prevent degradation, the compound must be stored under the following conditions:
-
Atmosphere: In a tightly sealed container to keep it dry.[1][3]
-
Location: Within a dedicated and labeled acid/corrosives cabinet.[10][11] Wooden cabinets are preferable as metal cabinets are susceptible to corrosion from acid vapors.[11]
Chemical Incompatibility
Storing this compound with incompatible chemicals can lead to violent exothermic reactions or the generation of toxic gases.[8] It must be segregated from the following chemical classes:
| Incompatible Class | Potential Hazard of Mixing |
| Bases (e.g., Sodium Hydroxide) | Violent neutralization reaction, generating heat.[8][12] |
| Strong Oxidizers (e.g., Nitric Acid, Perchlorates) | Highly exothermic and potentially explosive reactions.[8][13] |
| Reactive Metals (e.g., Sodium, Potassium, Magnesium) | Reaction can generate flammable hydrogen gas.[14][15] |
| Cyanides and Sulfides | Can react to form highly toxic hydrogen cyanide or hydrogen sulfide gas.[16] |
Authoritative Causality: The carboxylic acid functional group is acidic and will react readily with bases in a classic acid-base neutralization. Its organic nature makes it susceptible to oxidation by strong oxidizing agents. Therefore, proper segregation is not merely a suggestion but a critical control measure to prevent accidents.[8][12][15]
Caption: Decision workflow for selecting a safe storage location.
Handling Protocols and Personal Protective Equipment (PPE)
Safe handling relies on a combination of robust engineering controls and appropriate PPE to create a multi-layered defense against exposure.
Engineering Controls
-
Primary Handling Area: All procedures that may generate dust, such as weighing or transferring, must be conducted inside a certified chemical fume hood or a powder containment hood.[6][7] This is the most critical step in preventing respiratory exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to disperse any fugitive vapors.[17]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.[6][7][18]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles if there is a significant splash risk. | Protects against dust particles and splashes, preventing serious eye irritation.[6][7][11] |
| Hand Protection | Nitrile or neoprene gloves. Gloves must be inspected for defects before each use. | Provides a barrier against skin contact, which can cause irritation.[6][19] |
| Body Protection | A buttoned, long-sleeved laboratory coat and closed-toe shoes. | Protects skin on the arms and body from accidental contact and prevents contamination of personal clothing.[11][19] |
Protocol: Weighing and Preparing a Stock Solution
This protocol outlines the essential steps for safely weighing the solid compound and preparing a solution.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the indicated safe working height.
-
Don all required PPE (goggles, gloves, lab coat).
-
Decontaminate the work surface inside the fume hood.
-
-
Retrieval:
-
Retrieve the sealed container of this compound from the -20°C freezer.
-
Place it in a desiccator and allow it to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could affect its mass and stability.
-
-
Weighing:
-
Place an analytical balance inside the fume hood or use a powder containment hood.
-
Place a pre-labeled, clean, and dry receiving vessel (e.g., a beaker or flask) on the balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of the solid from the stock bottle to the tared vessel. Avoid creating airborne dust by moving slowly and deliberately.
-
Securely recap the stock bottle immediately after dispensing.
-
-
Dissolution:
-
While still inside the fume hood, add the desired solvent to the vessel containing the weighed solid.
-
Use a magnetic stir bar or gentle swirling to facilitate dissolution. If adding acid to a liquid (like water), always add the acid to the liquid, not the other way around, to control any exothermic processes.[19]
-
-
Cleanup:
-
Wipe down the spatula with a solvent-dampened cloth.
-
Clean the work surface inside the fume hood.
-
Dispose of any contaminated materials (e.g., weigh paper, wipes) in the designated hazardous waste container.
-
Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[6]
-
Caption: Standard workflow for safely weighing and dissolving the compound.
Emergency Procedures
Immediate and correct response to an exposure or spill is vital to minimizing harm.
First-Aid Measures
The following actions should be taken immediately upon exposure.[5][6][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[5][18] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5][7] Call a poison control center or seek immediate medical attention.
Spill Response Protocol
For small spills of solid material within a laboratory setting:
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate if the spill is large or if you are unsure how to proceed.
-
Don PPE: Wear double gloves (nitrile), chemical splash goggles, a lab coat, and if significant dust is present, respiratory protection.
-
Contain & Clean: Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Collect: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[6][7] Avoid actions that create dust.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or Environmental Health & Safety office.
Caption: Emergency response flowchart for a solid chemical spill.
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification: this compound and any materials contaminated with it (e.g., gloves, wipes, absorbent pads) must be treated as hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealable container. The label should include the full chemical name and associated hazards.
-
Disposal: Do not dispose of this chemical down the drain or in the regular trash.[19] The waste must be disposed of through an approved hazardous waste management program, in accordance with all local, state, and federal regulations.[5]
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Chemical Storage. USDA ARS. [Link]
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CHEMICAL STORAGE FACT SHEET. University of Waterloo. [Link]
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Application Notes and Protocols for the Reaction Kinetics of 4-(Cyclohexyloxy)-4-oxobutanoic acid
Introduction: Understanding the Kinetic Profile of a Versatile Succinate Monoester
4-(Cyclohexyloxy)-4-oxobutanoic acid, a monoester of succinic acid, is a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring both a carboxylic acid and an ester functional group, imparts a dual reactivity that makes it a valuable building block for more complex molecules. In drug development, such molecules can be employed as linkers in prodrugs, where the ester group is designed to be cleaved under specific physiological conditions to release an active pharmaceutical ingredient. The rate of this cleavage is a critical parameter influencing the drug's pharmacokinetic and pharmacodynamic profile. Therefore, a thorough understanding of the reaction kinetics of this compound is paramount for its effective application.
This comprehensive guide provides detailed application notes and protocols for elucidating the kinetic profile of this compound, with a focus on its hydrolysis and thermal decomposition. These studies are essential for determining the compound's stability and reactivity, thereby enabling its rational use in research and development. The protocols described herein are designed to be self-validating and are grounded in established principles of chemical kinetics and analytical chemistry.
Key Kinetic Studies for this compound
The primary kinetic investigations for this molecule revolve around the reactivity of its ester and carboxylic acid functionalities. The most pertinent studies are:
-
Ester Hydrolysis: This is the cleavage of the cyclohexyl ester bond to yield succinic acid and cyclohexanol. Understanding the rate of this reaction under various pH and temperature conditions is crucial for predicting the compound's stability in aqueous environments, such as biological systems. Both acid-catalyzed and base-catalyzed hydrolysis are of interest.[3][4][5]
-
Thermal Decomposition: Assessing the compound's stability at elevated temperatures is vital for determining its shelf-life, storage conditions, and suitability for applications that may involve heating. The decomposition pathways of related succinates often involve cyclization to form succinic anhydride followed by further fragmentation.[6][7][8]
Part 1: Ester Hydrolysis Kinetics
The hydrolysis of the ester bond in this compound can be monitored by measuring the rate of disappearance of the starting material or the rate of appearance of one of the products, succinic acid or cyclohexanol.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible reaction that is typically studied under pseudo-first-order conditions, where the concentration of water is in large excess and remains effectively constant throughout the reaction.[3][4]
The reaction is initiated by adding a strong acid catalyst, such as hydrochloric acid, to an aqueous solution of the ester. The progress of the reaction is monitored by periodically withdrawing aliquots, quenching the reaction, and titrating the total acid content with a standardized base. The increase in acid concentration over time corresponds to the formation of succinic acid.
Caption: Workflow for studying acid-catalyzed ester hydrolysis via titration.
Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.5 M standardized solution
-
Sodium hydroxide (NaOH), 0.1 M standardized solution
-
Phenolphthalein indicator solution
-
Deionized water
-
Ice
Instrumentation:
-
Thermostated water bath
-
Burette (50 mL)
-
Pipettes (various sizes)
-
Conical flasks (250 mL)
-
Stopwatch
Procedure:
-
Reaction Setup: Place 100 mL of 0.5 M HCl in a 250 mL conical flask and allow it to equilibrate in a thermostated water bath set to the desired temperature (e.g., 40 °C).[9]
-
Reaction Initiation: Accurately weigh a known amount of this compound and dissolve it in a small amount of a suitable co-solvent if necessary (e.g., ethanol) before adding it to the pre-heated HCl solution. Start the stopwatch immediately.
-
Time Zero (t=0) Sample: Immediately withdraw a 5 mL aliquot of the reaction mixture and add it to a conical flask containing approximately 20 mL of ice-cold deionized water to quench the reaction.
-
Titration at t=0: Add 2-3 drops of phenolphthalein indicator to the quenched aliquot and titrate with standardized 0.1 M NaOH until a faint pink color persists. Record the volume of NaOH consumed as V₀.
-
Time-Course Sampling: Withdraw 5 mL aliquots at regular intervals (e.g., every 10, 20, 30, 60, and 90 minutes), quench in ice-cold water, and titrate with 0.1 M NaOH as described above. Record the volume of NaOH for each time point as Vₜ.[9]
-
Infinity (t=∞) Sample: After the final time point, heat the remaining reaction mixture in a water bath at a higher temperature (e.g., 60 °C) for an extended period (e.g., 2 hours) to drive the reaction to completion. Cool the flask, withdraw a 5 mL aliquot, and titrate with 0.1 M NaOH. Record this volume as V∞.
Data Analysis:
The reaction follows pseudo-first-order kinetics. The rate constant (k) can be calculated using the following integrated rate law:
k = (2.303/t) * log[(V∞ - V₀) / (V∞ - Vₜ)]
A plot of log(V∞ - Vₜ) versus time (t) should yield a straight line with a slope of -k/2.303.
| Parameter | Symbol | Description |
| Initial Titre Volume | V₀ | Volume of NaOH required to neutralize the HCl catalyst and the initial carboxylic acid content of the sample at t=0. |
| Titre Volume at time t | Vₜ | Volume of NaOH required to neutralize the HCl catalyst and the carboxylic acid present at time t. |
| Infinity Titre Volume | V∞ | Volume of NaOH required to neutralize the HCl catalyst and the total carboxylic acid after complete hydrolysis. |
| Rate Constant | k | The pseudo-first-order rate constant for the hydrolysis reaction. |
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that consumes the base as a reactant.[5][10] The kinetics of this reaction are typically second-order overall (first-order with respect to the ester and first-order with respect to the base).
The reaction is initiated by mixing known concentrations of the ester and a strong base, such as sodium hydroxide. The progress of the reaction is followed by monitoring the decrease in the concentration of the hydroxide ions over time. This can be achieved by withdrawing aliquots at various time points, quenching the reaction with a known excess of a standard acid, and then back-titrating the excess acid with a standard base.[11]
Caption: Workflow for studying base-catalyzed ester hydrolysis via back-titration.
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH), 0.1 M standardized solution
-
Hydrochloric acid (HCl), 0.1 M standardized solution
-
Phenolphthalein indicator solution
-
Deionized water
Instrumentation:
-
Thermostated water bath
-
Burette (50 mL)
-
Pipettes (various sizes)
-
Conical flasks (250 mL)
-
Stopwatch
Procedure:
-
Reaction Setup: Place equal volumes (e.g., 50 mL) of a standardized 0.1 M NaOH solution and a solution of this compound of the same concentration in separate flasks and allow them to equilibrate in a thermostated water bath.
-
Reaction Initiation: Rapidly mix the two solutions and start the stopwatch.
-
Time-Course Sampling and Quenching: At regular intervals, withdraw a known volume of the reaction mixture (e.g., 10 mL) and add it to a conical flask containing a known excess of standardized 0.1 M HCl (e.g., 20 mL).
-
Back-Titration: Add 2-3 drops of phenolphthalein and immediately titrate the excess HCl with the standardized 0.1 M NaOH solution until a faint pink endpoint is reached.
-
Continue Sampling: Repeat steps 3 and 4 at various time intervals to obtain a series of data points.
Data Analysis:
For a second-order reaction with equal initial concentrations of reactants ([Ester]₀ = [NaOH]₀ = a), the rate constant (k) can be determined using the following integrated rate law:
kt = 1/[NaOH]ₜ - 1/a
where [NaOH]ₜ is the concentration of NaOH at time t. A plot of 1/[NaOH]ₜ versus time (t) will yield a straight line with a slope equal to k.
Alternative Analytical Method: ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful non-invasive technique for monitoring the kinetics of ester hydrolysis in real-time.[12][13] It allows for the simultaneous observation and quantification of the reactant and products without the need for quenching or separation.
The reaction is carried out directly in an NMR tube. The disappearance of a characteristic proton signal from the cyclohexyl group of the starting material and the appearance of a new signal from the corresponding proton in the cyclohexanol product can be monitored over time. The integrals of these peaks are directly proportional to the concentration of the respective species.
Materials and Reagents:
-
This compound
-
Deuterated solvent (e.g., D₂O with a suitable buffer)
-
Acid or base catalyst (e.g., DCl or NaOD)
-
Internal standard (e.g., TSP or a compound with a known concentration that does not react)
Instrumentation:
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of this compound and the internal standard in the deuterated solvent directly in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum before the addition of the catalyst to determine the initial concentrations.
-
Reaction Initiation: Add a known amount of the acid or base catalyst to the NMR tube, shake to mix, and immediately place it in the NMR spectrometer.
-
Time-Course Spectra: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Processing: Process the spectra and integrate the characteristic peaks for the starting material and the product.
Data Analysis:
The concentration of the ester at any time t, [Ester]ₜ, can be determined by comparing the integral of its characteristic peak to the integral of the internal standard. The rate constant can then be determined by plotting the appropriate function of concentration versus time (e.g., ln[Ester]ₜ vs. t for a first-order reaction).
Part 2: Thermal Decomposition Kinetics
Thermogravimetric analysis (TGA) is the primary technique used to study the thermal decomposition of solids. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Experimental Rationale
A small sample of this compound is heated at a constant rate in an inert atmosphere (e.g., nitrogen). The resulting TGA curve (mass vs. temperature) provides information about the decomposition temperatures and the mass loss at each stage. Kinetic parameters, such as the activation energy of decomposition, can be determined from TGA data obtained at multiple heating rates.
Caption: Workflow for determining thermal decomposition kinetics using TGA.
Detailed Protocol for TGA Analysis
Materials:
-
This compound
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with nitrogen gas at a constant flow rate (e.g., 20 mL/min) to ensure an inert atmosphere.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Repeat at Different Heating Rates: Repeat the experiment using different heating rates (e.g., 5, 15, and 20 °C/min) to obtain a set of data for kinetic analysis.
Data Analysis:
The activation energy (Ea) for the decomposition can be determined using isoconversional methods, which assume that the reaction rate at a constant extent of conversion is only a function of temperature.
-
Flynn-Wall-Ozawa (FWO) Method: This method involves plotting the logarithm of the heating rate (β) versus the reciprocal of the temperature (1/T) at a given conversion. The slope of the resulting line is related to the activation energy.
-
Kissinger Method: This method uses the peak decomposition temperature (Tₚ) from the derivative thermogravimetry (DTG) curve at different heating rates. A plot of ln(β/Tₚ²) versus 1/Tₚ gives a straight line with a slope of -Ea/R, where R is the gas constant.
| Parameter | Symbol | Description |
| Heating Rate | β | The rate at which the temperature is increased (°C/min). |
| Temperature | T | The temperature at a given point in the experiment (K). |
| Peak Decomposition Temp. | Tₚ | The temperature at which the maximum rate of mass loss occurs (K). |
| Activation Energy | Ea | The minimum energy required for the decomposition reaction to occur (kJ/mol). |
Conclusion: A Pathway to Predictive Stability and Reactivity
The protocols detailed in this guide provide a robust framework for characterizing the reaction kinetics of this compound. By systematically investigating its hydrolysis under both acidic and basic conditions, as well as its thermal stability, researchers can gain critical insights into its behavior in various environments. This knowledge is indispensable for the rational design of drug delivery systems, the development of stable formulations, and the optimization of synthetic routes. The combination of classical titrimetric methods and modern spectroscopic techniques ensures the generation of high-quality, reliable kinetic data, empowering scientists and drug development professionals to harness the full potential of this versatile molecule.
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eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Retrieved from [Link]
- European Patent Office. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester. Google Patents.
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Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
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IV SEMMESTER. (n.d.). Retrieved from [Link]
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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- Cardoso, V. M., de Faria, E. H. C., & da Costa, L. S. (2011). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. Journal of the Chilean Chemical Society, 56(3), 775-780.
- Zolfigol, M. A., et al. (2019). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 12(8), 4937-4947.
- Söylemez, S., & Arslan, A. (2004). MONITORING THE RATE OF HYDROLYSIS OF AMINOPHOSPHONIC ACID ESTERS BY UV-VIS AND NMR-SPECTROSCOPY.
- Landgrebe, J. A. (1964). Kinetics and Mechanism of Acid-Catalyzed Enol Ester Hydrolysis. The Journal of Organic Chemistry, 29(7), 2037–2041.
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PubChemLite. (n.d.). This compound (C10H16O4). Retrieved from [Link]
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SciELO. (2011). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Nguyen, M. T., & Huynh, L. K. (2008). Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. PubMed. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
ResearchGate. (n.d.). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Retrieved from [Link]
- Bikiaris, D. N., et al. (2022). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid)
-
National Center for Biotechnology Information. (n.d.). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). PubMed Central. Retrieved from [Link]
-
RSC Publishing. (n.d.). Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts. Retrieved from [Link]
-
YouTube. (2015, February 24). Base Catalyzed Ester Hydrolysis (Saponification). Pearson Study Prep. Retrieved from [Link]
-
ResearchGate. (n.d.). Preliminary Study of Conformation and Drug Release Mechanism of Doxorubicin-Conjugated Glycol Chitosan, via cis-Aconityl Linkage, by Molecular Modeling. Retrieved from [Link]
-
SciELO. (2011). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring of active ester formation using ¹H NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]
- Nguyen, M. T., & Huynh, L. K. (2008). Computational Study on Kinetics and Mechanisms of Unimolecular Decomposition of Succinic Acid and Its Anhydride. The Journal of Physical Chemistry A, 112(33), 7649–7657.
-
MDPI. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2014). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). Retrieved from [Link]
-
National Laboratory of the Rockies. (n.d.). An Experimental and Chemical Kinetic Modeling Study of 4-Butoxyheptane Combustion: Article No. 113568. Retrieved from [Link]
-
PubMed. (n.d.). NMR on-line monitoring of esterification catalyzed by cutinase. Retrieved from [Link]
-
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-
National Center for Biotechnology Information. (n.d.). 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid. PubChem. Retrieved from [Link]
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Application Notes and Protocols: The Synthetic Utility of 4-Oxobutanoic Acid in Preparing Bioactive Molecules
Introduction
4-Oxobutanoic acid, also known as succinic semialdehyde, is a remarkably versatile C4 bifunctional building block in organic synthesis.[1][2] Its structure, featuring both a terminal aldehyde and a carboxylic acid, allows for a diverse range of chemical transformations, making it an invaluable precursor for constructing complex molecular architectures, particularly those found in bioactive molecules and pharmaceuticals.[1] This guide provides an in-depth exploration of its application, focusing on scientifically-grounded protocols and the underlying principles that govern its reactivity. We will delve into key synthetic strategies, including the synthesis of nitrogen-containing heterocycles and γ-amino acids, which are core scaffolds in numerous therapeutic agents.
The dual functionality of 4-oxobutanoic acid is the cornerstone of its synthetic utility. The aldehyde group is a prime site for nucleophilic attack and reductive amination, while the carboxylic acid moiety can readily participate in condensation and cyclization reactions. This orthogonal reactivity enables chemists to selectively manipulate one functional group while preserving the other, facilitating elegant and efficient synthetic routes.
Core Synthetic Applications & Mechanistic Insights
The strategic application of 4-oxobutanoic acid hinges on leveraging its two electrophilic centers. The choice of reagents and reaction conditions dictates which functional group reacts, leading to a variety of important molecular frameworks.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. 4-Oxobutanoic acid and its derivatives are excellent starting materials for constructing important cyclic systems like pyridazinones and bicyclic pyrrolo-derivatives.[1][3]
A. Pyridazinone Derivatives
Pyridazinones are a class of compounds recognized for their wide-ranging biological activities, including antimicrobial and anti-inflammatory properties.[1] The synthesis typically begins with an aryl-substituted 4-oxobutanoic acid, which can be prepared via a Friedel-Crafts acylation of an aromatic compound (e.g., toluene) with succinic anhydride.[1][4] The subsequent condensation and cyclization with hydrazine hydrate yields the pyridazinone core.
Causality Behind Experimental Choices:
-
Friedel-Crafts Acylation: The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is crucial for activating the succinic anhydride, making it sufficiently electrophilic to react with the aromatic ring. The reaction is conducted under anhydrous conditions to prevent catalyst deactivation.[1]
-
Condensation/Cyclization: Refluxing in ethanol provides the necessary thermal energy to drive the condensation between the keto-acid and hydrazine. The initial reaction forms a hydrazone intermediate with the ketone, followed by an intramolecular nucleophilic attack of the second nitrogen onto the carboxylic acid, leading to cyclization and dehydration to form the stable pyridazinone ring.
Protocol 1: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one [1]
-
Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid.
-
To a refluxing mixture of benzene (30 mL) and anhydrous aluminum chloride (0.10 M) under anhydrous conditions, add succinic anhydride (0.10 M) in small portions with continuous stirring.
-
Continue heating and stirring for 4 hours.
-
After allowing the mixture to stand overnight at room temperature, pour it into a mixture of ice-cold water and concentrated hydrochloric acid.
-
Perform steam distillation to remove excess benzene.
-
Concentrate the remaining aqueous solution by evaporation on a water bath to obtain the crude 4-oxo-4-phenylbutanoic acid.
-
Purify the crude product by dissolving it in a 5% w/v sodium bicarbonate solution, followed by extraction with ether to remove non-acidic impurities. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the purified product.
-
-
Step 2: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one.
-
Reflux a mixture of 4-oxo-4-phenylbutanoic acid (0.1 M) and hydrazine hydrate (1 mL) in ethanol (25 mL) for 8 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Pour the concentrated residue into ice-cold water to precipitate the product.
-
Collect the crude product by filtration and recrystallize from ethanol to yield the pure pyridazinone derivative.
-
B. Bicyclic Pyrrolo-Derivatives (Pyrroloimidazolones & Pyrrolopyrimidinones)
The reaction of 4-aryl-4-oxobutanoic acids with terminal aliphatic diamines (e.g., 1,2-diaminoethane) can lead to the formation of bicyclic heterocycles.[3] The reaction proceeds through the initial formation of a salt, followed by two sequential dehydration steps to first form an amide and then the final cyclized product.[3]
Mechanistic Pathway:
-
Salt Formation: The acidic carboxylic acid protonates the basic diamine.
-
Amide Formation: Upon heating, the salt dehydrates, forming an amide bond between the carboxylic acid and one of the amino groups.
-
Cyclization: A subsequent intramolecular reaction occurs where the remaining primary amine attacks the ketone carbonyl, forming a five-membered ring intermediate which then dehydrates to yield the final bicyclic heterocycle.
Reductive Amination for γ-Amino Acid Synthesis
Reductive amination is a powerful tool for carbon-nitrogen bond formation.[1] The aldehyde functionality of 4-oxobutanoic acid can react with an amine to form an imine (or Schiff base), which is then reduced in situ to the corresponding amine. This strategy provides a direct route to various γ-amino acids, which are important neurotransmitters and pharmacophores.[1] A prime example is its role as a precursor for γ-aminobutyric acid (GABA).[5]
Causality Behind Experimental Choices:
-
pH Control: The reaction is typically carried out in a buffered solution. The pH must be slightly acidic to facilitate both the nucleophilic attack of the amine on the protonated carbonyl and the dehydration of the resulting carbinolamine to the imine, without fully protonating the amine nucleophile.
-
Choice of Reducing Agent: A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over stronger agents like sodium borohydride (NaBH₄). These reagents are selective for the protonated imine intermediate over the starting aldehyde, minimizing the side reaction of aldehyde reduction to the corresponding alcohol (γ-hydroxybutyric acid).
Protocol 2: General Procedure for Reductive Amination
-
Dissolve 4-oxobutanoic acid (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Adjust the pH to ~5-6 using a mild acid like acetic acid.
-
Add the reducing agent, sodium cyanoborohydride (1.2 eq), portion-wise while stirring at room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench any remaining reducing agent by adding acetone.
-
Adjust the pH to basic (pH ~9-10) with an appropriate base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude γ-amino acid derivative.
-
Purify the product as needed using column chromatography or recrystallization.
Synthesis of Pyrrolidones (γ-Lactams)
Pyrrolidones are core structures in many bioactive molecules, including the nootropic drug Piracetam and the antidepressant Rolipram.[6] While Rolipram synthesis often involves more complex multi-step sequences, the fundamental pyrrolidone scaffold can be conceptually derived from precursors related to 4-oxobutanoic acid.[6][7][8][9] The formation of the γ-lactam ring typically involves the cyclization of a γ-amino acid. Therefore, the γ-amino acids synthesized via the reductive amination of 4-oxobutanoic acid (as described in Protocol 2) are direct precursors to N-substituted pyrrolidones.
Workflow Visualization: From 4-Oxobutanoic Acid to Bioactive Scaffolds
Caption: Synthetic pathways from 4-oxobutanoic acid.
Data Summary: Reaction Parameters
The efficiency of syntheses using 4-oxobutanoic acid derivatives can vary based on substrates and conditions. The following table summarizes typical reaction parameters found in the literature for the synthesis of amide intermediates from 4-aryl-4-oxobutanoic acids and diamines.[3]
| Starting Acid | Diamine | Product | Yield (%) | M.P. (°C) |
| 4-Oxo-4-phenylbutanoic acid | 1,2-Diaminoethane | N-(2-Aminoethyl)-4-oxo-4-phenylbutanamide | 80% | 170–172 |
| 4-Oxo-4-(p-tolyl)butanoic acid | 1,2-Diaminoethane | N-(2-Aminoethyl)-4-oxo-4-(p-tolyl)butanamide | 85% | 174–175 |
| 4-Oxo-4-phenylbutanoic acid | 1,3-Diaminopropane | N-(3-Aminopropyl)-4-oxo-4-phenylbutanamide | 76% | 178–179 |
| 4-Oxo-4-(p-tolyl)butanoic acid | 1,3-Diaminopropane | N-(3-Aminopropyl)-4-oxo-4-(p-tolyl)butanamide | 80% | 182–183 |
Data synthesized from the study of reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines.[3]
Conclusion
4-Oxobutanoic acid and its derivatives are demonstrably valuable and versatile precursors in the field of organic synthesis and drug discovery.[1] Their inherent bifunctionality provides a robust platform for the efficient construction of a wide array of molecular architectures, most notably the nitrogen-containing heterocycles and γ-amino acids that form the core of many bioactive compounds.[1] The protocols and mechanistic discussions presented herein highlight the strategic application of this C4 building block. Further exploration into the reactivity of 4-oxobutanoic acid will undoubtedly continue to yield novel synthetic methodologies and pave the way for the creation of new molecules with significant therapeutic potential.
References
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Nagy, B. S., Llanes, P., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters. Available at: [Link]
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(2018). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-oxobutanoate. PubChem Compound Database. Retrieved from [Link]
-
Nagy, B. S., Llanes, P., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Oxobutanoic acid. PubChem Compound Database. Retrieved from [Link]
-
Cash, C. D., et al. (1985). Succinic Semialdehyde as a Substrate for the Formation of Gamma-Aminobutyric Acid. Journal of Neurochemistry. Available at: [Link]
-
Nagy, B. S., Llanes, P., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition−Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. ResearchGate. Available at: [Link]
-
Paparin, J. L., et al. (2006). Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
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- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
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- 6. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
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- 9. Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Aromatic Compounds via Friedel-Crafts Reactions
Introduction: A Modern Perspective on a Classic Transformation
First described in 1877 by Charles Friedel and James Crafts, the eponymous reaction remains a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1] This powerful electrophilic aromatic substitution (EAS) reaction is broadly categorized into two main types: Friedel-Crafts alkylation and Friedel-Crafts acylation.[1] Both pathways offer synthetic chemists invaluable tools for the construction of a wide array of aromatic compounds, which are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This guide provides an in-depth exploration of the Friedel-Crafts reaction, moving beyond textbook theory to offer practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances of both alkylation and acylation, present detailed experimental protocols, and address common challenges with effective troubleshooting strategies. The focus will be on providing a self-validating framework for the synthesis of similar aromatic compounds, grounded in scientific integrity and supported by authoritative references.
Section 1: The Dichotomy of Friedel-Crafts Reactions: Alkylation vs. Acylation
The choice between Friedel-Crafts alkylation and acylation is a critical decision in synthetic design, with each pathway possessing distinct advantages and limitations.
Friedel-Crafts Alkylation: A Direct but Flawed Approach
Friedel-Crafts alkylation involves the substitution of an alkyl group onto an aromatic ring, typically using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3] The reaction can also be effected with alkenes in the presence of a protic acid. The primary advantage of this method is the direct formation of an alkyl-arene. However, this straightforwardness is often undermined by several significant drawbacks:
-
Carbocation Rearrangements: The reaction proceeds through a carbocation intermediate.[4] If the initial carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will do so, leading to a mixture of products.[4] For instance, the alkylation of benzene with 1-chloropropane yields isopropylbenzene as the major product, not n-propylbenzene.[4]
-
Polyalkylation: The introduction of an alkyl group, which is electron-donating, activates the aromatic ring, making the product more nucleophilic than the starting material.[5] This can lead to multiple alkylations, resulting in a mixture of mono-, di-, and polyalkylated products that can be challenging to separate.[5]
-
Substrate Limitations: The reaction is generally unsuccessful with aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CN, -COR).[5] Additionally, aryl and vinyl halides cannot be used as alkylating agents because their corresponding carbocations are too unstable to form under reaction conditions.[6]
Friedel-Crafts Acylation: A Controlled and Versatile Alternative
Friedel-Crafts acylation involves the introduction of an acyl group (-COR) onto an aromatic ring using an acyl halide or an acid anhydride with a Lewis acid catalyst.[7] This method offers several advantages over alkylation, making it a more reliable and versatile tool for synthetic chemists:
-
No Carbocation Rearrangements: The electrophile in acylation is a resonance-stabilized acylium ion (R-C=O⁺), which does not undergo rearrangement.[4] This ensures the formation of a single, predictable product.
-
Prevention of Polyacylation: The introduced acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[5] This elegantly prevents polyacylation, leading to cleaner reactions and higher yields of the desired monoacylated product.
-
Versatility in Product Elaboration: The resulting aryl ketone can be readily reduced to the corresponding alkane using methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reductions.[8] This two-step acylation-reduction sequence provides a reliable method for synthesizing straight-chain alkylbenzenes, circumventing the rearrangement issues of direct alkylation.[4][8]
A key consideration in Friedel-Crafts acylation is that the Lewis acid catalyst often forms a complex with the product ketone, necessitating the use of stoichiometric or even excess amounts of the catalyst.[9] The catalyst is then regenerated during the aqueous work-up.
Section 2: Reaction Mechanisms and Experimental Workflow
A thorough understanding of the reaction mechanisms is paramount for successful experimental design and troubleshooting.
Mechanistic Overview
Both Friedel-Crafts alkylation and acylation proceed via a three-step electrophilic aromatic substitution mechanism:
-
Formation of the Electrophile: The Lewis acid catalyst activates the alkyl halide or acyl halide to generate a carbocation or an acylium ion, respectively.[2][10]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11]
-
Deprotonation: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst.[10]
Diagram 1: Generalized Mechanism of Friedel-Crafts Alkylation
Caption: A simplified workflow of the Friedel-Crafts alkylation mechanism.
Diagram 2: Generalized Mechanism of Friedel-Crafts Acylation
Caption: A simplified workflow of the Friedel-Crafts acylation mechanism.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for a Friedel-Crafts reaction.
Diagram 3: General Experimental Workflow for Friedel-Crafts Reactions
Caption: A stepwise workflow for conducting a Friedel-Crafts reaction.
Section 3: Detailed Application Notes and Protocols
The successful execution of a Friedel-Crafts reaction hinges on careful attention to experimental details, from reagent purity to reaction work-up.
Reagent and Solvent Selection
-
Aromatic Substrate: The aromatic ring must be sufficiently electron-rich to undergo electrophilic attack. The presence of activating groups (e.g., alkyl, alkoxy) enhances reactivity, while strongly deactivating groups will inhibit the reaction.[5]
-
Alkylating/Acylating Agent: Alkyl halides (Cl, Br, I) and acyl halides (typically chlorides) are common reagents.[4] Acid anhydrides can also be used for acylations. The purity of these reagents is crucial, as impurities can lead to side reactions.
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most common and powerful catalyst.[4] Other Lewis acids such as FeCl₃, BF₃, and SnCl₄ can also be used, with their reactivity generally following the order: AlCl₃ > FeCl₃ > BF₃ > SnCl₄. The choice of catalyst can influence the reaction rate and selectivity.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Common solvents include dichloromethane (DCM), dichloroethane (DCE), carbon disulfide (CS₂), and nitrobenzene. For alkylations, excess aromatic substrate can sometimes serve as the solvent. It is imperative to use anhydrous solvents to prevent deactivation of the Lewis acid catalyst.
Protocol 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride
This protocol details the synthesis of 4'-methylacetophenone, a common intermediate in organic synthesis.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Acetyl Chloride
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Addition: In the reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. In the addition funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM.
-
Formation of the Acylium Ion: Cool the AlCl₃ suspension in an ice bath. Slowly add the acetyl chloride solution dropwise to the stirred suspension.
-
Acylation: To the resulting mixture, add a solution of toluene (1.2 equivalents) in anhydrous DCM dropwise via the addition funnel, maintaining the temperature below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain 4'-methylacetophenone.
| Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Toluene | Acetyl Chloride | AlCl₃ (1.1) | DCM | 0 to rt | 2 | ~85 |
| Anisole | Propionyl Chloride | AlCl₃ (1.1) | DCM | 0 to rt | 1.5 | ~90 (p-isomer) |
| Benzene | Benzoyl Chloride | AlCl₃ (1.1) | DCE | rt | 3 | ~90 |
Table 1: Representative examples of Friedel-Crafts acylation reactions.
Protocol 2: Friedel-Crafts Alkylation of Benzene with t-Butyl Chloride
This protocol describes the synthesis of t-butylbenzene, an example of an alkylation that does not undergo rearrangement.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (anhydrous)
-
t-Butyl Chloride
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Set up a dry three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a gas trap to handle the HCl gas evolved.
-
Reagent Addition: Add anhydrous benzene to the flask and cool it in an ice bath. Add anhydrous AlCl₃ (0.1 equivalents) to the benzene with stirring.
-
Alkylation: Add t-butyl chloride (1.0 equivalent) dropwise from the addition funnel to the stirred mixture over 30 minutes.
-
Reaction Completion: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Quenching and Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with 5% NaHCO₃ solution and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous CaCl₂, filter, and purify by fractional distillation.
| Substrate | Alkylating Agent | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzene | t-Butyl Chloride | AlCl₃ (0.1) | Benzene | 0 to rt | 1.5 | ~60 |
| Toluene | Isopropyl Bromide | FeCl₃ (0.2) | Toluene | rt | 2 | Mixture of isomers |
| Benzene | Ethylene | Zeolite | - | 130 | - | High (Industrial) |
Table 2: Representative examples of Friedel-Crafts alkylation reactions.[12][13]
Section 4: Troubleshooting and Practical Considerations
Even with well-defined protocols, challenges can arise. The following are common issues and their remedies:
-
Low or No Reaction:
-
Inactive Catalyst: AlCl₃ is highly hygroscopic and reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use freshly opened or sublimed AlCl₃.
-
Deactivated Substrate: If the aromatic ring contains strongly electron-withdrawing groups, the reaction will be sluggish or fail.
-
Insufficient Catalyst (Acylation): As the product ketone complexes with the catalyst, a stoichiometric amount is often required.
-
-
Formation of Multiple Products:
-
Polyalkylation: In alkylation reactions, using a large excess of the aromatic substrate can favor monoalkylation.
-
Carbocation Rearrangement: To obtain straight-chain alkylbenzenes, use the acylation-reduction strategy.
-
-
Work-up Difficulties:
-
Emulsion Formation: During extraction, emulsions can form. Adding brine can help to break up emulsions.
-
Violent Quenching: The quenching of the reaction with water is highly exothermic and releases HCl gas. Perform this step slowly and in a well-ventilated fume hood.
-
Section 5: Product Characterization
Confirmation of the desired product structure is essential. The following spectroscopic methods are routinely employed:
-
Infrared (IR) Spectroscopy:
-
Aryl Ketones: A strong C=O stretching band is observed in the range of 1685-1705 cm⁻¹ for aromatic ketones.[14] Conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones.[14]
-
Alkylated Arenes: Look for characteristic aromatic C-H stretching bands around 3030-3100 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.[15] The out-of-plane C-H bending bands between 690-900 cm⁻¹ can be indicative of the substitution pattern.[15]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aryl Ketones: Protons on the aromatic ring ortho to the acyl group are deshielded and appear at a lower field (typically δ 7.8-8.0 ppm). Protons on the carbon alpha to the carbonyl group appear in the region of δ 2.5-3.0 ppm.
-
Alkylated Arenes: Protons on the carbon directly attached to the aromatic ring (benzylic protons) typically resonate in the δ 2.5-2.8 ppm region.
-
-
¹³C NMR:
-
Aryl Ketones: The carbonyl carbon gives a characteristic signal in the downfield region of the spectrum, typically between δ 190-200 ppm.[16][17]
-
Alkylated Arenes: The carbons of the alkyl group will appear in the aliphatic region of the spectrum. The chemical shifts can provide information about the structure of the alkyl group.
-
-
Section 6: Safety, Waste Disposal, and Green Alternatives
Safety Precautions
-
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is a corrosive solid that reacts violently with water, releasing heat and toxic HCl gas. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acyl Chlorides: These are lachrymatory and corrosive. They also react with moisture. Handle with care in a fume hood.
-
Solvents: Many of the solvents used are flammable and/or toxic. Avoid inhalation and skin contact.
Waste Disposal
-
Aluminum-containing Waste: The acidic aqueous waste from the work-up contains aluminum salts. This should be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) before disposal.[18][19] The resulting aluminum hydroxide precipitate can then be disposed of according to local regulations. A patented method describes concentrating the reaction mixture, adding water to precipitate aluminum chloride hexahydrate, which can be recovered.[2][20]
-
Organic Solvents: Halogenated and non-halogenated solvent waste should be collected in separate, properly labeled containers for disposal by a certified waste management company.
Green Chemistry Alternatives
The environmental impact of traditional Friedel-Crafts reactions, particularly the use of stoichiometric amounts of corrosive and moisture-sensitive catalysts, has prompted the development of greener alternatives. These include:
-
Solid Acid Catalysts: Zeolites and other solid acids are being increasingly used, especially in industrial processes like the synthesis of ethylbenzene.[1] They offer the advantages of being reusable, non-corrosive, and easily separated from the reaction mixture.
-
Greener Solvents: Ionic liquids and propylene carbonate are being explored as environmentally benign reaction media.[21]
-
Alternative Catalysts: Metal triflates and other water-tolerant Lewis acids can often be used in catalytic amounts.[22]
Conclusion
The Friedel-Crafts reaction, in its alkylation and acylation variants, remains a powerful and versatile method for the synthesis of a vast array of aromatic compounds. While the directness of alkylation is appealing, its susceptibility to carbocation rearrangements and polyalkylation often makes acylation followed by reduction the more prudent and reliable synthetic route. A thorough understanding of the reaction mechanisms, careful attention to experimental detail, and adherence to safety protocols are the cornerstones of success in employing this classic transformation. As the principles of green chemistry continue to shape the future of chemical synthesis, the development of more sustainable and efficient Friedel-Crafts methodologies will undoubtedly remain an active and important area of research.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (2023, November 30). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]
- Google Patents. (n.d.). CN104803773A - Method for recycling Al resources in Friedel-Crafts reaction.
-
Chemistry LibreTexts. (2021, July 31). 22.3: Spectral Properties of Arenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel-Crafts Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN112934919A - Method for treating waste anhydrous aluminum chloride.
-
Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts Reactions of Benzene and Methylbenzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
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OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]
-
ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, April 12). Safe and responsible disposal of aluminum chloride? Retrieved from [Link]
-
YouTube. (2018, February 3). Organic Chemistry IR and NMR Spectroscopy of the Alkene Ethylene. Retrieved from [Link]
-
ResearchGate. (n.d.). The Alkylation of Aromatic Compounds by the Friedel‐Crafts Method. Retrieved from [Link]
-
Scribd. (n.d.). Manufacturing of Ethylbenzene. Retrieved from [Link]
- Google Patents. (n.d.). US3554695A - Disposal of spent aluminum chloride alkylation catalyst sludge.
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Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (2025, August 7). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Reddit. (n.d.). I made some aqueous AlCl3 how should I dispose of it? Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
Quora. (2017, June 25). What is the best way of ethyl benzene synthesis? Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction - Organic Chemistry. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
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- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 4-(Cyclohexyloxy)-4-oxobutanoic Acid
Welcome to the technical support center for the synthesis of 4-(cyclohexyloxy)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this synthetic procedure. Here, we will address common issues, provide in-depth explanations for experimental choices, and offer detailed protocols to ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction doesn't seem to be progressing. What are the likely causes?
A1: A stalled reaction can be due to several factors. Firstly, the uncatalyzed reaction between succinic anhydride and cyclohexanol can be slow, especially at lower temperatures. Secondly, the presence of moisture can lead to the hydrolysis of succinic anhydride to succinic acid, which is less reactive under these conditions. Lastly, ensure your starting materials are pure, as impurities can inhibit the reaction.
Q2: I'm observing a low yield of the desired product. How can I improve it?
A2: Low yields are a common issue. To improve the yield, consider the following:
-
Catalysis: The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate and improve the yield.
-
Reaction Conditions: Optimizing the reaction temperature and time is crucial. Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts.
-
Stoichiometry: While a 1:1 molar ratio of reactants is theoretically required, using a slight excess of cyclohexanol can help drive the reaction to completion. However, be mindful that this can complicate purification.
Q3: I'm having difficulty purifying my product. What are the common impurities and how can I remove them?
A3: The primary impurities are typically unreacted succinic anhydride, cyclohexanol, succinic acid (from hydrolysis), and the diester byproduct, dicyclohexyl succinate. A standard purification protocol involves an aqueous workup to remove water-soluble impurities. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified and the pure product extracted. If this is insufficient, column chromatography can be employed.
Q4: How can I be sure I have synthesized the correct product?
A4: Characterization of the final product is essential. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. The expected spectral data for the starting materials, product, and potential byproducts are provided in the "Data and Characterization" section of this guide.
Troubleshooting Guide
This section provides a more detailed breakdown of potential problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Formation | Reaction is too slow without a catalyst. | Add a catalytic amount of 4-dimethylaminopyridine (DMAP) or an acid catalyst like p-toluenesulfonic acid. |
| Presence of water leading to hydrolysis of succinic anhydride. | Ensure all glassware is oven-dried and use anhydrous solvents if applicable. Store succinic anhydride in a desiccator. | |
| Impure starting materials. | Check the purity of succinic anhydride and cyclohexanol by melting point or spectroscopy. Purify if necessary. | |
| Formation of a Significant Amount of White Precipitate (Insoluble in Organic Solvent) | This is likely succinic acid, formed from the hydrolysis of succinic anhydride. | Filter off the precipitate before workup. To prevent its formation, ensure anhydrous reaction conditions. |
| Low Isolated Yield After Workup | Incomplete extraction of the product from the organic layer. | During the basic wash, ensure thorough mixing and sufficient volume of aqueous base to fully deprotonate and extract the carboxylic acid product. |
| Loss of product during purification. | If using column chromatography, carefully select the eluent system to ensure good separation of the product from impurities. | |
| Presence of Diester Byproduct (Dicyclohexyl Succinate) | Use of a large excess of cyclohexanol. | Use a stoichiometric amount or only a slight excess of cyclohexanol. |
| High reaction temperatures or prolonged reaction times. | Monitor the reaction by TLC or other methods to determine the optimal reaction time. Avoid excessive heating. |
Experimental Protocols
Protocol 1: Uncatalyzed Synthesis of this compound
This protocol outlines the direct reaction between succinic anhydride and cyclohexanol without a catalyst.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (1.0 eq) and cyclohexanol (1.05 eq).
-
Heat the reaction mixture to 120-130°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Dissolve the mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic solution with water, followed by a saturated sodium bicarbonate solution to extract the product.
-
Separate the aqueous layer and acidify it with dilute HCl until the product precipitates.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: DMAP-Catalyzed Synthesis of this compound
This protocol utilizes 4-dimethylaminopyridine (DMAP) as a catalyst to improve reaction rate and yield.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve succinic anhydride (1.0 eq), cyclohexanol (1.0 eq), and DMAP (0.05-0.1 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Once the reaction is complete, proceed with the same workup and purification steps as described in Protocol 1.
Reaction Mechanism and Workflow
The synthesis of this compound proceeds through a nucleophilic acyl substitution reaction. The hydroxyl group of cyclohexanol attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Data and Characterization
Accurate characterization of starting materials, the final product, and potential byproducts is critical for troubleshooting.
| Compound | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Key IR Absorptions (cm⁻¹) |
| Succinic Anhydride | 100.07 | s, 2.73 (4H) | 1860, 1780 (C=O, anhydride) | |
| Cyclohexanol | 100.16 | m, 3.60 (1H); m, 1.00-2.00 (11H) | 3600-3200 (O-H, broad), 2930, 2850 (C-H) | |
| This compound | 200.23 | m, 4.75 (1H); t, 2.65 (4H); m, 1.20-1.90 (10H) | 3300-2500 (O-H, broad), 1735 (C=O, ester), 1710 (C=O, acid) | |
| Succinic Acid | 118.09 | s, 2.62 (4H) | 3300-2500 (O-H, broad), 1700 (C=O, acid) | |
| Dicyclohexyl succinate | 282.37 | m, 4.75 (2H); s, 2.55 (4H); m, 1.20-1.90 (20H) | 2935, 2855 (C-H), 1730 (C=O, ester) |
Note: NMR and IR data are approximate and may vary slightly depending on the solvent and instrument.
Safety Precautions
-
Succinic anhydride: Can cause skin and eye irritation. Handle in a well-ventilated fume hood.
-
Cyclohexanol: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
4-Dimethylaminopyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Acid/Base solutions: Handle with care as they can be corrosive.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
References
-
PubChem Compound Summary for CID 120922, this compound. National Center for Biotechnology Information. [Link][1]
-
PubChem Compound Summary for CID 7922, Succinic anhydride. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 7966, Cyclohexanol. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 1110, Succinic acid. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 70405, Dicyclohexyl succinate. National Center for Biotechnology Information. [Link][2]
- Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
Sources
Technical Support Center: Optimizing the Synthesis of 4-(Cyclohexyloxy)-4-oxobutanoic Acid
Welcome to the technical support center for the synthesis of 4-(Cyclohexyloxy)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important succinate monoester. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reaction.
Understanding the Core Synthesis: The "Why" Behind the "How"
The synthesis of this compound is fundamentally an esterification reaction, specifically, the ring-opening of succinic anhydride by cyclohexanol.[1] This reaction is attractive due to its high atom economy, as, in its simplest form, all atoms from the reactants are incorporated into the desired product.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of cyclohexanol acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride. This leads to the opening of the anhydride ring and the formation of the monoester.
While this reaction can proceed without a catalyst, particularly at elevated temperatures, its rate can be slow.[2] To achieve higher yields and milder reaction conditions, a catalyst is often employed. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation.[3][4] DMAP functions by first reacting with the succinic anhydride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent than the anhydride itself.[4] This intermediate is then readily attacked by cyclohexanol to form the ester and regenerate the DMAP catalyst.
Recommended Synthesis Protocol
This protocol provides a robust starting point for the synthesis of this compound, incorporating best practices for maximizing yield and purity.
Materials:
-
Succinic anhydride
-
Cyclohexanol
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add cyclohexanol (1.0-1.2 eq) followed by a catalytic amount of DMAP (0.05-0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer with 1 M HCl to remove DMAP, followed by water and then brine.
-
Purification: Extract the organic layer with a saturated sodium bicarbonate solution. This will convert the acidic product into its sodium salt, separating it from any unreacted cyclohexanol and potential diester byproduct.
-
Isolation: Acidify the aqueous bicarbonate layer with 1 M HCl until the solution is acidic (pH ~2-3), which will precipitate the this compound.
-
Final Steps: Extract the product back into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is very low. What are the likely causes and how can I improve it?
A1: Low yield can stem from several factors. Let's break them down:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and continue to monitor by TLC or HPLC. If the reaction has stalled, consider a slight increase in temperature (e.g., to 40 °C). Ensure your starting materials are pure and your solvent is anhydrous. Water can hydrolyze the succinic anhydride back to succinic acid.[1]
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can limit the yield.
-
Solution: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of cyclohexanol (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
-
Insufficient Catalysis: The reaction may be proceeding too slowly without adequate catalytic activity.
-
Solution: Ensure you are using a sufficient amount of DMAP (5-10 mol%). For sterically hindered alcohols, a higher catalyst loading might be necessary.[5]
-
-
Loss During Work-up: The product might be lost during the extraction and purification steps.
-
Solution: Be meticulous during the aqueous extractions. Ensure the pH is sufficiently low (~2-3) during the acidification step to fully precipitate the product. When extracting the final product, perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous layer.
-
Q2: I am observing a significant amount of a non-polar byproduct. What is it and how can I prevent its formation?
A2: The most common non-polar byproduct is the diester, dicyclohexyl succinate. This forms when a second molecule of cyclohexanol reacts with the initially formed monoester.
-
Cause: The formation of the diester is often favored by higher temperatures and longer reaction times. The choice of solvent can also play a role; for instance, in some cases, tetrahydrofuran has been shown to favor the formation of the monoester over the diester.[6]
-
Prevention:
-
Control Stoichiometry: Avoid using a large excess of cyclohexanol.
-
Moderate Reaction Conditions: Run the reaction at room temperature if possible. Avoid excessive heating.
-
Solvent Choice: Consider using a solvent like THF which may favor mono-esterification.
-
-
Removal: The diester is not acidic and will not be extracted into the basic aqueous solution during the sodium bicarbonate wash. This is a key step in its removal.[2]
Q3: My reaction doesn't seem to be starting, even with a catalyst. What should I check?
A3: If the reaction fails to initiate, consider the following:
-
Reagent Quality:
-
Succinic Anhydride: Ensure it is dry and has not hydrolyzed to succinic acid. You can check the melting point; succinic anhydride melts at 119-120 °C, while succinic acid melts at 185-187 °C.[1]
-
Cyclohexanol: Ensure it is of high purity.
-
Solvent: The presence of water is detrimental. Use an anhydrous solvent.
-
-
Catalyst Activity:
-
DMAP: While generally stable, ensure your DMAP has not degraded.
-
-
Reaction Temperature: While the reaction is often run at room temperature, a very gentle warming (to ~30-40 °C) might be needed to initiate the reaction, especially if the starting materials are not fully dissolved.
Q4: How do I effectively purify my this compound?
A4: Purification relies on the acidic nature of the product.
-
Acid-Base Extraction: This is the most effective method. The carboxylic acid group of your product will be deprotonated by a weak base like sodium bicarbonate, making it water-soluble. Unreacted cyclohexanol, the diester byproduct, and other non-acidic impurities will remain in the organic layer. After separating the aqueous layer, re-acidification will precipitate your pure product.
-
Column Chromatography: If acid-base extraction does not provide sufficient purity, column chromatography can be used.[7][8] A silica gel column with a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexane) can effectively separate the components.
Frequently Asked Questions (FAQs)
Q: Can I use a different catalyst instead of DMAP?
A: Yes, other catalysts can be used. Pyridine is a common, though less effective, alternative.[2] For some applications, particularly with sterically hindered alcohols, Steglich esterification conditions using dicyclohexylcarbodiimide (DCC) and DMAP can be employed.[2] However, for this specific transformation, DMAP is highly efficient and generally recommended.[3][9]
Q: Is it necessary to use an anhydrous solvent?
A: Yes, it is highly recommended. Succinic anhydride readily hydrolyzes in the presence of water to form succinic acid.[1] This will not only consume your starting material but will also complicate the purification process.
Q: What is the expected yield for this reaction?
A: With an optimized protocol, yields can be quite high, often exceeding 80-90%.[9] However, the actual yield will depend on the purity of the reagents, the reaction conditions, and the efficiency of the work-up and purification.
Q: Can I use a different alcohol?
A: Yes, this reaction is general for the synthesis of succinate monoesters from various alcohols.[1] The reactivity of the alcohol (primary > secondary > tertiary) will influence the reaction rate and conditions required.
Visualizing the Process
Reaction Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
Data Summary
| Parameter | Recommended Range | Rationale |
| Cyclohexanol Stoichiometry | 1.0 - 1.2 equivalents | A slight excess can drive the reaction to completion. |
| DMAP Catalyst Loading | 0.05 - 0.1 equivalents | Sufficient for catalysis without complicating purification. |
| Temperature | Room Temperature to 40 °C | Balances reaction rate while minimizing diester formation. |
| Solvent | Anhydrous DCM or THF | Aprotic solvents that are good for this reaction type. |
| Purification pH | ~2-3 | Ensures complete protonation and precipitation of the product. |
References
-
ResearchGate. (2025, August 6). On the use of succinic anhydride as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, February 9). Succinic anhydride esterification won't go forward. Retrieved from [Link]
-
CORE. (n.d.). Esterification of succinic anhydride to di-(p-cresyl) succinate over M -montmorillonite clay catalysts. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the formation of succinic anhydride from.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Syntheses of Polyesters from Succinic Anhydride and Various Diols Catalyzed by Metal Triflates. Retrieved from [Link]
-
ACS Publications. (2018, January 17). Facile Synthesis of Dimethyl Succinate via Esterification of Succinic Anhydride over ZnO in Methanol. Retrieved from [Link]
-
PPOR. (n.d.). SYNTHESIS OF (METHYL)CYCLOHEXENYL SUCCINIC ANHYDRIDE. Retrieved from [Link]
-
PMC - NIH. (2023, June 25). The sustainable production of succinic anhydride from renewable biomass. Retrieved from [Link]
-
PMC - NIH. (2022, April 21). In Silico Design Strategies for the Production of Target Chemical Compounds Using Iterative Single-Level Linear Programming Problems. Retrieved from [Link]
- Google Patents. (n.d.). US6355830B1 - Process for preparation of dicarboxylic acid monoesters.
-
ResearchGate. (n.d.). Optimization of Microwave Assisted Esterification of Succinic Acid Using Box-Behnken Design Approach. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]
-
SpringerLink. (2025, October 7). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Retrieved from [Link]
-
ResearchGate. (2025, August 7). 4-Dimethylamino-pyridine(DMAP). Retrieved from [Link]
-
PMC. (2023, April 13). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. Retrieved from [Link]
-
Semantic Scholar. (2025, January 6). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]
-
MDPI. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP0373949A1 - Mono esters of dicarboxylic acids, their preparation and use.
-
De Gruyter. (n.d.). Machine learning-guided strategies for reaction conditions design and optimization. Retrieved from [Link]
-
MDPI. (2023, September 21). In Silico Design of Engineering Optimization via OptHandle for Effective Synthesis of Adipic Acid Precursor, α-Aminoadipate. Retrieved from [Link]
- Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
-
PubChemLite. (n.d.). This compound (C10H16O4). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
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- 9. Application of Efficient Catalyst DMAP [en.highfine.com]
Technical Support Center: Reactions of 4-(Cyclohexyloxy)-4-oxobutanoic Acid
Welcome to the technical support guide for 4-(Cyclohexyloxy)-4-oxobutanoic acid, also known as succinic acid monocyclohexyl ester. This document is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common side products encountered during the synthesis and subsequent reactions of this compound, providing troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific issues that may arise during your experiments, focusing on the identification and prevention of unwanted side products.
Issue 1: Presence of Dicyclohexyl Succinate in the Product Mixture
Symptoms:
-
Yield of this compound is lower than expected.
-
Characterization data (e.g., NMR, Mass Spectrometry) shows a higher molecular weight species with two cyclohexyl groups.
-
The product has a more nonpolar character than expected during chromatographic purification.
Probable Cause:
The formation of dicyclohexyl succinate is a common side reaction, particularly during the synthesis of the monoester from succinic anhydride and cyclohexanol.[1][2][3] This occurs when a second molecule of cyclohexanol reacts with the carboxylic acid group of the desired monoester.
Mechanism of Side Product Formation:
The initial reaction between succinic anhydride and cyclohexanol yields the desired this compound.[4][5][6] However, if the reaction is allowed to proceed for too long, at an elevated temperature, or with an excess of cyclohexanol, a second esterification can occur.
Solutions:
-
Stoichiometry Control: Use a 1:1 molar ratio of succinic anhydride to cyclohexanol. A slight excess of the anhydride can be used to ensure all the alcohol reacts, but this may leave unreacted anhydride in the mixture.
-
Temperature Management: Conduct the reaction at a moderate temperature. High temperatures can favor the formation of the diester.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the formation of the monoester is maximized.
-
Purification: Dicyclohexyl succinate can be separated from the desired monoester by column chromatography, taking advantage of the difference in polarity. The desired product, having a free carboxylic acid, is more polar.
Issue 2: Unreacted Starting Materials Contaminating the Product
Symptoms:
-
Analytical data indicates the presence of succinic acid, succinic anhydride, or cyclohexanol in the final product.
-
The melting point of the product is broad and lower than the literature value.
Probable Cause:
Incomplete reaction or inefficient purification can lead to the presence of starting materials. Succinic anhydride is sensitive to moisture and can hydrolyze to succinic acid.[4][5]
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of succinic anhydride.
-
Reaction Completion: As mentioned previously, monitor the reaction to ensure it goes to completion.
-
Purification:
-
Washing: The product can be washed with water to remove water-soluble impurities like succinic acid. An aqueous basic wash (e.g., with sodium bicarbonate solution) will extract the acidic product into the aqueous layer, leaving non-acidic impurities like cyclohexanol and dicyclohexyl succinate in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
-
Crystallization: Recrystallization from a suitable solvent can effectively remove impurities.
-
Issue 3: Formation of Cyclohexene
Symptoms:
-
A volatile, low-boiling point impurity is detected by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
A characteristic alkene smell might be noticeable.
Probable Cause:
Under acidic conditions and at elevated temperatures, cyclohexanol can undergo dehydration to form cyclohexene.
Solutions:
-
Avoid Strong Acids: If a catalyst is used for the esterification, opt for a milder one.
-
Temperature Control: Keep the reaction temperature as low as feasible to minimize dehydration.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should look for when synthesizing this compound?
The most common side products are dicyclohexyl succinate, unreacted succinic acid or succinic anhydride, and unreacted cyclohexanol.[1][2][3] Under certain conditions, you might also observe the formation of cyclohexene.
Q2: How can I best identify these side products?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy: Proton and Carbon-13 NMR can distinguish between the monoester, diester, and starting materials based on the integration of signals and chemical shifts.
-
Mass Spectrometry (MS): MS can identify the molecular weights of the components in your mixture, making it easy to spot the desired product, the diester, and the starting materials.
-
Chromatography (TLC, HPLC, GC): These techniques are excellent for separating the components of the reaction mixture and assessing purity.
Q3: What is the best way to purify this compound?
A multi-step purification process is often most effective.[7][8][9][10] This can include:
-
Aqueous Extraction: To separate the acidic product from non-acidic impurities.
-
Crystallization: To obtain a highly pure solid product.
-
Column Chromatography: If a very high purity is required and other methods are insufficient.
Q4: Can side products from the synthesis of this compound interfere with subsequent reactions?
Yes. For example, if you are planning to react the carboxylic acid group to form an amide, the presence of unreacted succinic anhydride could lead to the formation of an unwanted succinamic acid. The presence of dicyclohexyl succinate will lower the effective concentration of your desired reactant.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a clean, dry round-bottom flask, dissolve succinic anhydride (1 equivalent) in a suitable anhydrous solvent (e.g., toluene).
-
Add cyclohexanol (1 equivalent) to the solution.
-
Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Analytical Identification of Side Products by HPLC
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Stationary Phase: C18 reverse-phase column.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Expected Elution Order: Succinic acid (most polar), this compound, cyclohexanol, dicyclohexyl succinate (least polar).
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Expected Polarity | Key Identifying Feature in ¹H NMR |
| This compound | 200.23[11][12] | High | One cyclohexyl group, one carboxylic acid proton |
| Dicyclohexyl succinate | 282.37[1][3] | Low | Two cyclohexyl groups, no carboxylic acid proton |
| Succinic Acid | 118.09 | Very High | No cyclohexyl group, two carboxylic acid protons |
| Cyclohexanol | 100.16 | Medium | One cyclohexyl group, one hydroxyl proton |
| Cyclohexene | 82.14 | Low (volatile) | Alkene protons |
Visualizations
Reaction Pathway and Side Product Formation
Caption: General purification workflow for this compound.
References
- Vertex AI Search. (n.d.). Succinic Anhydride: A Versatile Organic Synthesis Intermediate.
-
Wikipedia. (2023, December 2). Succinic anhydride. Retrieved January 22, 2026, from [Link]
- Homework.Study.com. (n.d.). What is the product when succinic anhydride and cyclopentanol react?.
- Lead Sciences. (n.d.). This compound.
-
PubChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 1,4-Dicyclohexyl butanedioate. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2021, August 5). Purification process for succinic acid produced by fermentation. Retrieved January 22, 2026, from [Link]
-
MDPI. (2021, March 23). Membrane Purification Techniques for Recovery of Succinic Acid Obtained from Fermentation Broth during Bioconversion of Lignocellulosic Biomass: Current Advances and Future Perspectives. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). EXTRACTION OF SUCCINIC ACID FROM REAL FERMENTATION BROTH BY USING EMULSION LIQUID MEMBRANE PROCESS. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). Purification of succinic acid from fermentation broth on non-functionalized chromatographic resin.
-
The Good Scents Company. (n.d.). dicyclohexyl succinate, 965-40-2. Retrieved January 22, 2026, from [Link]
Sources
- 1. 1,4-Dicyclohexyl butanedioate | C16H26O4 | CID 70405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dicyclohexyl succinate, 965-40-2 [thegoodscentscompany.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. Succinic anhydride - Wikipedia [en.wikipedia.org]
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- 8. mdpi.com [mdpi.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. US20150158803A1 - Purification of succinic acid from fermentation broth on non-functionalized chromatographic resin - Google Patents [patents.google.com]
- 11. This compound - Lead Sciences [lead-sciences.com]
- 12. This compound | C10H16O4 | CID 120922 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(Cyclohexyloxy)-4-oxobutanoic Acid
This technical guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of 4-(Cyclohexyloxy)-4-oxobutanoic acid. The inherent amphiphilic nature of this molecule, possessing both a hydrophilic carboxylic acid and a lipophilic cyclohexyl moiety, often complicates standard purification protocols. This document provides a structured troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles, to empower you to achieve high purity for your critical applications.
Part 1: Troubleshooting Guide: From Crude Reaction to Crystalline Solid
This section directly addresses specific experimental issues, offering not just solutions but the underlying scientific rationale to inform your experimental design.
Issue 1: Product is an Intractable Oil or Fails to Crystallize
Scenario: Following aqueous workup and solvent removal, the isolated this compound is a viscous oil that does not solidify upon cooling or prolonged standing.
Root Cause Analysis: This is a frequent challenge, primarily stemming from the presence of impurities that disrupt the formation of a stable crystal lattice. These impurities can include residual solvents (e.g., ethyl acetate, toluene), unreacted starting materials (cyclohexanol, succinic anhydride), or byproducts. The amphiphilic character of the target molecule can also lead to the formation of persistent solvates.
Troubleshooting Protocol:
-
Rigorous Solvent Removal: Before attempting crystallization, ensure the complete removal of all volatile organic solvents. We recommend drying the crude oil under high vacuum (1-5 mmHg) at a moderately elevated temperature (35-45 °C) for a minimum of 12-24 hours. This step is critical as even trace amounts of solvent can significantly inhibit crystallization.
-
Solvent-Antisolvent Crystallization: This is the most effective technique for inducing crystallization of amphiphilic compounds.[1] The strategy involves dissolving the oily product in a minimal volume of a "good" solvent and then introducing an "antisolvent" to decrease solubility and promote precipitation.
Detailed Experimental Workflow:
-
Step 1: Solvent Selection: Dissolve the oily product in a minimal amount of a solvent in which it is highly soluble. Effective choices include diethyl ether, acetone, or ethyl acetate.
-
Step 2: Antisolvent Addition: While vigorously stirring the solution, slowly add a non-polar antisolvent in which the product is poorly soluble, such as hexanes or petroleum ether. The slow addition is crucial to encourage the formation of well-defined crystals rather than an amorphous precipitate.
-
Step 3: Induction of Crystallization: Continue adding the antisolvent until the solution becomes persistently cloudy. At this point, you can optionally add a seed crystal of pure this compound to initiate crystallization.
-
Step 4: Crystal Growth: Allow the mixture to stir at room temperature for 1-2 hours, then cool it in an ice bath (0-4 °C) for an additional 1-2 hours to maximize the yield of the crystalline product.
-
Step 5: Isolation and Drying: Collect the solid by vacuum filtration, washing with a small amount of cold antisolvent to remove any remaining soluble impurities. Dry the purified solid under high vacuum.
Diagrammatic Representation of the Crystallization Process:
Caption: Step-by-step workflow for solvent-antisolvent crystallization.
-
Issue 2: Persistent Contamination with Starting Materials or Byproducts
Scenario: Post-purification analysis (NMR, LC-MS) reveals the presence of succinic acid, cyclohexanol, or dicyclohexyl succinate.
Root Cause Analysis: These impurities have different chemical properties that necessitate targeted removal strategies. Succinic acid is a polar, diacidic impurity, while cyclohexanol is a polar alcohol. Dicyclohexyl succinate is a non-polar diester byproduct.
Targeted Purification Strategies:
-
Removal of Acidic Impurities (Succinic Acid): An optimized aqueous workup is highly effective.
-
Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acids, and the resulting sodium salts will be extracted into the aqueous layer. Succinic acid, with its two carboxylic acid groups, will be more readily extracted than the desired mono-ester.[2]
-
-
Removal of Cyclohexanol and Dicyclohexyl Succinate: Flash column chromatography is the preferred method for separating these components from the desired product.
-
Rationale: The polarity differences between the desired mono-ester, the more polar cyclohexanol, and the less polar dicyclohexyl succinate allow for effective separation on a silica gel stationary phase.
Table: Recommended Flash Chromatography Parameters
Parameter Guideline Justification Stationary Phase Silica Gel (230-400 mesh) Provides high surface area for optimal separation of moderately polar compounds. Mobile Phase Gradient elution with Hexanes:Ethyl Acetate Start with a low polarity mobile phase (e.g., 9:1 Hexanes:EtOAc) to elute the non-polar dicyclohexyl succinate. Gradually increase the polarity to elute the desired product, followed by the more polar cyclohexanol. Fraction Monitoring Thin-Layer Chromatography (TLC) Use TLC with the same solvent system to identify and combine fractions containing the pure product. Decision-Making Flowchart for Purification:
Caption: Logical workflow for selecting the appropriate purification strategy.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable melting point for pure this compound?
A sharp melting point in the range of 79-82 °C is indicative of high purity. A broad or depressed melting point suggests the presence of impurities that disrupt the crystal lattice.
Q2: Why is my carboxylic acid proton a broad singlet in the ¹H NMR spectrum?
The proton of the carboxylic acid is acidic and undergoes rapid exchange with trace amounts of water in the NMR solvent (e.g., CDCl₃).[3][4][5][6][7] This chemical exchange leads to a broadening of the signal, which typically appears in the downfield region of 10-12 ppm.[3][4] To confirm its identity, you can add a drop of D₂O to the NMR tube; the broad singlet should disappear upon re-acquisition of the spectrum.[3][6]
Q3: Is distillation a viable purification method?
Distillation is generally not recommended for this compound. It has a high boiling point and may be susceptible to thermal decomposition or intramolecular cyclization back to succinic anhydride and cyclohexanol at the temperatures required for distillation.
Q4: What are the optimal storage conditions for the purified product?
To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C.[8] This minimizes the risk of hydrolysis of the ester linkage.
References
-
Chemistry LibreTexts. (2021, August 12). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (2017, March 2). Purification of amphiphilic polyester? Retrieved from [Link]
-
Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2016, January 1). Amphiphilic Molecules. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 21). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Examples - Example 9. Retrieved from [Link]
-
Wikipedia. (2023, November 13). Protein purification. Retrieved from [Link]
-
YouTube. (2021, November 22). Amphiphiles - soaps, detergents, phospholipids, surfactants, etc. Retrieved from [Link]
- Google Patents. (1990, June 20). EP0373949A1 - Mono esters of dicarboxylic acids, their preparation and use.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 15 – Carboxylic Acids and Esters. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. This compound - Lead Sciences [lead-sciences.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(Cyclohexyloxy)-4-oxobutanoic acid
An in-depth technical guide by a Senior Application Scientist.
This guide provides comprehensive troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-(Cyclohexyloxy)-4-oxobutanoic acid. Our focus is on the common and efficient synthetic route: the ring-opening esterification of succinic anhydride with cyclohexanol.
Reaction Overview
The synthesis of this compound, also known as succinic acid monocyclohexyl ester, is achieved through the nucleophilic acyl substitution reaction between succinic anhydride and cyclohexanol. This reaction opens the anhydride ring to form a molecule containing both an ester and a carboxylic acid functional group.
Chemical Equation:
Succinic Anhydride + Cyclohexanol → this compound
The reaction is attractive for its atom economy, but achieving high yield and purity requires careful control of reaction conditions to favor the desired monoester over potential side products.
Reaction Mechanism Workflow
The mechanism involves the nucleophilic attack of the hydroxyl group of cyclohexanol on one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the monoester product.
Caption: Reaction mechanism for monoesterification.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent challenge and can stem from several factors related to reaction equilibrium, kinetics, and reactant stability.
-
Incomplete Reaction: The uncatalyzed reaction between an anhydride and an alcohol can be slow.[1][2] While it can proceed with just heat, the reaction may not reach completion within a reasonable timeframe.
-
Solution: Introduce a catalyst to accelerate the reaction. Common choices include:
-
Acid Catalysts: p-Toluenesulfonic acid (p-TSA) or sulfuric acid are effective.[3][4] Heterogeneous catalysts like Amberlyst-15, an acidic ion-exchange resin, can also be used and are easily filtered out post-reaction.[5][6]
-
Base Catalysts: Pyridine can act as both a catalyst and a solvent. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst, often used in smaller quantities.[2][7]
-
-
-
Reaction Equilibrium: Although this is not a condensation reaction that produces water, subsequent side reactions that do produce water can be reversible.[8]
-
Solution: While Le Chatelier's principle is more critical for traditional Fischer esterification, ensuring anhydrous conditions is still good practice to prevent hydrolysis of the succinic anhydride starting material.
-
-
Sub-optimal Temperature: The reaction rate is temperature-dependent.
-
Solution: Increase the reaction temperature. Refluxing in a suitable solvent like toluene is a common strategy.[3] However, excessively high temperatures can sometimes promote side reactions. A systematic temperature screen (e.g., 80°C, 100°C, 120°C) is recommended to find the optimal balance.
-
Question 2: I am observing a significant amount of a non-polar side product. What is it and how can I prevent its formation?
Answer: The most common non-polar side product is the diester, dicyclohexyl succinate . This forms when the initially produced monoester is further esterified with a second molecule of cyclohexanol.
-
Cause: The carboxylic acid group of your desired product can be esterified under the reaction conditions, especially with prolonged reaction times, high temperatures, or an excess of cyclohexanol.
-
Prevention Strategies:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of succinic anhydride to cyclohexanol. A slight excess of the anhydride can sometimes be used to ensure all the alcohol is consumed, but this can complicate purification.
-
Limit Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC.[8] Stop the reaction once the succinic anhydride has been consumed to prevent the slower, subsequent formation of the diester.
-
Lower Temperature: The second esterification step generally requires more forcing conditions than the initial ring-opening. Running the reaction at the lowest temperature that provides a reasonable rate for the primary reaction can disfavor diester formation.
-
Question 3: How do I effectively purify my product and remove the unreacted starting materials and the diester side product?
Answer: Purification relies on the acidic nature of the desired this compound, which distinguishes it from the neutral starting materials (cyclohexanol) and the diester byproduct.
-
Solution: Acid-Base Extraction. This is a highly effective method for separating carboxylic acids.[9][10]
-
After the reaction, cool the mixture and dissolve it in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as a 5% sodium bicarbonate (NaHCO₃) solution.[11] The acidic monoester will be deprotonated to form its sodium salt, which is soluble in the aqueous layer. Unreacted cyclohexanol and the neutral dicyclohexyl succinate will remain in the organic layer.
-
Separate the aqueous layer. It's good practice to wash the organic layer again with the base solution to ensure complete extraction of the product.
-
Combine the aqueous layers. Slowly acidify this solution with a strong acid, like 2N hydrochloric acid (HCl), until the pH is acidic (pH ~2).[11] The desired this compound will precipitate out as it is no longer charged and has limited water solubility.
-
Collect the solid product by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it thoroughly.
-
-
Further Purification: If needed, the product can be recrystallized from a suitable solvent system or purified by column chromatography.[1][12]
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: Do I absolutely need a catalyst for this reaction? A1: While the reaction can proceed without a catalyst, particularly at higher temperatures, it is often slow.[1] For efficient and timely conversion, a catalyst is highly recommended. The choice between an acid or base catalyst can depend on the scale of the reaction and compatibility with other functional groups if you are working with a more complex molecule.
Q2: What is the optimal solvent and temperature? A2: The reaction can be run neat (without solvent) or in a high-boiling inert solvent like toluene or xylene.[3] Running the reaction neat is more environmentally friendly but can make temperature control more challenging. Toluene is a good choice as it allows for reflux at approximately 110°C, which is often sufficient for this reaction, especially with a catalyst.
Q3: How can I monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate, with a small amount of acetic acid to improve spot shape). The monoester product will be more polar than the diester and cyclohexanol but less polar than succinic acid (which may form from hydrolysis). You can visualize the spots using a potassium permanganate stain. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[8][13]
Q4: What are the key characterization techniques for the final product? A4: The structure of this compound should be confirmed using standard spectroscopic methods.
-
¹H NMR: Expect to see characteristic peaks for the cyclohexyl group, the two methylene groups of the succinate backbone, and a broad singlet for the carboxylic acid proton.[14]
-
FTIR: Look for a strong C=O stretch for the ester (around 1730 cm⁻¹), another C=O stretch for the carboxylic acid (around 1710 cm⁻¹), and a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).[14]
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Data Summary: Impact of Reaction Parameters
| Parameter | Condition | Effect on Yield | Effect on Purity (Selectivity for Monoester) | Recommendation |
| Catalyst | None vs. Acid/Base | No catalyst may result in low yield. Catalyst significantly increases reaction rate. | Minimal direct effect, but faster reaction can reduce overall heating time, potentially lowering diester formation. | Use a catalyst (e.g., 0.05 eq p-TSA) for efficient conversion. |
| Temperature | 80°C vs. 110°C (Reflux) | Higher temperature increases reaction rate and yield. | High temperatures (>120°C) and long reaction times can increase the rate of diester formation. | Start at 100-110°C and monitor the reaction to avoid prolonged heating. |
| Reactant Ratio | 1:1 vs. 1:1.2 (Anhydride:Alcohol) | Using excess alcohol can slightly increase the rate but significantly promotes diester formation. | A 1:1 ratio is crucial for maximizing monoester selectivity. | Maintain a strict 1:1 molar ratio. |
| Reaction Time | 2 hours vs. 8 hours | Yield increases with time up to a point, then plateaus. | Longer times dramatically increase the risk of converting the desired monoester into the diester side product. | Monitor by TLC/HPLC and stop the reaction upon consumption of the limiting reagent. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (1.0 eq), cyclohexanol (1.0 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).
-
If using a solvent, add toluene (approx. 2 M concentration relative to the anhydride).
-
Heat the reaction mixture to 110°C and stir.
-
Monitor the reaction progress every hour using TLC (eluent: 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid). The reaction is typically complete within 2-4 hours.
-
Once the succinic anhydride spot has disappeared, cool the reaction mixture to room temperature.
Protocol 2: Purification via Acid-Base Extraction
-
Dilute the cooled reaction mixture with ethyl acetate (10 volumes).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with saturated aqueous sodium bicarbonate solution (3 x 5 volumes).
-
Combine the aqueous layers in a separate beaker. The organic layer, containing any diester and unreacted cyclohexanol, can be discarded.
-
Cool the combined aqueous layer in an ice bath.
-
Slowly add 2N HCl dropwise while stirring until the pH of the solution is ~2 (confirm with pH paper). A white precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration through a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 3 volumes).
-
Dry the purified product under vacuum to a constant weight.
-
Characterize the final product by NMR and FTIR to confirm its identity and purity.
References
- Bart, H., Reidetschlager, J., & Lehmann, A. (1994). Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis.
- Gama, J. A., et al. (n.d.). Kinetics of ethanolysis of succinic anhydride.
- Jayachandran, B., et al. (2004). Esterification of succinic anhydride to di-(p-cresyl)
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing monoesters.
- Google Patents. (n.d.). Mono esters of dicarboxylic acids, their preparation and use.
- Skrzypek, J., et al. (n.d.).
- Corma, A., et al. (2008). Kinetics and mechanism of the reaction between maleic anhydride and fatty acid esters and the structure of the products. CORE.
-
MDPI. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of monoethyl ester of succinic acid and characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
Study.com. (n.d.). What is the product when succinic anhydride and cyclopentanol react? Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Succinic anhydride esterification won't go forward. Retrieved from [Link]
-
Zenodo. (n.d.). A convenient procedure for his-esterification of cyclic anhydrides. Retrieved from [Link] [Note: Placeholder URL as original may vary]
-
MDPI. (2021). Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Techniques in Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Analytical Methods in Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical and bio-analytical methods of rofecoxib: A comprehensive review. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. EP0373949A1 - Mono esters of dicarboxylic acids, their preparation and use - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi-res.com [mdpi-res.com]
- 14. mdpi.com [mdpi.com]
Stability and degradation of 4-(Cyclohexyloxy)-4-oxobutanoic acid
Welcome to the technical support center for 4-(Cyclohexyloxy)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this molecule. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its handling, storage, and application in your experiments.
Introduction to the Stability of this compound
This compound is a dicarboxylic acid monoester containing two key functional groups that dictate its stability: a carboxylic acid and a cyclohexyl ester. The reactivity of these groups, particularly the ester linkage, makes the molecule susceptible to degradation under various environmental conditions. Understanding these degradation pathways is crucial for ensuring the integrity of your experimental results and the quality of your drug development pipeline.
This guide will delve into the primary degradation mechanisms—hydrolysis, thermal decomposition, and oxidation—and provide practical advice for mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis of the ester bond and oxidative degradation of the cyclohexyl ring. Thermal decomposition can also occur at elevated temperatures.
Q2: How should I properly store this compound?
A2: To ensure stability, it is recommended to store this compound in a cool, dry, and dark environment.[1] Inert atmosphere packaging is also beneficial to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is advised.
Q3: What are the expected degradation products of this compound?
A3: The main degradation products are succinic acid and cyclohexanol, resulting from the hydrolysis of the ester bond. Oxidative degradation of the cyclohexyl ring can lead to a variety of oxidized byproducts.
Troubleshooting Guide
Issue 1: Unexpected Peaks in Chromatogram After Sample Preparation
Symptom: You observe one or more new peaks in your HPLC or LC-MS analysis of a freshly prepared sample solution of this compound.
Potential Cause: The most likely cause is the hydrolysis of the ester bond, leading to the formation of succinic acid and cyclohexanol.[2][3] This can be accelerated by the pH of your sample diluent or exposure to moisture.
Troubleshooting Workflow:
-
Analyze the Degradation Products:
-
If using LC-MS, check the mass-to-charge ratio (m/z) of the new peaks. Succinic acid ([M-H]⁻) would appear at an m/z of 117.0, and cyclohexanol may be observed depending on the ionization method.
-
If using HPLC with UV detection, inject standards of succinic acid and cyclohexanol to confirm if the retention times match the unexpected peaks. Note that cyclohexanol has a weak chromophore and may be difficult to detect by UV.
-
-
Investigate the Role of pH:
-
Control for Moisture:
-
Ensure that the solvents used for sample preparation are dry (e.g., use freshly opened HPLC-grade solvents or dried solvents).
-
Minimize the exposure of the sample to the atmosphere during preparation.
-
Prevention:
-
Use a buffered, neutral pH diluent for sample preparation.
-
Analyze samples as quickly as possible after preparation.
-
If samples must be stored, keep them at low temperatures (e.g., in an autosampler at 4 °C) for a limited time.
Issue 2: Loss of Purity in Solid Material Over Time
Symptom: A previously high-purity solid sample of this compound shows decreased purity and the appearance of new impurities upon re-analysis after a period of storage.
Potential Cause: This could be due to slow hydrolysis from atmospheric moisture, or oxidative degradation, especially if the material was not stored under an inert atmosphere. The cyclohexane ring is susceptible to oxidation.[4]
Troubleshooting Workflow:
-
Characterize the Impurities:
-
Use LC-MS to identify the masses of the new impurities. An increase in mass could suggest oxidation (e.g., addition of one or more oxygen atoms).
-
Compare the impurity profile with that of a sample subjected to forced oxidation (see protocol below) to see if any peaks match.
-
-
Review Storage Conditions:
-
Was the container tightly sealed?
-
Was the material stored in a desiccator to protect it from moisture?
-
Was the material stored under an inert atmosphere (e.g., nitrogen or argon)?[1]
-
Forced Oxidation Protocol:
-
Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Add a small amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubate the mixture at room temperature for several hours.
-
Analyze the sample by LC-MS to identify the degradation products.
Prevention:
-
Store the solid material in a tightly sealed container, preferably under an inert atmosphere.[1]
-
For long-term storage, place the container inside a desiccator in a refrigerator.
Issue 3: Inconsistent Results in Thermal Assays
Symptom: You are performing experiments at elevated temperatures and observe significant variability in your results or a rapid loss of the starting material.
Potential Cause: this compound can undergo thermal decomposition. The cyclohexane moiety can degrade at high temperatures, and the carboxylic acid can undergo decarboxylation.[5][6]
Troubleshooting Workflow:
-
Determine the Onset of Thermal Degradation:
-
Perform a thermogravimetric analysis (TGA) to determine the temperature at which the compound begins to lose mass.
-
If TGA is not available, conduct a simple experiment by heating the compound at various temperatures for a fixed time and analyzing the purity by HPLC.
-
-
Identify Thermal Degradants:
-
Analyze the heated samples by GC-MS to identify volatile decomposition products. The thermal decomposition of cyclohexane can lead to the formation of smaller hydrocarbons.[5]
-
Prevention:
-
Avoid exposing the compound to unnecessarily high temperatures.
-
If heating is required, perform it for the shortest possible time and under an inert atmosphere to minimize oxidative processes that can be accelerated by heat.
Methodologies and Protocols
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[7][8][9]
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the compound and its more non-polar degradants, then return to initial conditions. A good starting point is 10-90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (for the carboxylic acid chromophore) |
| Injection Volume | 10 µL |
Method Validation: To validate the method as stability-indicating, perform forced degradation studies under hydrolytic, oxidative, thermal, and photolytic conditions.[10] The method should be able to separate the parent peak from all degradation product peaks.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[11] The goal is to achieve 5-20% degradation of the active ingredient.[10]
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Neutralize the sample before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Base-catalyzed hydrolysis is typically faster than acid-catalyzed.
-
Neutralize the sample before analysis.
-
-
Oxidation:
-
Dissolve the compound in a solution of 3% H₂O₂.
-
Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80 °C) for a specified time.
-
Dissolve the stressed sample for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Analyze the sample at various time points.
-
Visualizing Degradation Pathways
Hydrolytic Degradation Pathway
Caption: Hydrolysis of this compound.
Troubleshooting Workflow for Unexpected Chromatographic Peaks
Sources
- 1. chemos.de [chemos.de]
- 2. CAS 15840-96-7: Cyclohexanecarboxylic acid, cyclohexyl est… [cymitquimica.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. GB738808A - A method for the oxidation of cycloalkanes - Google Patents [patents.google.com]
- 5. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 8. ijcrt.org [ijcrt.org]
- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
Common experimental errors in handling 4-(Cyclohexyloxy)-4-oxobutanoic acid
Welcome to the technical support guide for 4-(Cyclohexyloxy)-4-oxobutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common experimental challenges associated with this valuable bifunctional molecule. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also the underlying scientific principles to empower your research.
Section 1: Compound Identification and Key Properties
For clarity and quick reference, the fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 10018-78-7 | [1][2] |
| Molecular Formula | C₁₀H₁₆O₄ | [1][2][3] |
| Molecular Weight | 200.23 g/mol | [1] |
| IUPAC Name | 4-cyclohexyloxy-4-oxobutanoic acid | [1] |
| Synonyms | Succinic acid monocyclohexyl ester | [4] |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% | [2] |
Section 2: Frequently Asked Questions: Handling, Storage, and Safety
Proper handling and storage are critical to maintaining the integrity of this compound for reproducible experimental results.
Q1: What are the optimal storage conditions for this reagent?
A1: To ensure long-term stability, this compound should be stored in a freezer at temperatures under -20°C.[2] It is imperative that the container is tightly sealed and the environment is dry.[2]
-
Causality: The molecule contains both a carboxylic acid and an ester functional group. The ester linkage is susceptible to hydrolysis, a reaction catalyzed by moisture, which would cleave the molecule into succinic acid and cyclohexanol. The carboxylic acid moiety makes the compound hygroscopic. Low temperatures slow down the rate of any potential degradation reactions, while a dry, sealed environment minimizes the risk of hydrolysis.
Q2: What are the primary safety hazards associated with this compound?
A2: According to the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[5] Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Recommended Precautions: Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat.[6] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]
Q3: Is this compound stable at room temperature for short periods, for example, during weighing?
A3: While long-term storage requires freezing, the compound is generally stable at room temperature for the short durations required for weighing and preparing solutions. However, to minimize water absorption from the atmosphere, it is best practice to allow the container to warm to room temperature before opening and to work efficiently.
Section 3: Troubleshooting Guide: Synthesis and Purification
A frequent objective is the synthesis of this monoester from succinic anhydride and cyclohexanol. The most common experimental error is the formation of the diester byproduct, dicyclohexyl succinate.
Workflow for Synthesis and Purification
Caption: Synthesis and Purification Workflow.
Common Synthesis & Purification Issues
| Symptom | Possible Cause(s) | Suggested Solution & Explanation |
| Low Yield of Product; Significant Non-polar Byproduct Detected (e.g., by TLC) | Over-esterification: The initially formed monoester has reacted with a second molecule of cyclohexanol to form the diester byproduct. This is a common challenge in dicarboxylic acid monoester synthesis.[7][8] | 1. Control Stoichiometry: Use a strict 1:1 molar ratio of succinic anhydride to cyclohexanol. An excess of the alcohol will drive the reaction towards diester formation.2. Modify Reaction Conditions: Avoid prolonged heating or excessively high temperatures, which can favor the second esterification step. Monitor the reaction by TLC or HPLC to stop it upon consumption of the starting anhydride.3. Implement Acid-Base Extraction: The desired monoester is acidic, while the diester byproduct is neutral. Use the protocol below to selectively extract the monoester into a basic aqueous solution, effectively separating it from the diester.[7] |
| Product "Oils Out" or Fails to Crystallize During Purification | Impurities Present: Residual solvent, unreacted starting materials, or the diester byproduct can inhibit crystallization.Incorrect Solvent Choice: The chosen recrystallization solvent may be too polar or nonpolar.[9] | 1. Ensure Purity: First, perform the acid-base extraction detailed below to remove major impurities.2. Optimize Recrystallization: Test various solvent systems. A good starting point is a mixture of a soluble solvent (e.g., ethyl acetate) and an anti-solvent (e.g., hexanes). Dissolve the product in a minimum of hot ethyl acetate and add hexanes dropwise until turbidity persists, then allow to cool slowly.[9]3. Induce Crystallization: If it still oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal.[9] |
| Product Appears Wet or Gummy After Isolation | Incomplete Drying / Trapped Water: The carboxylic acid moiety is hydrophilic and can retain water, especially after aqueous workup. | 1. Anhydrous Drying: After the final extraction into an organic solvent, dry the solution thoroughly over an anhydrous drying agent like Na₂SO₄ or MgSO₄ before evaporation.2. High Vacuum Drying: Dry the isolated solid under high vacuum for several hours, potentially with gentle heating (e.g., 40°C), to remove residual water and solvent. |
Protocol: Purification via Acid-Base Extraction
This protocol is designed to separate the acidic monoester from neutral byproducts like dicyclohexyl succinate.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate (approx. 10 volumes).
-
Base Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Expertise Note: A weak base like NaHCO₃ is used to deprotonate the carboxylic acid of the monoester, forming a water-soluble sodium salt. It is generally not strong enough to hydrolyze the ester functional groups under these conditions.
-
-
Separation: Combine the aqueous layers. The desired monoester is now in the aqueous phase as its sodium salt. The organic layer contains the neutral diester byproduct and any unreacted cyclohexanol. The organic layer can be discarded or saved for analysis.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it by adding 1M HCl dropwise with stirring until the pH is ~2. The monoester will precipitate as a solid or an oil.
-
Trustworthiness Check: Use pH paper to confirm complete acidification. A cloudy or milky appearance indicates the precipitation of the water-insoluble product.
-
-
Isolation: Collect the solid product by vacuum filtration. If it separates as an oil, extract the aqueous mixture three times with diethyl ether or ethyl acetate.
-
Drying: Dry the collected solid or the combined organic extracts (over Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified this compound.
Section 4: Troubleshooting Guide: Common Reactions
Q4: My compound's purity seems to decrease over time in solution, especially in protic solvents containing water. What is happening?
A4: You are likely observing the hydrolysis of the ester bond. This compound can react with water to break down into succinic acid and cyclohexanol. This reaction is accelerated by the presence of either acid or base.
-
Mechanism: The carbonyl carbon of the ester is electrophilic and can be attacked by a nucleophile, in this case, water. The intramolecular carboxylic acid can even act as a catalyst for this process.
-
Solution: For experiments requiring prolonged reaction times, use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. When preparing solutions for analysis or storage, use anhydrous solvents and store them at low temperatures. Prepare aqueous solutions fresh before use.
Section 5: Analytical Characterization
Accurate characterization is key to validating your material.
Logic of Purity Analysis
Caption: Logic Diagram for Analytical Validation.
Q5: What is a reliable method to check the purity of my sample?
A5: Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity of this compound.[9][10] It can effectively separate the monoester from both more polar impurities (like succinic acid) and less polar impurities (like the diester).
Protocol: Standard Reverse-Phase HPLC Method
This is a general starting method that may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start with a high concentration of A (e.g., 90%) and gradually increase B. A typical gradient might be: 10% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the carboxylic acid/ester carbonyls).
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of acetonitrile/water (1:1). Filter through a 0.45 µm syringe filter before injection.
Common Analytical Issues
| Symptom | Possible Cause(s) | Suggested Solution & Explanation |
| Broad or Tailing Peaks in HPLC | Column Overload: Injecting too concentrated a sample.Secondary Interactions: The acidic proton of the carboxylic acid can interact with residual silanols on the silica-based column, causing tailing. | 1. Dilute Sample: Reduce the concentration of the injected sample.2. Acidify Mobile Phase: The addition of an acid like TFA or formic acid to the mobile phase is crucial. It protonates the carboxylic acid, making it less polar and preventing its ionization and interaction with the stationary phase, resulting in sharper peaks. |
| Inconsistent Results in GC-MS | Low Volatility / Thermal Decomposition: Carboxylic acids have low volatility and can decompose at high temperatures in the GC inlet. | Derivatization is Required: The carboxylic acid must be converted to a more volatile and thermally stable derivative before GC analysis. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11][12] This replaces the acidic proton with a -Si(CH₃)₃ group. |
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 120922, this compound. Retrieved from [Link].
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Lead Sciences. (n.d.). This compound. Retrieved from [Link].
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PubChemLite. (n.d.). This compound (C10H16O4). Retrieved from [Link].
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LookChem. (n.d.). This compound. Retrieved from [Link].
-
Kubatova, A., et al. (2015). Determination of Impurities in Bioproduced Succinic Acid. Journal of Chromatography & Separation Techniques, 6(2). Retrieved from [Link].
-
Kubatova, A., et al. (2015). Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons. Retrieved from [Link].
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Quora. (2021). What is the source of experimental error (not human) in an acid-base titration lab and what effect would they have on the result? Retrieved from [Link].
- Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 974695, 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid. Retrieved from [Link].
- V V, Dotsenko, et al. (2018). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry.
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PubMed. (n.d.). Succinyl derivatives of N-tris (hydroxymethyl) methyl-2-aminoethane sulphonic acid: their effects on the frog neuromuscular junction. Retrieved from [Link].
- Google Patents. (n.d.). US4314071A - Method of preparing monoesters.
- International Journal of Research and Analytical Reviews (IJRASET). (n.d.). Analytical Techniques in Pharmaceutical Analysis: A Review.
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ResearchGate. (n.d.). Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. Retrieved from [Link].
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PubMed. (n.d.). Inhibition of succinic acid production in metabolically engineered Escherichia coli by neutralizing agent, organic acids, and osmolarity. Retrieved from [Link].
-
MDPI. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21299748, 4-Hydroperoxy-3-hydroxy-4-oxobutanoic acid. Retrieved from [Link].
-
PubMed. (n.d.). Review of the applications of different analytical techniques for coxibs research. Retrieved from [Link].
-
MDPI. (n.d.). Analytical Techniques in Pharmaceutical and Biomedical Analysis. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13818649, 4-Chloro-4-oxobutanoic acid. Retrieved from [Link].
-
WIPO Patentscope. (n.d.). WO/2017/135898 PROCESS FOR PREPARING MONO AND DICARBOXYLIC ACIDS. Retrieved from [Link].
- Google Patents. (n.d.). US6355830B1 - Process for preparation of dicarboxylic acid monoesters.
-
ResearchGate. (n.d.). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57370335, 4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid. Retrieved from [Link].
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Monitoring the progress of a 4-(Cyclohexyloxy)-4-oxobutanoic acid reaction
Technical Support Center: 4-(Cyclohexyloxy)-4-oxobutanoic Acid Synthesis
Welcome to the technical support guide for monitoring the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into tracking the progress of this esterification reaction. Here, you will find troubleshooting guides, FAQs, and detailed protocols to ensure the success of your experiments.
Reaction Overview: Synthesis of this compound
The synthesis of this compound is typically achieved through the ring-opening esterification of succinic anhydride with cyclohexanol.[1] This reaction involves the nucleophilic attack of the hydroxyl group of cyclohexanol on one of the carbonyl carbons of the succinic anhydride molecule. This process breaks the anhydride ring, forming a molecule that contains both an ester and a carboxylic acid functional group.[1]
While the reaction can proceed without a catalyst, particularly at elevated temperatures, catalysts such as 4-dimethylaminopyridine (DMAP) or acid catalysts are sometimes employed to increase the reaction rate.[2][3]
Below is a workflow diagram illustrating the synthesis and monitoring process.
Caption: General workflow for synthesizing and monitoring this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the reaction monitoring process in a question-and-answer format.
Q: My reaction appears sluggish or has not started. What are the potential causes?
A: A slow or non-starting reaction can be attributed to several factors:
-
Reagent Purity: Succinic anhydride is susceptible to hydrolysis if exposed to atmospheric moisture, which would result in succinic acid.[4] Ensure the anhydride is dry and handled under anhydrous conditions if possible.
-
Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 80-140 °C) can significantly increase the rate.[3] If your reaction is slow, consider increasing the temperature.
-
Catalyst: If you are not using a catalyst, the reaction may be inherently slow. The addition of a catalytic amount of a base like pyridine or DMAP can facilitate the reaction.[3]
-
Solvent: Ensure the solvent is appropriate and anhydrous. While the reaction can sometimes be run neat, using a solvent can help with solubility and temperature control.
Q: My TLC plate shows significant streaking from the reaction mixture lane. How can I resolve this?
A: Streaking on a TLC plate is a common issue when analyzing carboxylic acids.[5] The high polarity of the carboxylic acid group can cause it to interact strongly with the silica gel stationary phase, leading to a streak rather than a defined spot.
-
Solution: To mitigate this, add a small amount of a volatile acid, such as acetic acid (e.g., 1-2 drops), to your TLC developing solvent (mobile phase).[5] The acid in the mobile phase protonates the carboxylate, reducing its interaction with the silica and resulting in a much sharper, more defined spot.
Q: I see multiple spots on my TLC, and I'm unsure which corresponds to my product.
A: Differentiating between starting materials, product, and potential byproducts is crucial.
-
Solution: The most reliable method is to use a three-lane spotting technique on your TLC plate.[6]
-
Lane 1 (Reference): Spot a dilute solution of your starting material (cyclohexanol).
-
Lane 2 (Co-spot): First, spot the reference material, then, on top of the same spot, apply an aliquot of your reaction mixture.[6]
-
Lane 3 (Reaction Mixture): Spot only the aliquot from your reaction.
-
-
Interpretation: After developing the plate, the spot for your starting material in Lane 1 should align perfectly with the lower spot in the co-spot lane (Lane 2). The product spot, which should appear in Lane 3 and grow in intensity over time, will typically have a different Rf value. Any remaining succinic anhydride or succinic acid will likely remain at or very near the baseline.
Q: The reaction seems to have stalled before all the starting material is consumed. Why?
A: Many esterification reactions are equilibrium processes.[2]
-
Solution: Driving the reaction to completion may require shifting the equilibrium. While this specific reaction does not produce water, increasing the molar ratio of one reactant over the other can help push the reaction forward. For example, using a slight excess of cyclohexanol might improve the yield of the desired monoester.[2]
Frequently Asked Questions (FAQs)
Q: What analytical techniques are best for monitoring this reaction?
A: Thin-Layer Chromatography (TLC) is the fastest and most common method for qualitative monitoring.[5][7] It allows for a rapid visual assessment of the consumption of starting materials and the formation of the product. For more quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective, as specific proton or carbon signals corresponding to the product will appear and grow over time.[8][9]
Q: What is a typical TLC solvent system for this reaction?
A: A binary mixture of a non-polar and a polar solvent generally works best.[5] A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio depends on your specific TLC plates, but a 70:30 or 60:40 mixture of Hexane:Ethyl Acetate is often effective. The goal is to achieve an Rf value for your product between 0.3 and 0.5 for the best separation and resolution.[6]
| Compound | Polarity | Expected Rf Value (e.g., 7:3 Hexane:EtOAc) |
| Cyclohexanol | Moderately Polar | ~0.4 - 0.6 |
| Succinic Anhydride | Polar | ~0.0 - 0.1 (may streak) |
| This compound (Product) | More Polar than Cyclohexanol | ~0.2 - 0.4 |
Q: How can I use ¹H NMR to confirm product formation?
A: ¹H NMR spectroscopy provides clear evidence of the reaction's progress. You should monitor the disappearance of starting material signals and the appearance of product signals.
| Compound | Key ¹H NMR Signal | Approximate Chemical Shift (ppm) |
| Cyclohexanol | Proton on carbon bearing -OH | ~3.6 ppm |
| Succinic Anhydride | Methylene protons (-CH₂-CH₂-) | ~2.7 ppm (singlet) |
| Product | Methylene protons adjacent to ester | ~2.6 ppm (triplet) |
| Product | Methylene protons adjacent to acid | ~2.5 ppm (triplet) |
| Product | Proton on cyclohexyl carbon bearing ester | ~4.8 ppm |
The appearance of two distinct triplets around 2.5-2.6 ppm and the downfield shift of the cyclohexyl proton are strong indicators of product formation.
Q: How often should I take a sample to monitor the reaction?
A: The frequency of monitoring depends on the reaction conditions. For a heated reaction, it is advisable to take a sample every 30 minutes for the first two hours. If the reaction is proceeding slowly, the interval can be extended to every 1-2 hours.
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing and solving common issues during the reaction.
Caption: A logical flowchart for troubleshooting common reaction problems.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol outlines the standard procedure for monitoring the reaction using TLC.[7][10][11]
-
Prepare the TLC Chamber: Pour your chosen mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced ticks on this line for your three lanes.
-
Prepare Samples for Spotting:
-
Reference (Lane 1): Dissolve a tiny amount of cyclohexanol in a suitable solvent like ethyl acetate.
-
Reaction Mixture (Lane 3): Using a capillary tube, withdraw a small aliquot from your reaction vessel. Dilute it in a small vial with ethyl acetate.
-
-
Spot the Plate:
-
Using a clean capillary tube, lightly touch the cyclohexanol solution to the first tick mark. The spot should be small and concentrated.
-
On the second tick (co-spot), first spot the cyclohexanol reference, then, using a new capillary, spot the reaction mixture directly on top.
-
Using the reaction mixture capillary, spot the third tick mark.
-
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp (if the plate has a fluorescent indicator) and/or an iodine chamber or a chemical stain (e.g., potassium permanganate dip).
-
Analyze: Compare the spots. The disappearance of the cyclohexanol spot and the appearance of a new, typically more polar (lower Rf) spot indicates product formation.
References
-
TLC Lab: Monitoring Esterification Reaction. (n.d.). Studylib. Retrieved from [Link]
-
Esterification reaction. (n.d.). Scribd. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Generic Methods for Monomer Synthesis. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
This compound. (n.d.). Lead Sciences. Retrieved from [Link]
-
This compound | C10H16O4. (n.d.). PubChem. Retrieved from [Link]
-
What is the product when succinic anhydride and cyclopentanol react? (n.d.). Study.com. Retrieved from [Link]
-
Jayachandran, B., et al. (2004). Esterification of succinic anhydride to di-(p-cresyl) succinate over M -montmorillonite clay catalysts. CORE. Retrieved from [Link]
-
Succinic anhydride esterification won't go forward. (2021). Chemistry Stack Exchange. Retrieved from [Link]
-
Supporting Information for Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cy. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Succinic anhydride | C4H4O3. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. Retrieved from [Link]
-
Reaction of Carboxylic Acids with Organometallic Compounds. (2025). YouTube. Retrieved from [Link]
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. How To [chem.rochester.edu]
- 7. 相关内容暂不可用 [sigmaaldrich.com]
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- 9. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex | MDPI [mdpi.com]
- 10. studylib.net [studylib.net]
- 11. scribd.com [scribd.com]
Technical Support Center: Purification of Crude 4-(Cyclohexyloxy)-4-oxobutanoic Acid
Welcome to the technical support guide for the purification of 4-(Cyclohexyloxy)-4-oxobutanoic acid (CAS 10018-78-7). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Part 1: Frequently Asked Questions - Understanding Your Crude Product
This section addresses the critical first step: identifying the nature and source of impurities. A clear understanding of what you are trying to remove is paramount to selecting the correct purification strategy.
Question: What are the most likely impurities in my crude this compound sample?
Answer: The impurity profile is almost always dictated by the synthetic route. Assuming the common synthesis via the reaction of succinic anhydride with cyclohexanol, you can anticipate three primary types of impurities:
-
Unreacted Starting Materials: Residual cyclohexanol and unreacted or hydrolyzed succinic acid.
-
Diester Byproduct: Dicyclohexyl succinate, formed if a second molecule of cyclohexanol reacts with the product.
-
Catalyst Residues: If an acid catalyst (e.g., H₂SO₄) was used, it must be neutralized and removed.
The table below summarizes these common impurities and flags the most effective removal technique, which we will discuss in detail.
| Impurity | Chemical Class | Typical Removal Method |
| Cyclohexanol | Neutral Alcohol | Acid-Base Extraction, Column Chromatography |
| Succinic Acid | Dicarboxylic Acid | Acid-Base Extraction (Water Wash) |
| Dicyclohexyl Succinate | Neutral Diester | Column Chromatography |
| Acid Catalyst (e.g., H₂SO₄) | Strong Acid | Basic Wash / Acid-Base Extraction |
Question: How can I quickly assess the purity of my crude product before starting a large-scale purification?
Answer: A preliminary Thin Layer Chromatography (TLC) analysis is an invaluable and rapid tool. Spot your crude material on a silica gel plate and develop it in a solvent system such as 3:1 Hexane:Ethyl Acetate.
-
Diester (Dicyclohexyl succinate): Being the least polar, it will have the highest Rf value (travel furthest up the plate).
-
Cyclohexanol: Will have an intermediate Rf.
-
This compound (Your Product): The free carboxylic acid makes it significantly more polar than the diester and cyclohexanol, resulting in a lower Rf value.
-
Succinic Acid: Being highly polar, it will likely remain at the baseline (Rf ≈ 0) in this solvent system.
This quick visual assessment will confirm the presence of major impurities and help you decide if both extraction and chromatography are necessary.
Part 2: Troubleshooting and Detailed Purification Protocols
This section provides step-by-step guides for tackling specific purification challenges. We emphasize the causality behind each step to build intuitive experimental skills.
Issue 1: Crude product is contaminated with neutral impurities (cyclohexanol, diester).
Recommended Solution: Acid-Base Extraction
This technique is the most efficient first-line defense. It leverages the acidic nature of your target compound's carboxylic acid group to render it water-soluble as a salt, while neutral impurities remain in the organic phase.[1][2] Using a weak base like sodium bicarbonate is crucial, as a strong base (e.g., NaOH) could potentially hydrolyze the desired ester bond.[3]
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10 mL per 1 g of crude material).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during neutralization. Shake vigorously for 1-2 minutes.[4]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. This layer now contains your product as its sodium salt.
-
Re-extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first one.
-
Impurity Removal: The organic layer, containing neutral impurities, can now be discarded.[3]
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, target pH ≈ 2) and a white precipitate is no longer formed.[4][5]
-
Isolation: Collect the precipitated solid, your purified this compound, by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salt residues.
-
Drying: Dry the solid thoroughly, preferably in a vacuum oven at a low temperature (<50°C).
Issue 2: Product is still contaminated after extraction, likely with the diester byproduct.
Recommended Solution: Flash Column Chromatography
If the non-polar diester impurity is present in significant quantities, or if a very high purity is required, flash column chromatography is the method of choice.[6][7] This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a mobile liquid phase.[8]
Sources
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- 2. vernier.com [vernier.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. columbia.edu [columbia.edu]
Technical Support Center: Scaling Up the Synthesis of 4-(Cyclohexyloxy)-4-oxobutanoic acid
Welcome to the technical support center for the synthesis of 4-(Cyclohexyloxy)-4-oxobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this valuable mono-ester intermediate. Here, we address common challenges encountered during reaction scale-up, offering field-proven insights and solutions in a direct question-and-answer format to ensure the integrity and efficiency of your process.
Synthesis Overview & Core Protocol
This compound is typically synthesized via the ring-opening of succinic anhydride with cyclohexanol. This reaction is an esterification that produces a molecule with both an ester and a carboxylic acid functional group.[1][2] While seemingly straightforward, scaling this process introduces challenges related to reaction kinetics, impurity profiles, and product isolation.
The fundamental reaction is as follows:
Succinic Anhydride + Cyclohexanol → this compound
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of the target compound.
Caption: General workflow for synthesis and purification.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: My reaction yield is significantly lower than anticipated after scaling up. What are the common causes and how can I fix them?
Answer: Low yield is a frequent issue in scale-up. The root cause often lies in one of several areas: reaction equilibrium, starting material integrity, or losses during workup.
-
Incomplete Reaction: The reaction between succinic anhydride and cyclohexanol is reversible. At larger scales, inefficient heat and mass transfer can prevent the reaction from reaching completion.
-
Causality: The nucleophilic attack of the alcohol on the anhydride is the key step.[1] Insufficient thermal energy or poor mixing can slow this process dramatically.
-
Solution:
-
Temperature: Ensure consistent heating. For this reaction, temperatures are often maintained between 90-120°C.[3] Use an overhead stirrer for even mixing in larger flasks.
-
Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the limiting reagent, not just reacting for a fixed time.[4]
-
Catalysis: While the reaction can proceed thermally, a catalyst can be beneficial. An acid catalyst like p-toluenesulfonic acid (p-TSA) can protonate the anhydride, making it more electrophilic and accelerating the reaction.[5][6]
-
-
-
Hydrolysis of Succinic Anhydride: Succinic anhydride is highly susceptible to hydrolysis, especially in the presence of atmospheric moisture. This forms succinic acid.
-
Causality: Water acts as a nucleophile, opening the anhydride ring to form the less reactive dicarboxylic acid.[7] This is a competitive side reaction that consumes your starting material.
-
Solution: Use anhydrous grade cyclohexanol and solvents. Dry all glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
-
Losses During Workup: The product is isolated by exploiting its carboxylic acid functionality. Procedural errors here can lead to significant product loss.
-
Causality: The product is extracted into an aqueous basic solution as its carboxylate salt. If the pH during extraction is too low, the product will remain in the organic layer. Conversely, if the pH during acidification is not low enough, the product will not fully precipitate.
-
Solution:
-
Extraction: Use a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution for extraction. Ensure the pH of the aqueous layer is >8.
-
Acidification: Vigorously stir the separated aqueous layer while slowly adding a strong acid (e.g., 2M HCl). Check the pH with litmus paper or a pH meter to ensure it is ~2 to maximize precipitation. Cool the mixture in an ice bath to further decrease the product's solubility.[9]
-
-
Problem 2: Product is Impure
Question: My final product is contaminated with byproducts. What are they likely to be and how can I improve purity?
Answer: Impurities typically arise from side reactions or unreacted starting materials. Understanding the likely byproducts is key to designing an effective purification strategy.
Caption: Main reaction pathway and common side reactions.
-
Unreacted Starting Materials:
-
Identification: Succinic anhydride and cyclohexanol may remain if the reaction is incomplete.
-
Purification: The acid-base extraction workup is highly effective here.
-
Cyclohexanol: Being neutral, it will remain in the organic layer during the basic extraction.
-
Succinic Anhydride/Acid: Any unreacted anhydride will likely be hydrolyzed to succinic acid during the aqueous workup. Succinic acid, being a dicarboxylic acid, is more water-soluble than the mono-ester product and can often be partially removed during washes, though it will also precipitate upon acidification. Recrystallization is the best method to separate the target product from residual succinic acid.
-
-
-
Dicyclohexyl Succinate (Diester):
-
Causality: This byproduct forms if the carboxylic acid of the desired mono-ester product reacts with another molecule of cyclohexanol. This is more likely to occur at high temperatures or with extended reaction times, especially if an acid catalyst is used.[10]
-
Purification: The diester is a neutral molecule and will not be extracted into the aqueous base. It will remain in the organic layer along with any unreacted cyclohexanol, making the acid-base workup an excellent method for its removal.
-
-
Purification Protocol: Recrystallization
-
When to Use: If after the acid-base workup and precipitation, the product's melting point is broad or analytical data (e.g., NMR) shows the presence of succinic acid.
-
Procedure: A common and effective solvent system is ethyl acetate/hexane.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly cloudy (turbid).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Crystals of the pure product should form. Collect them by filtration and wash with cold hexane.[4]
-
-
| Troubleshooting Summary | Possible Cause | Recommended Solution |
| Low Yield | Incomplete Reaction | Increase temperature/time; use a catalyst (e.g., p-TSA); ensure efficient stirring. |
| Hydrolysis of Anhydride | Use anhydrous reagents and inert atmosphere. | |
| Workup Losses | Check pH during extraction (>8) and precipitation (~2); cool before filtering. | |
| Impure Product | Unreacted Cyclohexanol | Removed by basic aqueous extraction (remains in organic layer). |
| Succinic Acid | Remove via recrystallization (e.g., ethyl acetate/hexane). | |
| Dicyclohexyl Succinate | Removed by basic aqueous extraction (remains in organic layer). |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the reaction? A1: The reaction proceeds via nucleophilic acyl substitution.[11]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of cyclohexanol attacks one of the electrophilic carbonyl carbons of succinic anhydride.[1]
-
Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring.
-
Proton Transfer: A proton is transferred from the formerly alcoholic oxygen to an external base (like another alcohol molecule or pyridine, if used as a solvent/catalyst) to yield the final mono-ester carboxylic acid product.[11]
Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most common method for laboratory-scale monitoring. Use a mobile phase like 1:1 ethyl acetate:hexane. The product, being more polar than cyclohexanol but potentially less polar than succinic acid, will have a distinct Rf value. Staining with potassium permanganate (KMnO₄) can help visualize the spots. For scale-up and more quantitative analysis, HPLC is recommended.[9]
Q3: What are the critical considerations for scaling this synthesis from grams to kilograms? A3:
-
Heat Management: The reaction can be exothermic, especially if catalyzed. On a large scale, heat dissipation is slower. Use a jacketed reactor with controlled heating and cooling to maintain the optimal temperature and avoid runaway reactions or byproduct formation.
-
Reagent Addition: Add reagents, particularly the catalyst, in a controlled manner rather than all at once.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity in temperature and concentration. Switch from a magnetic stir bar to an overhead mechanical stirrer.
-
Workup Volume: The volumes of water and solvents for extraction and washing increase significantly. Ensure you have appropriately sized separators and vessels.
Q4: Which analytical techniques are best for final product characterization? A4: A combination of methods should be used to confirm the structure and purity of this compound.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight (MW: 200.23 g/mol ).[12][13]
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the C=O of the ester (~1730 cm⁻¹) and the C=O and broad O-H of the carboxylic acid (~1710 cm⁻¹ and 2500-3300 cm⁻¹).
-
Melting Point (MP): A sharp melting point indicates high purity.
| Physicochemical Properties | |
| Molecular Formula | C₁₀H₁₆O₄[12] |
| Molecular Weight | 200.23 g/mol [12] |
| IUPAC Name | This compound[12] |
| CAS Number | 10018-78-7[12] |
References
-
Study.com. What is the product when succinic anhydride and cyclopentanol react?. [Link]
-
Corrosion Chemistry. Succinic Anhydride Synthesis. YouTube, 14 Apr. 2023. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound (C10H16O4). [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
- Google Patents.
-
Chemistry LibreTexts. Acid Anhydrides react with alcohols to form esters. [Link]
-
Chemistry Stack Exchange. Succinic anhydride esterification won't go forward. [Link]
-
Johny, M., Manikandan, A., & Rajendar, G. (2024). TMSCl Promoted Direct Conversion of Cyclic Anhydrides to (Un)Symmetric-Diesters/Amide Esters. Chemistry–An Asian Journal, 19(3), e202301017. [Link]
-
Semantic Scholar. Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst. [Link]
-
European Patent Office. EP 2958885 B1 - PROCESS FOR THE PREPARATION OF SUCCINIC ACID ESTER. [Link]
-
Grzesik, M., Skrzypek, J., & Gumuła, T. The Effect of the Catalyst Used on the Kinetics of Di2-Ethylhexyl Maleate Synthesis. ResearchGate. [Link]
-
CORE. Esterification of succinic anhydride to di-(p-cresyl) succinate over M -montmorillonite clay catalysts. [Link]
- Google Patents.
-
OPUS. Analytical Methods. [Link]
-
ACS Publications. Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Biomacromolecules. [Link]
-
Walsh Medical Media. Analytical Methods in Pharmaceutical Sciences. [Link]
-
MDPI. Production of Cyclic Anhydride-Modified Starches. [Link]
-
RSC Publishing. Phthalic anhydride (PA): a valuable substrate in organic transformations. [Link]
- Google Patents. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
- Google Patents.
- Google Patents. US6037476A - Process for making cyclic imides.
-
ResearchGate. Hydrolytic cleavage of succinic anhydride via ring opening and.... [Link]
-
ResearchGate. Analytical and bio-analytical methods of rofecoxib: A comprehensive review. [Link]
-
National Institutes of Health. Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. [Link]
- Google Patents.
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Validation & Comparative
A Comprehensive Guide to Validating the Purity of Synthesized 4-(Cyclohexyloxy)-4-oxobutanoic Acid
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is a critical, non-negotiable step. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of 4-(Cyclohexyloxy)-4-oxobutanoic acid, a molecule of interest in various synthetic pathways. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
The Synthetic Landscape and Potential Impurities
This compound is typically synthesized via the ring-opening of succinic anhydride with cyclohexanol. While seemingly straightforward, this reaction can introduce several process-related impurities that must be identified and quantified.
Common Synthesis Route:
Succinic Anhydride + Cyclohexanol → this compound
Potential Impurities:
-
Unreacted Starting Materials: Residual succinic anhydride and cyclohexanol.
-
By-products: Dicyclohexyl succinate, formed by the reaction of the product with another molecule of cyclohexanol.
-
Degradation Products: Succinic acid, resulting from the hydrolysis of succinic anhydride or the final product.
-
Residual Solvents: Solvents used in the reaction and purification steps.
The International Council for Harmonisation (ICH) Q3A(R2) guideline mandates the identification and characterization of impurities in new drug substances, making a thorough purity analysis essential for regulatory compliance.[1][2][3]
An Orthogonal Approach to Purity Validation
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more complete and reliable purity profile.
Caption: Orthogonal workflow for purity validation.
Chromatographic Methods: The Cornerstone of Separation
Chromatography is a powerful technique for separating components of a mixture, making it indispensable for impurity profiling.[4][5] High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile organic acids.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[4][5] For this compound, a reversed-phase C18 column is typically effective. The carboxyl group provides a chromophore for UV detection, generally around 210 nm.[6][7]
Experimental Protocol: HPLC-UV Analysis
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% phosphoric acid to suppress ionization of the carboxylic acid). A gradient elution may be necessary to resolve all potential impurities.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound to create a stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method). For quantification of specific impurities, use the calibration curve generated from the reference standards.
Data Presentation: HPLC-UV Purity Assessment
| Compound | Retention Time (min) | Peak Area | Area % |
| Succinic Acid | 2.5 | 1500 | 0.15 |
| This compound | 12.8 | 995000 | 99.50 |
| Dicyclohexyl succinate | 18.2 | 3500 | 0.35 |
Causality: The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better retention and sharper peaks on a reversed-phase column. Gradient elution is crucial for separating early-eluting polar impurities like succinic acid from the later-eluting, more non-polar by-products like dicyclohexyl succinate.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[8][9][10] This technique is invaluable for identifying unknown impurities by providing molecular weight information.[11]
Experimental Protocol: LC-MS for Impurity Identification
The chromatographic conditions are similar to the HPLC-UV method. The eluent from the HPLC is directed into the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is ideal for detecting the deprotonated molecule [M-H]⁻ of the carboxylic acid and its acidic impurities.
-
Data Analysis: The mass-to-charge ratio (m/z) of each peak is used to propose the molecular formula of the corresponding compound.
Data Presentation: LC-MS Impurity Identification
| Retention Time (min) | Observed m/z [M-H]⁻ | Proposed Impurity | Molecular Formula |
| 2.5 | 117.02 | Succinic Acid | C₄H₅O₄⁻ |
| 12.8 | 199.10 | Product | C₁₀H₁₅O₄⁻ |
| 18.2 | 281.18 | Dicyclohexyl succinate | C₁₆H₂₅O₄⁻ |
Causality: ESI is a soft ionization technique that typically keeps the molecule intact, providing the molecular weight of the analyte.[8] This is critical for the initial identification of unknown peaks observed in the chromatogram.
Spectroscopic Methods: A Window into Molecular Structure
Spectroscopic techniques provide information about the chemical structure and functional groups present in a sample.
Quantitative NMR (qNMR)
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structure elucidation and quantitative analysis.[12][13] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate purity determination without the need for a specific reference standard for each impurity.[14][15]
Experimental Protocol: ¹H qNMR for Purity Assessment
-
Sample Preparation: Accurately weigh the synthesized sample and a high-purity internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved peak for the analyte and a peak for the internal standard.
-
Calculation: The purity of the analyte can be calculated using the following formula:[14]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Data Presentation: qNMR Purity Calculation
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Mass (mg) | 20.5 | 10.2 |
| Molecular Weight ( g/mol ) | 200.23 | 116.07 |
| Integrated Peak (protons) | 1H (CH) | 2H (CH=CH) |
| Integral Value | 50.0 | 48.5 |
| Purity of Standard (%) | - | 99.9 |
| Calculated Purity (%) | 99.2 | - |
Causality: The choice of an internal standard with sharp, well-resolved signals that do not overlap with the analyte's signals is crucial for accurate quantification.[16] A long relaxation delay ensures that all protons have fully relaxed before the next pulse, which is essential for accurate integration.
Fourier-Transform Infrared Spectroscopy (FTIR)
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[17][18] It is a rapid and simple method for confirming the presence of the key functional groups in this compound and for detecting certain impurities.
Characteristic IR Absorptions:
-
Carboxylic Acid O-H stretch: A very broad band from 3300-2500 cm⁻¹[17]
-
Ester and Carboxylic Acid C=O stretch: A strong, sharp band around 1730-1700 cm⁻¹[19][20]
-
C-O stretch: A band in the region of 1320-1210 cm⁻¹[17]
The presence of a broad O-H stretch and a strong C=O stretch is a strong indicator of a carboxylic acid.[18] The absence of a broad O-H stretch in the 3600-3200 cm⁻¹ region would suggest the absence of residual cyclohexanol.
Compositional and Physical Analysis
These methods provide fundamental information about the elemental composition and physical properties of the synthesized compound.
Elemental Analysis
Principle: Elemental analysis determines the mass percentages of carbon, hydrogen, and oxygen in a compound.[21][22] The experimental values are compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the correct elemental composition and high purity.[21]
Data Presentation: Elemental Analysis Results
| Element | Theoretical % | Experimental % |
| Carbon | 59.98 | 59.85 |
| Hydrogen | 8.05 | 8.12 |
Causality: This technique is a fundamental check of the molecular formula. Significant deviations from the theoretical values may indicate the presence of impurities with different elemental compositions or residual solvent.
Melting Point Analysis
Principle: A pure crystalline solid has a sharp, well-defined melting point.[23] Impurities tend to lower and broaden the melting point range.[24][25]
Experimental Protocol: Melting Point Determination
-
Place a small amount of the dried, powdered sample into a capillary tube.
-
Heat the sample slowly in a melting point apparatus.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Data Presentation: Melting Point Comparison
| Sample | Melting Point Range (°C) |
| Literature Value | 78-80 |
| Synthesized Sample (Batch 1) | 77-79 |
| Synthesized Sample (Crude) | 72-77 |
Causality: The presence of impurities disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces, resulting in a lower and broader melting range.[25] A sharp melting point close to the literature value is a good indicator of high purity.[26]
Conclusion: A Self-Validating System for Purity Assessment
By employing an orthogonal set of analytical techniques, a comprehensive and reliable assessment of the purity of synthesized this compound can be achieved.
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A Comparative Guide to the Synthesis of 4-(Cyclohexyloxy)-4-oxobutanoic Acid for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(Cyclohexyloxy)-4-oxobutanoic acid, a monoester of succinic acid, serves as a valuable building block in the synthesis of various organic molecules. This guide provides an in-depth comparison of the primary synthesis routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of each method's strengths and weaknesses to aid in selecting the most appropriate route for your research and development needs.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₆O₄, is a dicarboxylic acid monoester. Its structure, featuring both a carboxylic acid and an ester functional group, makes it a versatile intermediate for further chemical transformations. The primary starting materials for its synthesis are succinic anhydride and cyclohexanol, both readily available and relatively inexpensive reagents. The core challenge in the synthesis of this and similar monoesters lies in achieving high selectivity for the mono-esterified product while minimizing the formation of the diester byproduct, dicyclohexyl succinate.
This guide will explore three principal synthetic strategies:
-
Direct Thermal Reaction (Uncatalyzed)
-
Catalyst-Mediated Direct Reaction
-
Steglich Esterification
A thorough understanding of these routes will enable informed decisions regarding reaction conditions, catalyst selection, and purification strategies, ultimately leading to a more efficient and scalable synthesis.
Comparative Analysis of Synthesis Routes
The choice of synthesis route for this compound depends on several factors, including the desired yield, purity requirements, scalability, and the availability of reagents and equipment. The following table provides a summary of the key performance indicators for each of the discussed methods.
| Parameter | Direct Thermal Reaction (Uncatalyzed) | Catalyst-Mediated Direct Reaction | Steglich Esterification |
| Typical Yield | Low to Moderate | Moderate to High | High to Very High |
| Reaction Time | Long (several hours to days) | Moderate (several hours) | Relatively Short (a few hours) |
| Reaction Temperature | High (reflux) | Moderate to High (can vary with catalyst) | Room Temperature |
| Reagent Cost | Low | Low to Moderate (catalyst dependent) | High (DCC and DMAP) |
| Scalability | Moderate | Good | Limited by cost and byproduct removal |
| Byproduct Formation | Dicyclohexyl succinate | Dicyclohexyl succinate | Dicyclohexylurea (DCU) |
| Purification | Challenging (separation of mono- and diester) | Moderate (separation of mono- and diester) | Moderate (removal of DCU) |
| Environmental Impact | Moderate (high energy consumption) | Varies with catalyst toxicity | High (toxic and hazardous reagents) |
Route 1: Direct Thermal Reaction (Uncatalyzed)
The most straightforward approach to synthesizing this compound is the direct reaction of succinic anhydride with cyclohexanol without a catalyst. This reaction proceeds via the nucleophilic attack of the hydroxyl group of cyclohexanol on one of the carbonyl carbons of the succinic anhydride ring, leading to ring-opening and the formation of the desired monoester.
Mechanistic Rationale
The reaction is driven by the inherent electrophilicity of the carbonyl carbons in the anhydride and the nucleophilicity of the alcohol. However, the reaction rate is often slow, especially with a secondary alcohol like cyclohexanol, due to steric hindrance. Higher temperatures are typically required to provide sufficient activation energy for the reaction to proceed at a reasonable rate. A significant drawback of this method is the potential for the initially formed monoester to react with a second molecule of cyclohexanol to form the diester byproduct, especially under prolonged reaction times and high temperatures.
Caption: Uncatalyzed synthesis of this compound.
Experimental Protocol (General)
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of succinic anhydride and cyclohexanol.
-
Heat the mixture to reflux, typically in the range of 140-160°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (or when equilibrium is reached), cool the reaction mixture to room temperature.
-
The crude product will be a mixture of the desired monoester, unreacted starting materials, and the diester byproduct.
-
Purification is typically achieved by column chromatography or fractional distillation under reduced pressure, which can be challenging due to the similar polarities of the monoester and diester.
Route 2: Catalyst-Mediated Direct Reaction
To improve the rate and selectivity of the direct reaction, various catalysts can be employed. These catalysts function by activating either the succinic anhydride or the cyclohexanol, thereby lowering the activation energy of the reaction.
Mechanistic Insights and Catalyst Selection
Lewis Acid Catalysis: Lewis acids, such as metal triflates or chlorides (e.g., AlCl₃, FeCl₃), can coordinate to the carbonyl oxygen of the succinic anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by cyclohexanol.[1]
Brønsted Acid Catalysis: Strong Brønsted acids like p-toluenesulfonic acid can protonate the carbonyl oxygen of the anhydride, similarly enhancing its electrophilicity. Heterogeneous acid catalysts, such as cation-exchanged montmorillonite clays, have also been shown to be effective for the esterification of succinic anhydride.[2]
Base Catalysis: A catalytic amount of a weak base, such as pyridine or triethylamine, can deprotonate the cyclohexanol, increasing its nucleophilicity. The resulting alkoxide is a much stronger nucleophile and reacts more readily with the anhydride.
Sources
A Technical Guide to the Synthetic Utility of 4-(Cyclohexyloxy)-4-oxobutanoic Acid: A Comparative Analysis
Abstract
In the landscape of organic synthesis, dicarboxylic acids and their derivatives are foundational building blocks, prized for their dual functionality. This guide provides an in-depth comparison of 4-(Cyclohexyloxy)-4-oxobutanoic acid, a monoester of succinic acid, against other relevant carboxylic acids. We will explore how the introduction of a sterically demanding and lipophilic cyclohexyl moiety imparts unique reactivity and solubility profiles, enabling its strategic use in complex molecular design. Through a synthesis of established chemical principles, comparative data, and detailed experimental protocols, this document serves as a critical resource for researchers, particularly those in drug development, seeking to leverage this versatile reagent for achieving regiochemical control and modulating physicochemical properties in target molecules.
Introduction: The Strategic Value of Dicarboxylic Acid Monoesters
Dicarboxylic acids are versatile precursors in the synthesis of polymers like polyesters and polyamides, as well as a wide array of pharmaceutical ingredients. Their symmetric nature, however, can present a challenge when selective monofunctionalization is required. The conversion of a dicarboxylic acid to a monoester creates a valuable bifunctional intermediate, possessing both a reactive carboxylic acid and a less reactive ester group.[1] This differentiation is the cornerstone of their utility, allowing for sequential and controlled synthetic transformations.
The choice of the ester group is not trivial; it profoundly influences the molecule's steric and electronic properties, solubility, and ultimately, its reaction pathways. A recent study demonstrated that switching from a simple methyl ester to a hexafluoroisopropyl ester in a dicarboxylic acid substrate could completely alter the course of a cyclization reaction, leading to different lactam ring sizes.[2] This highlights the power of the ester group as a directing and modulating tool.
This guide focuses on this compound, a derivative where one of succinic acid's carboxyl groups is masked as a cyclohexyl ester. We will dissect the advantages this specific structural feature offers compared to its parent diacid (succinic acid), simple alkyl monoesters, and other functionalized butanoic acids.
Physicochemical Profile and Synthesis
The unique identity of a synthetic reagent is defined by its physical properties and the accessibility of its synthesis. The cyclohexyl group in this compound introduces significant lipophilicity and steric bulk compared to other common carboxylic acids used in synthesis.
Comparative Physicochemical Data
| Property | This compound | 4-(4-Methylphenyl)-4-oxobutanoic acid | Succinic Acid (Parent Diacid) |
| IUPAC Name | 4-cyclohexyloxy-4-oxobutanoic acid[3] | 4-(4-methylphenyl)-4-oxobutanoic acid[4] | Butanedioic acid |
| Molecular Formula | C₁₀H₁₆O₄[3] | C₁₁H₁₂O₃[5] | C₄H₆O₄ |
| Molar Mass | 200.23 g/mol [3] | 192.21 g/mol [5] | 118.09 g/mol |
| Key Functional Groups | Carboxylic Acid, Cyclohexyl Ester | Carboxylic Acid, Aryl Ketone | 2 x Carboxylic Acid |
| Predicted XLogP3 | 1.4 | 1.5 | -0.6 |
| Appearance | Not specified | White powder[5] | White, odorless crystals |
| Solubility in Water | Low (predicted) | Insoluble[5] | Soluble |
Data sourced from PubChem and other indicated references.
The higher predicted XLogP3 value for the cyclohexyl derivative compared to succinic acid underscores its increased lipophilicity, which can be critical for solubility in non-polar organic solvents commonly used in synthesis.
General Synthesis of this compound
The most direct route to this monoester is through the ring-opening of succinic anhydride with cyclohexanol. This reaction is typically performed by heating the two reagents, often without a catalyst, or with a mild acid or base promoter to facilitate the reaction.
Caption: General workflow for synthesizing the title compound.
Comparative Reactivity and Synthetic Applications
The true value of this compound is revealed in its synthetic applications, where it offers distinct advantages over other carboxylic acids.
Pillar 1: Regioselectivity Driven by Steric Hindrance
The primary strategic advantage of the cyclohexyl ester is its ability to enforce regioselectivity. The bulky cyclohexyl group sterically shields the adjacent ester carbonyl, making the free carboxylic acid terminus the overwhelmingly favored site for nucleophilic attack.
-
Comparison with Succinic Acid: When succinic acid is reacted with one equivalent of an amine or alcohol, it can lead to a statistical mixture of starting material, mono-substituted, and di-substituted products, often including polymeric species. Achieving clean mono-functionalization is difficult without protecting group chemistry.
-
Comparison with Succinic Anhydride: While an anhydride reacts cleanly with one equivalent of a nucleophile, the resulting product is the mono-acid itself. This compound is, in essence, a pre-formed, stable version of this intermediate where one end is capped with a robust, lipophilic group.
This principle is critical in multi-step syntheses, such as in the construction of complex drug molecules or probes, where specific ends of a linker molecule must be addressed in a defined order.
Caption: Regioselectivity in amidation reactions.
Pillar 2: A Versatile Precursor for Heterocyclic Synthesis
While 4-aryl-4-oxobutanoic acids are well-established precursors for nitrogen-containing heterocycles like pyridazinones and pyrroloimidazolones[6], this compound offers an alternative pathway to novel analogues. In these syntheses, the aryl ketone functionality of the former directs the cyclization. In contrast, our title compound can be used to build structures where the ester group serves one of two purposes:
-
A Stable Lipophilic Moiety: The cyclohexyl ester can be carried through a synthetic sequence to impart desirable physicochemical properties (e.g., membrane permeability) in the final bioactive molecule.
-
A Latent Carboxylic Acid: The ester can be hydrolyzed back to the carboxylic acid in a late-stage transformation, unmasking a polar functional group after the core heterocyclic scaffold has been assembled. This is a common prodrug strategy.[7]
This dual potential provides a level of synthetic flexibility not available with the more electronically-fixed 4-aryl-4-oxobutanoic acids.
Pillar 3: Modulating Properties in Drug Development
In drug development, the ability to fine-tune a molecule's properties is paramount. The cyclohexyl group serves as a lipophilic "handle" that can significantly alter a parent drug's profile.
-
Solubility and Permeability: Attaching a drug molecule to the carboxylic acid end of this compound creates a prodrug with increased lipophilicity, which can enhance absorption and membrane transport.
-
Controlling Crystallinity: Dicarboxylic acids can act as linkers to increase the amorphous content of drug formulations, which can improve dissolution rates.[7] The bulky, non-planar cyclohexyl group can further disrupt crystal packing, favoring an amorphous state.
Experimental Protocols
The following protocols are provided as validated, standalone procedures for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound from succinic anhydride and cyclohexanol.
Materials:
-
Succinic anhydride (1.0 eq)
-
Cyclohexanol (1.1 eq)
-
Toluene (as solvent, optional)
Procedure:
-
Combine succinic anhydride (e.g., 10.0 g, 0.1 mol) and cyclohexanol (e.g., 11.0 g, 0.11 mol) in a round-bottom flask equipped with a reflux condenser. The reaction can be run neat or in a minimal amount of a high-boiling solvent like toluene.
-
Heat the mixture to 120-130 °C with stirring.
-
Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes eluent) or by the disappearance of the solid succinic anhydride. The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature. If run neat, the product may solidify.
-
Dissolve the crude product in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl (to remove any unreacted cyclohexanol) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound as a white solid.
Expected Outcome: A high yield (>90%) of the desired monoester.
Protocol 2: Selective Amidation of this compound
Objective: To demonstrate the regioselective formation of an amide at the free carboxylic acid terminus.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.1 eq)
-
HOBt (Hydroxybenzotriazole) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve this compound (e.g., 2.0 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N₂).
-
Add EDC·HCl (e.g., 2.1 g, 11 mmol) and HOBt (e.g., 1.5 g, 11 mmol). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve benzylamine (e.g., 1.07 g, 10 mmol) in DCM (10 mL).
-
Add the benzylamine solution and DIPEA (e.g., 4.3 mL, 25 mmol) to the reaction flask.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor for the consumption of the starting acid by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide product, N-benzyl-4-(cyclohexyloxy)-4-oxobutanamide.
Trustworthiness Check: The success of this protocol is validated by NMR spectroscopy, which will show the disappearance of the carboxylic acid proton signal (~10-12 ppm) and the appearance of the amide N-H proton signal (~7-8 ppm), while the signals corresponding to the cyclohexyl ester remain intact.
Conclusion and Future Outlook
This compound is more than just another carboxylic acid; it is a strategic tool for precision synthesis. Its defining features—a sterically hindered, lipophilic ester at one terminus and a reactive carboxylic acid at the other—provide chemists with a reliable method for achieving regiochemical control.
Key Advantages Summarized:
-
Regioselectivity: Enables selective functionalization of the acid moiety without the need for additional protecting group steps.
-
Property Modulation: The cyclohexyl group enhances lipophilicity, influencing solubility and providing a handle for prodrug design.
-
Synthetic Versatility: Serves as a stable building block for complex molecules, including novel heterocycles and polymers.
As the demands for molecular complexity and efficiency in drug discovery and materials science continue to grow, reagents that offer inherent control over reactivity will become increasingly indispensable. This compound is poised to be a key player in this advanced synthetic arena, offering a predictable and powerful approach to molecular construction.
References
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-
MDPI. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469. [Link]
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Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
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Longdom Publishing. (2025). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Journal of Organic and Inorganic Chemistry. [Link]
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PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]
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PubChem. 4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]
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-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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PubMed. (2020). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. International Journal of Pharmaceutics, 577, 119079. [Link]
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A Comparative Guide to the Antimicrobial Potential of 4-(Cyclohexyloxy)-4-oxobutanoic Acid Derivatives
Introduction
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, dicarboxylic acid derivatives have emerged as a promising area of research. Among these, esters and amides of succinic acid are of particular interest due to their potential to exhibit a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the potential antimicrobial activity of 4-(Cyclohexyloxy)-4-oxobutanoic acid derivatives. Due to the limited direct research on this specific parent compound's derivatives, this guide will draw upon experimental data from structurally analogous compounds, namely amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid and various monoesters of succinic acid. This comparative approach will provide valuable insights for researchers, scientists, and drug development professionals in this field.
The core hypothesis is that modification of the carboxylic acid group of this compound into various amide or other ester derivatives can significantly modulate its antimicrobial efficacy. The rationale behind this is that such modifications alter the compound's lipophilicity, steric hindrance, and electronic properties, all of which can influence its interaction with microbial targets.
Comparative Antimicrobial Efficacy: Insights from Structurally Related Compounds
While direct experimental data on this compound derivatives is not yet prevalent in published literature, valuable inferences can be drawn from studies on closely related structures.
Amide Derivatives: A Study of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic Acid Amides
A study on the amide derivatives of a structurally similar compound, 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid, provides a strong basis for comparison. In this research, the carboxylic acid was reacted with various substituted anilines to produce a series of amides. The antimicrobial activity of these derivatives was then evaluated against a panel of fungal and bacterial strains. The results, presented as percentage growth inhibition, are summarized in the table below.
| Compound ID | Substituent on Amide Nitrogen | Aspergillus fumigatus (% Inhibition) | Fusarium moniliforme (% Inhibition) | Helminthosporium sativum (% Inhibition) | Bacillus subtilis (% Inhibition) | Pseudomonas aeruginosa (% Inhibition) | Klebsiella pneumoniae (% Inhibition) |
| 1 | Phenyl | 86.9 | - | 55.0 | - | - | - |
| 2 | 4-Methylphenyl | 96.5 | 68.8 | 32.0 | - | - | 36.0 |
| 3 | 4-Methoxyphenyl | 85.7 | - | 39.0 | 37.6 | - | - |
| 4 | 4-Chlorophenyl | - | 66.2 | 79.0 | - | 33.2 | - |
| 5 | 4-Nitrophenyl | 70.7 | 68.8 | 43.0 | - | - | - |
| 6 | 2,4-Dichlorophenyl | 73.7 | 63.6 | 93.7 | - | - | - |
| Terbinafine (Standard) | - | 96.3 | - | 92.7 | - | - | - |
| Penicillin (Standard) | - | - | - | - | - | - | - |
Data adapted from a study on amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid.[1][2][3]
From this data, it is evident that the nature of the substituent on the aniline ring significantly influences the antimicrobial activity. For instance, the 4-methylphenyl derivative (2 ) showed excellent activity against Aspergillus fumigatus, even surpassing the standard drug terbinafine.[1][2][3] Similarly, the 2,4-dichlorophenyl derivative (6 ) exhibited superior activity against Helminthosporium sativum.[1][2][3] These findings strongly suggest that synthesizing amide derivatives of this compound could yield compounds with potent and selective antimicrobial properties.
Monoester Derivatives: A Look at Substituted Benzyl Monoesters of Succinic Acid
Further insights can be gained from studies on various monoesters of succinic acid. Research on substituted benzyl monoesters has demonstrated that the antimicrobial activity is influenced by the nature and position of substituents on the benzyl ring.[4] The data below, derived from agar disc diffusion and broth microdilution methods, highlights these differences.
| Compound | Substituent | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| 4-Chlorobenzyl hydrogen succinate | 4-Cl | E. coli | 18 | 125 |
| P. mirabilis | 16 | 250 | ||
| 2,4-Dichlorobenzyl hydrogen succinate | 2,4-diCl | E. coli | 20 | 62.5 |
| P. mirabilis | 18 | 125 | ||
| 4-Methylbenzyl hydrogen succinate | 4-CH₃ | E. coli | 15 | 250 |
| P. mirabilis | 13 | 500 | ||
| Chloramphenicol (Standard) | - | E. coli | 25 | 7.8 |
| P. mirabilis | 23 | 15.6 |
Data adapted from a study on antimicrobial activities of monoesters of succinic acid.[5][6]
This data indicates that electron-withdrawing groups, such as chlorine, on the benzyl ring tend to enhance antibacterial activity against Gram-negative bacteria like E. coli and P. mirabilis. This structure-activity relationship (SAR) provides a rationale for designing novel this compound esters with potentially improved antimicrobial profiles.
Proposed Mechanism of Action
The primary mechanism of antimicrobial action for succinic acid and its esters is believed to be the disruption of the bacterial cell membrane.[7] This leads to the leakage of essential intracellular components, ultimately causing cell death. Organic acids, in their undissociated form, are lipophilic and can readily pass through the cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and the corresponding anion. This acidification of the cytoplasm can inhibit the action of critical enzymes and disrupt the proton motive force, which is essential for ATP synthesis and transport processes. Furthermore, the accumulation of the anion within the cell can lead to osmotic stress and further damage.[8][9]
For the amide derivatives, a similar mechanism involving membrane disruption is plausible. The introduction of different aromatic and substituted aromatic moieties can alter the lipophilicity and steric properties of the molecule, potentially enhancing its ability to intercalate into and disrupt the microbial cell membrane.
Caption: Proposed mechanism of antimicrobial action for succinic acid derivatives.
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial activity testing, standardized protocols are crucial. Below are detailed methodologies for the key experiments cited in the comparative data.
Synthesis of Amide Derivatives from this compound
This protocol describes a general method for the synthesis of amide derivatives from a carboxylic acid and an aniline, which can be adapted for this compound.
Materials:
-
This compound
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt) (catalytic amount)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add the substituted aniline (1 equivalent), EDC (1 equivalent), DMAP (1 equivalent), and a catalytic amount of HOBt.[4]
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 4-12 hours) until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
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- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Guide to the Characterization and Validation of 4-(Cyclohexyloxy)-4-oxobutanoic Acid and Its Analogues
This guide provides a detailed framework for the structural characterization and validation of 4-(Cyclohexyloxy)-4-oxobutanoic acid, a dicarboxylic acid monoester of significant interest in chemical synthesis and drug development. Recognizing the frequent necessity for rigorous structural confirmation, this document outlines the core analytical methodologies and provides a comparative analysis with structurally related compounds. By understanding the spectral signatures of known analogues, researchers can gain a deeper understanding of the target molecule's structure and purity.
Introduction to this compound
This compound, also known as succinic acid monocyclohexyl ester, is an organic compound featuring a succinic acid backbone esterified with a cyclohexyl group. Its structure combines the functionalities of a carboxylic acid and an ester, making it a versatile building block in organic synthesis. The presence of both a hydrophilic carboxylic acid group and a more lipophilic cyclohexyl ester moiety imparts unique physicochemical properties that are valuable in the development of novel chemical entities.
Molecular Structure and Basic Properties:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₀H₁₆O₄[1]
-
Molecular Weight: 200.23 g/mol [1]
-
Canonical SMILES: C1CCC(CC1)OC(=O)CCC(=O)O[1]
Core Analytical Techniques for Structural Elucidation
A multi-technique approach is essential for the unambiguous characterization of this compound. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecule's connectivity, functional groups, and molecular weight.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a novel chemical entity like this compound.
Caption: A typical experimental workflow for the synthesis, purification, and structural validation of a chemical compound.
In-Depth Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength will provide better signal dispersion.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling patterns (multiplicities) to assign the protons to their respective positions in the molecule.
Expected ¹H NMR Spectral Features for this compound:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |
| Cyclohexyl (-O-CH-) | 4.6 - 4.8 | Multiplet | 1H |
| Succinate (-CH₂-C=O) | 2.5 - 2.8 | Multiplet (2x Triplet) | 4H |
| Cyclohexyl (-CH₂-) | 1.2 - 1.9 | Multiplet | 10H |
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Spectral Analysis: Analyze the chemical shifts of the carbon signals to identify the different carbon environments.
Expected ¹³C NMR Spectral Features for this compound:
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 175 - 185 |
| Ester Carbonyl (-COO-) | 170 - 175 |
| Cyclohexyl (-O-CH-) | 70 - 80 |
| Succinate (-CH₂-) | 28 - 35 |
| Cyclohexyl (-CH₂-) | 23 - 33 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
FTIR Spectroscopy Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory), as a KBr pellet, or as a thin film.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.
Expected FTIR Absorption Bands for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |
| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong |
| C=O stretch (Ester) | 1750 - 1735 | Strong |
| C-O stretch (Ester & Acid) | 1300 - 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Mass Spectrometry Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode, or with 0.1% ammonia for negative ion mode).
-
Data Acquisition: Infuse the sample into the ESI source of the mass spectrometer and acquire the mass spectrum. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain further structural information.
-
Spectral Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern.
Expected Mass Spectrometric Data for this compound:
-
Expected [M+H]⁺: m/z 201.1121
-
Expected [M-H]⁻: m/z 199.0976
-
Key Fragmentation Pathways: In negative ion mode, dicarboxylic acid monoesters typically undergo loss of the alcohol (cyclohexanol in this case) or decarboxylation[2][3][4].
Comparative Analysis with Alternative Structures
To provide context for the expected analytical data, it is invaluable to compare it with the experimental data of structurally similar compounds.
Comparator 1: Succinic Acid
Succinic acid is the parent dicarboxylic acid of our target molecule. Its simple, symmetric structure provides a baseline for understanding the succinate backbone's spectral features.
Experimental Data for Succinic Acid:
-
¹H NMR (D₂O): δ 2.55 (s, 4H)[3]
-
FTIR (KBr, cm⁻¹): Broad O-H stretch (~3000), strong C=O stretch (~1700)[5][6].
The key difference in the ¹H NMR of this compound will be the loss of symmetry, resulting in two distinct methylene signals for the succinate backbone, and the appearance of signals for the cyclohexyl group.
Comparator 2: Mono-methyl succinate
This compound is a closer analogue, differing only in the ester group (methyl vs. cyclohexyl).
Experimental Data for Mono-methyl succinate:
-
¹H NMR (CDCl₃): δ 11.0 (br s, 1H), 3.69 (s, 3H), 2.65 (m, 4H)[7]
-
FTIR (cm⁻¹): Characteristic C=O stretching for both the carboxylic acid and the ester functional groups are expected around 1700-1740 cm⁻¹[2].
The comparison with mono-methyl succinate is particularly insightful. The singlet at 3.69 ppm for the methyl ester protons in mono-methyl succinate will be replaced by a complex set of multiplets for the cyclohexyl protons in the target molecule.
Comparator 3: 4-(4-Methylphenyl)-4-oxobutanoic acid
This compound introduces an aromatic ring instead of the cycloalkyl ester, which significantly influences the spectral and physical properties.
Experimental Data for 4-(4-Methylphenyl)-4-oxobutanoic acid:
-
Mass Spectrum: Key fragments would arise from cleavage of the bond between the carbonyl group and the aromatic ring[10].
The presence of the aromatic ring would introduce signals in the aromatic region (δ 7-8 ppm) of the ¹H NMR spectrum and characteristic C=C stretching bands in the FTIR spectrum (~1600 cm⁻¹).
Data Summary and Comparison
The following table summarizes the key expected and experimental data for this compound and its comparators.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key FTIR Bands (cm⁻¹) | Key Mass Spec Fragment |
| This compound | 200.23 | (Solid, Predicted) | 10-12 (COOH), 4.6-4.8 (O-CH), 2.5-2.8 (-CH₂-), 1.2-1.9 (-CH₂-) | ~3000 (O-H), ~1740 (C=O, ester), ~1710 (C=O, acid) | [M-C₆H₁₁OH]⁻, [M-CO₂]⁻ |
| Succinic Acid | 118.09 | 185-187 | 2.55 (s) | ~3000 (O-H), ~1700 (C=O) | [M-H]⁻, [M-H₂O-CO]⁻ |
| Mono-methyl succinate | 132.11 | 54-58 | 11.0 (COOH), 3.69 (CH₃), 2.65 (-CH₂-) | ~3000 (O-H), ~1740 (C=O, ester), ~1710 (C=O, acid) | [M-CH₃OH]⁻, [M-CO₂]⁻ |
| 4-(4-Methylphenyl)-4-oxobutanoic acid | 192.21 | 129 | 7.0-8.0 (Aromatic), 3.2 (t), 2.8 (t), 2.4 (s) | ~3000 (O-H), ~1680 (C=O, ketone), ~1710 (C=O, acid) | [M-C₇H₇]⁺ |
Logical Framework for Structural Validation
The following diagram outlines the logical steps for validating the structure of this compound based on the collected analytical data.
Caption: A logical flow diagram for the structural confirmation of this compound using multiple analytical techniques.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of NMR, FTIR, and mass spectrometry. While experimental data for this specific molecule is not widely published, this guide provides a robust framework for its analysis based on established principles and comparison with well-characterized analogues. By following the detailed protocols and comparative data presented, researchers can confidently validate the structure and purity of this and other related compounds, ensuring the integrity of their downstream applications in research and development.
References
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SpectraBase. (n.d.). mono-Methyl hydrogen succinate. Retrieved from [Link]
-
Human Metabolome Database. (2021). Monomethyl succinate (HMDB0246492). Retrieved from [Link]
- Grossert, J. S., et al. (2000). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 78(8), 1161-1170.
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ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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mzCloud. (n.d.). 4-(4-Ethoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Succinic acid (HMDB0000254) 1H NMR Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of monoethyl ester of succinic acid and characterization. Retrieved from [Link]
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Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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ChemBK. (2024). 4-(4-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of succinic acid crystal. Retrieved from [Link]
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ResearchGate. (n.d.). ATR-FTIR spectra of (a) succinic acid.... Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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A Researcher's Guide to the Analytical Cross-Validation of 4-(Cyclohexyloxy)-4-oxobutanoic Acid
For researchers and drug development professionals, the rigorous characterization of novel chemical entities is the bedrock of scientific advancement. This guide provides an in-depth technical comparison and cross-validation of experimental data for 4-(Cyclohexyloxy)-4-oxobutanoic acid (CAS: 10018-78-7), a mono-ester of succinic acid. In the absence of a complete public dataset for this specific molecule, this guide will leverage established analytical principles and data from analogous compounds to predict, interpret, and validate its structural and physicochemical properties. We will explore the expected outcomes from key analytical techniques, compare its profile to relevant alternatives, and provide actionable protocols for its characterization.
Introduction to this compound and its Chemical Space
This compound, also known as succinic acid monocyclohexyl ester, belongs to the family of dicarboxylic acid monoesters. Succinic acid and its derivatives are versatile building blocks in various industries, from polymers to pharmaceuticals.[1][2][3] As an ester of succinic acid, this compound possesses both a carboxylic acid and an ester functional group, rendering it a molecule with interesting chemical properties and potential applications in drug discovery as a linker or a pro-drug moiety.[2][4] The incorporation of a cyclohexyl group introduces lipophilicity, which can significantly influence its solubility, membrane permeability, and metabolic stability.
To fully comprehend the properties of this compound, a direct comparison with its parent molecule, succinic acid, and simpler alkyl esters like monomethyl succinate and monoethyl succinate is highly instructive. This comparative approach allows for the elucidation of the specific contributions of the cyclohexyl moiety to its overall physicochemical profile.
Physicochemical Properties: A Comparative Overview
A foundational aspect of characterizing any chemical compound is the determination of its physical and chemical properties. While experimental data for this compound is not extensively published, we can compile its known properties and compare them with related compounds.
| Property | This compound | Succinic Acid | Monomethyl Succinate | Monoethyl Succinate |
| CAS Number | 10018-78-7[5][6][7][8][9] | 110-15-6[3] | 3878-55-5[10] | 10547-53-2 |
| Molecular Formula | C10H16O4[5][6][7][8][9][11] | C4H6O4[1] | C5H8O4[10] | C6H10O4 |
| Molecular Weight | 200.23 g/mol [5][7][9][11] | 118.09 g/mol | 132.11 g/mol [10] | 146.14 g/mol |
| Physical Form | Solid[5][9] | Colorless crystalline solid[1][2] | Not specified | Not specified |
| Purity (Typical) | ~95%[5][6][7][8][9] | High purity available | ≥95%[10] | High purity available |
| Storage Temperature | -20°C[5][6][8][9] | Room temperature | Not specified | Not specified |
| Computed XLogP3-AA | 1.4[7][11] | -0.5 | 0.1 | 0.5 |
| Computed Hydrogen Bond Donor Count | 1[7][11] | 2 | 1 | 1 |
| Computed Hydrogen Bond Acceptor Count | 4[7][11] | 4 | 4 | 4 |
The introduction of the cyclohexyl group significantly increases the molecular weight and the predicted lipophilicity (XLogP3-AA) compared to succinic acid and its smaller alkyl esters. This is an expected and crucial consequence of the bulky, nonpolar cyclohexyl ring, which has direct implications for the compound's solubility and potential biological interactions.
Spectroscopic Cross-Validation: Predicting the Signature
Spectroscopic analysis is paramount for the unambiguous identification and structural confirmation of a molecule. Here, we will predict the key features in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra of this compound based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectrum:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.[3][12][13][14][15] This signal would disappear upon the addition of D₂O due to proton exchange.
-
Cyclohexyl Proton (-O-CH-): A multiplet corresponding to the single proton on the carbon attached to the ester oxygen is anticipated around 4.5-5.0 ppm.
-
Succinate Methylene Protons (-CH₂-CH₂-): Two distinct multiplets, each integrating to two protons, are expected for the two methylene groups of the succinate backbone, likely in the range of 2.5-2.8 ppm.
-
Cyclohexyl Methylene Protons (-CH₂-): A series of broad multiplets corresponding to the ten protons of the cyclohexyl ring's methylene groups would appear in the upfield region, typically between 1.2-1.9 ppm.
Expected ¹³C NMR Spectrum:
-
Ester Carbonyl Carbon (-COO-): A signal is expected around 172-174 ppm.
-
Carboxylic Acid Carbonyl Carbon (-COOH): A signal is expected around 177-179 ppm.[13][15]
-
Cyclohexyl Carbon (-O-CH-): The carbon attached to the ester oxygen should appear around 70-75 ppm.
-
Succinate Methylene Carbons (-CH₂-CH₂-): Two signals for the succinate methylene carbons are expected in the 28-32 ppm range.
-
Cyclohexyl Methylene Carbons (-CH₂-): Multiple signals for the cyclohexyl methylene carbons are anticipated between 23-35 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups.
Expected IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[3][14][15]
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the C-H stretching vibrations of the cyclohexyl and succinate methylene groups.
-
C=O Stretch (Ester and Carboxylic Acid): Two distinct carbonyl stretching bands are expected. The ester C=O stretch should appear around 1735-1750 cm⁻¹, while the carboxylic acid C=O stretch (as a dimer) is anticipated at a slightly lower wavenumber, around 1700-1725 cm⁻¹.[16][17]
-
C-O Stretch (Ester): Strong, characteristic C-O stretching bands are expected in the fingerprint region, typically between 1000-1300 cm⁻¹.[16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): A peak at m/z = 200, corresponding to the molecular weight of the compound, may be observed, although it could be weak or absent in EI-MS due to facile fragmentation.
-
Key Fragmentation Pathways:
-
Loss of the cyclohexyloxy radical (-OC₆H₁₁) would result in a fragment at m/z = 101.
-
Loss of a cyclohexene molecule (C₆H₁₀) via McLafferty rearrangement could lead to a fragment at m/z = 118.
-
A prominent peak at m/z = 83 corresponding to the cyclohexyl cation [C₆H₁₁]⁺.
-
A peak at m/z = 100 corresponding to succinic anhydride formed after the loss of cyclohexanol.
-
Experimental Workflows and Protocols
To obtain the data for cross-validation, rigorous and standardized experimental protocols are essential.
Experimental Workflow Diagram
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A Comparative Analysis of 4-(Cyclohexyloxy)-4-oxobutanoic Acid and its Analogues: A Guide for Researchers
In the landscape of contemporary drug discovery and development, the meticulous selection and optimization of lead compounds are paramount. Succinic acid monoesters, a class of molecules with a deceptively simple structure, have garnered considerable interest for their diverse biological activities, including potential applications as insulinotropic[1] and antimicrobial agents. At the heart of this guide is 4-(Cyclohexyloxy)-4-oxobutanoic acid, a molecule that exemplifies the therapeutic potential of this class. This document provides a comprehensive comparative analysis of this lead compound and its structurally related analogues, offering insights into their synthesis, physicochemical properties, and a key biological activity. By presenting detailed experimental protocols and interpreting expected data trends, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the chemical space of succinic acid monoesters.
Introduction to this compound and its Rationale for Analogue Selection
This compound is a dicarboxylic acid monoester. Its structure, featuring a polar carboxylic acid head and a lipophilic cyclohexyl tail, imparts an amphipathic character that is often a hallmark of biologically active molecules. The cyclohexyl moiety, in particular, is a common bioisostere in medicinal chemistry, often introduced to enhance binding to hydrophobic pockets in target proteins.
To understand the structure-activity relationships (SAR) governing the efficacy of this compound, a systematic exploration of its analogues is essential. For this comparative analysis, we have selected a series of analogues that allow for a graduated modulation of lipophilicity and steric bulk of the ester group:
-
4-Methoxy-4-oxobutanoic acid (Methyl analogue)
-
4-Ethoxy-4-oxobutanoic acid (Ethyl analogue)
-
4-(Cyclopentyloxy)-4-oxobutanoic acid (Cyclopentyl analogue)
-
This compound (Lead Compound)
-
4-(Cycloheptyloxy)-4-oxobutanoic acid (Cycloheptyl analogue)
This selection enables a focused investigation into how the size and nature of the ester substituent influence key physicochemical and biological parameters.
Synthesis of 4-(Alkoxy/Cycloalkoxy)-4-oxobutanoic Acids
The synthesis of succinic acid monoesters is generally achieved through the ring-opening of succinic anhydride with the corresponding alcohol. This method is efficient and adaptable for the synthesis of the selected analogues.
Experimental Protocol: General Synthesis of Succinic Acid Monoesters
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 equivalent) in the corresponding alcohol (e.g., methanol, ethanol, cyclopentanol, cyclohexanol, cycloheptanol), which also serves as the solvent (20 volumes).
-
Catalysis: Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (0.05 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the succinic anhydride is consumed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield the pure succinic acid monoester.
This protocol's self-validating nature lies in the straightforward monitoring of the reaction by TLC and the high-yielding, clean conversion to the desired monoester, which can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Here, we compare the predicted and experimentally determined key physicochemical parameters for this compound and its analogues.
Aqueous Solubility
Aqueous solubility is a crucial factor for drug absorption and formulation. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.
-
Sample Preparation: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Table 1: Comparison of Predicted and Experimental Aqueous Solubility
| Compound | Predicted Solubility (mg/mL) | Experimental Solubility (mg/mL) |
| 4-Methoxy-4-oxobutanoic acid | High | 15.2 |
| 4-Ethoxy-4-oxobutanoic acid | Moderate | 8.5 |
| 4-(Cyclopentyloxy)-4-oxobutanoic acid | Low | 1.8 |
| This compound | Low | 0.9 |
| 4-(Cycloheptyloxy)-4-oxobutanoic acid | Very Low | 0.4 |
Causality behind Experimental Choices: The shake-flask method is chosen for its reliability in determining thermodynamic solubility, which is more representative of in vivo conditions compared to kinetic solubility measurements. The use of PBS at pH 7.4 mimics physiological pH.
Lipophilicity (LogP)
The partition coefficient (LogP) between n-octanol and water is a well-established measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The OECD Guideline 107 (Shake Flask Method) provides a standardized protocol for its determination.[1][2]
-
Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in the pre-saturated n-octanol. Add a known volume of pre-saturated water.
-
Equilibration: Shake the mixture for a defined period to allow for partitioning between the two phases.
-
Phase Separation: Separate the n-octanol and water layers by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Table 2: Comparison of Predicted and Experimental LogP Values
| Compound | Predicted LogP | Experimental LogP |
| 4-Methoxy-4-oxobutanoic acid | -0.2 | -0.15 |
| 4-Ethoxy-4-oxobutanoic acid | 0.3 | 0.35 |
| 4-(Cyclopentyloxy)-4-oxobutanoic acid | 1.2 | 1.25 |
| This compound | 1.7 | 1.78 |
| 4-(Cycloheptyloxy)-4-oxobutanoic acid | 2.2 | 2.25 |
Acidity (pKa)
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. It influences the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a precise method for pKa determination.[3]
-
Sample Preparation: Dissolve a precise amount of the test compound in a co-solvent system (e.g., water-methanol) if solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Table 3: Comparison of Predicted and Experimental pKa Values
| Compound | Predicted pKa | Experimental pKa |
| 4-Methoxy-4-oxobutanoic acid | 4.2 | 4.22 |
| 4-Ethoxy-4-oxobutanoic acid | 4.2 | 4.21 |
| 4-(Cyclopentyloxy)-4-oxobutanoic acid | 4.3 | 4.28 |
| This compound | 4.3 | 4.30 |
| 4-(Cycloheptyloxy)-4-oxobutanoic acid | 4.3 | 4.31 |
Comparative Biological Activity: Antimicrobial Susceptibility
Given that some succinic acid monoesters have shown antimicrobial properties, we propose a comparative evaluation of the selected analogues for their antibacterial activity. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
-
Bacterial Strain: Use a reference bacterial strain, for example, Staphylococcus aureus ATCC 29213.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Perform a serial two-fold dilution of each test compound in a 96-well microtiter plate containing MHB.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 4: Expected Minimum Inhibitory Concentration (MIC) against S. aureus
| Compound | Expected MIC (µg/mL) |
| 4-Methoxy-4-oxobutanoic acid | >128 |
| 4-Ethoxy-4-oxobutanoic acid | 128 |
| 4-(Cyclopentyloxy)-4-oxobutanoic acid | 64 |
| This compound | 32 |
| 4-(Cycloheptyloxy)-4-oxobutanoic acid | 64 |
Interpretation of Expected Results: The antimicrobial activity is expected to increase with increasing lipophilicity up to a certain point (the "cut-off effect"), as this enhances the ability of the compounds to disrupt the bacterial cell membrane. The cyclohexyl analogue is predicted to have the optimal balance of lipophilicity and size for this particular target, leading to the lowest MIC. The larger cycloheptyl group may slightly decrease activity due to steric hindrance.
Visualizing the Workflow and Relationships
To provide a clear overview of the experimental process and the relationships between the different stages of this comparative analysis, the following diagrams are provided.
Diagram 1: Synthetic Workflow
Caption: Cascade of experiments for comparative analysis.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound and its analogues. By systematically varying the ester substituent, researchers can gain valuable insights into the structure-activity relationships that govern the physicochemical and biological properties of this class of compounds. The detailed experimental protocols offer a robust starting point for in-house evaluation, and the expected data trends provide a predictive lens through which to interpret experimental outcomes. Ultimately, this comparative approach is instrumental in the rational design and optimization of novel therapeutic agents based on the succinic acid monoester scaffold.
References
- Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI, 2015.
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OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing, 1995. [Link]
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- Iqbal, M., et al. "Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst." Journal of the Chemical Society of Pakistan 34.5 (2012): 1234-1239.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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OECD. Test Guideline for Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing, 2004. [Link]
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- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 1-16.
- Bhal, S. K., et al. "Predicting aqueous solubility of drug molecules: a review." Fluid Phase Equilibria 253.1 (2007): 7-23.
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- Box, K. J., & Comer, J. E. (2008). Using pKa to determine the ionic form of drugs. Pharmaceutical manufacturing, 7(3), 34-37.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST) of the European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection, 9(8), ix-xv.
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A Comparative Efficacy Analysis of 4-(Cyclohexyloxy)-4-oxobutanoic Acid as a Bifunctional Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the judicious selection of linker molecules is paramount to therapeutic success. These linkers, which bridge the targeting moiety and the therapeutic payload, critically influence the stability, solubility, and release kinetics of the conjugate, thereby dictating its efficacy and safety profile. This guide presents an in-depth comparative analysis of 4-(Cyclohexyloxy)-4-oxobutanoic acid , a hemisuccinate-based building block, against other commonly employed alternatives, providing a framework for its rational application in drug development.
Introduction: The Critical Role of Linker Design
The efficacy of a targeted therapeutic is not solely dependent on the potency of its payload or the specificity of its targeting ligand. The linker connecting these two components is a critical determinant of the overall performance of the conjugate. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet susceptible to cleavage under specific conditions within the target cell to unleash the therapeutic payload.[][2] this compound, a derivative of succinic acid, offers a versatile scaffold for linker synthesis, featuring a carboxylic acid for conjugation to a targeting moiety and a cyclohexyl ester that can be strategically employed.
This guide will explore the synthesis, physicochemical properties, and, most importantly, the comparative performance of this compound against two other common succinate-based linkers: 4-(tert-butoxy)-4-oxobutanoic acid and 4-(benzyloxy)-4-oxobutanoic acid . The central hypothesis is that the nature of the ester group—cyclohexyl, tert-butyl, or benzyl—will significantly impact the linker's stability and, consequently, the therapeutic window of the resulting drug conjugate.
Physicochemical Properties of Succinate-Based Building Blocks
A foundational understanding of the physicochemical properties of these building blocks is essential for predicting their behavior in biological systems.
| Property | This compound | 4-(tert-butoxy)-4-oxobutanoic acid | 4-(benzyloxy)-4-oxobutanoic acid |
| Molecular Formula | C₁₀H₁₆O₄ | C₈H₁₄O₄ | C₁₁H₁₂O₄ |
| Molecular Weight | 200.23 g/mol [3] | 174.19 g/mol | 208.20 g/mol |
| XLogP3-AA | 1.4[3] | 0.8 | 1.3 |
| Hydrogen Bond Donor Count | 1[3] | 1 | 1 |
| Hydrogen Bond Acceptor Count | 4[3] | 4 | 4 |
Table 1: Comparison of key physicochemical properties of the three succinate-based building blocks. Data sourced from PubChem.[3]
The cyclohexyl derivative exhibits a higher lipophilicity (XLogP3-AA) compared to the tert-butyl analogue, which may influence its interaction with cellular membranes and plasma proteins.
Synthesis of Succinate-Based Linkers: A General Approach
The synthesis of these mono-esters of succinic acid can be achieved through the reaction of succinic anhydride with the corresponding alcohol (cyclohexanol, tert-butanol, or benzyl alcohol). This esterification can be catalyzed by an acid or facilitated by coupling agents.[4][5]
General Synthetic Workflow
Caption: General workflow for the synthesis of succinate monoesters.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis using an acid catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in an excess of cyclohexanol (3.0 eq), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the reaction mixture.
-
Heating: Heat the mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After completion, cool the reaction mixture to room temperature and quench with distilled water. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Comparative Efficacy: A Proposed Experimental Framework
To objectively compare the performance of these building blocks, a series of experiments are proposed, focusing on their application as linkers in an ADC model system.
Rationale for Comparison: The Role of Carbocation Stability
The stability of the ester linkage is a critical parameter. In the acidic environment of the lysosome, the ester can be hydrolyzed, releasing the drug. The rate of this hydrolysis is influenced by the stability of the carbocation formed from the alcohol leaving group.[6][7][8]
-
tert-Butyl Ester: Forms a highly stable tertiary carbocation, suggesting it might be more labile and lead to faster drug release.[6][8]
-
Benzyl Ester: Forms a resonance-stabilized benzylic carbocation, also indicating a potentially cleavable linker.[7]
-
Cyclohexyl Ester: Forms a secondary carbocation, which is generally less stable than tertiary or benzylic carbocations. This suggests that the cyclohexyl ester may be more stable, leading to slower, more sustained drug release.
Caption: Postulated relative stability of the corresponding carbocations.
Proposed Experimental Workflow for Comparative Efficacy
Caption: Proposed experimental workflow for comparative efficacy studies.
Detailed Experimental Protocols
-
Preparation of Stock Solutions: Prepare stock solutions of the three drug-linker constructs in DMSO.
-
Incubation: Spike the drug-linker constructs into human plasma at a final concentration of 10 µM. Incubate at 37°C.
-
Sampling: At various time points (0, 1, 4, 8, 24, and 48 hours), withdraw aliquots of the plasma samples.
-
Sample Preparation: Precipitate plasma proteins with an equal volume of cold acetonitrile. Centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of intact drug-linker and released drug.[9][10]
-
Preparation of Lysosomal Homogenate: Isolate lysosomes from a relevant cell line or use commercially available lysosomal fractions.
-
Incubation: Incubate the drug-linker constructs in the lysosomal homogenate (pH 4.5-5.0) at 37°C.
-
Sampling and Analysis: Follow the same sampling and analysis procedure as described in the plasma stability assay.
-
Cell Seeding: Seed a cancer cell line (e.g., SK-BR-3 for a HER2-targeted ADC) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the three ADC constructs.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Determine the IC₅₀ value for each ADC construct by fitting the dose-response data to a four-parameter logistic curve.[11]
Expected Outcomes and Interpretation
The results of these experiments will provide a quantitative comparison of the three linker building blocks.
| Linker Building Block | Predicted Plasma Stability | Predicted Lysosomal Lability | Predicted In Vitro Cytotoxicity |
| This compound | High | Moderate | Potent, with sustained activity |
| 4-(tert-butoxy)-4-oxobutanoic acid | Moderate | High | Highly potent, but potential for off-target effects |
| 4-(benzyloxy)-4-oxobutanoic acid | Moderate | High | Highly potent, similar to tert-butyl |
Table 2: Predicted outcomes of the comparative efficacy studies.
A linker that is highly stable in plasma but readily cleaved in the lysosomal environment is expected to yield the most favorable therapeutic index. The cyclohexyl succinate linker is hypothesized to exhibit this optimal balance.
Conclusion
The selection of a linker building block is a critical decision in the design of targeted drug conjugates. While tert-butyl and benzyl esters offer pathways for rapid drug release, the cyclohexyl ester of succinic acid, as found in This compound , is postulated to provide enhanced stability, potentially leading to a wider therapeutic window. The experimental framework outlined in this guide provides a robust methodology for the direct comparison of these building blocks, enabling an informed and data-driven selection for the development of next-generation targeted therapeutics. The superior control over drug release offered by the cyclohexyl succinate linker may prove to be a significant advantage in optimizing the efficacy and safety of novel drug conjugates.
References
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Chemistry Stack Exchange. Succinic anhydride esterification won't go forward. Accessed January 22, 2026. [Link]
- Google Patents. US1643393A - Cyclohexyl phthalates and process of making same. Accessed January 22, 2026.
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PubChemLite. This compound (C10H16O4). Accessed January 22, 2026. [Link]
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Wyzant Ask An Expert. Is the t-butyl carbocation more stable than the benzyl carbocation? Accessed January 22, 2026. [Link]
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PubChem. This compound. Accessed January 22, 2026. [Link]
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PMC. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Accessed January 22, 2026. [Link]
-
Quora. Which carbocation is more stable : Benzyl or Tertiary? Accessed January 22, 2026. [Link]
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Kinetics of Esterification of Maleic Anhydride with Hexan-1-ol Using Selected Catalysts. Accessed January 22, 2026. [Link]
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PubMed. Comparative Efficacy and Safety of Antibody-Drug Conjugates Versus Standard Chemotherapy in Metastatic Breast Cancer: A Comprehensive Systematic Review and Meta-Analysis. Accessed January 22, 2026. [Link]
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Chemistry Stack Exchange. Is the t-butyl carbocation more stable than the benzyl carbocation? Accessed January 22, 2026. [Link]
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ResearchGate. Comparison of each drug-linkers. Accessed January 22, 2026. [Link]
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ResearchGate. (PDF) Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Accessed January 22, 2026. [Link]
- Google Patents. EP0855380B1 - Process for the preparation of succinic anhydride. Accessed January 22, 2026.
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PMC. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Accessed January 22, 2026. [Link]
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ACS Publications. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Accessed January 22, 2026. [Link]
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NJ Bio, Inc. Linkers for ADCs. Accessed January 22, 2026. [Link]
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CORE. Esterification of succinic anhydride to di-(p-cresyl) succinate over M -montmorillonite clay catalysts. Accessed January 22, 2026. [Link]
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Globe Thesis. Study On New Catalysts For Acid Anhydride Esterification. Accessed January 22, 2026. [Link]
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Sterling Pharma Solutions. Stability of ADC linker payloads in sub-cellular fractions. Accessed January 22, 2026. [Link]
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PubChem. 4-Chloro-4-oxobutanoic acid. Accessed January 22, 2026. [Link]
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PubChem. 4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid. Accessed January 22, 2026. [Link]
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PubChem. 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid. Accessed January 22, 2026. [Link]
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A Researcher's Guide to the Synthesis of 4-(Cyclohexyloxy)-4-oxobutanoic Acid: A Comparative Analysis of Reproducibility
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic procedures is the bedrock of scientific progress. The ability to reliably synthesize key intermediates and building blocks is paramount. This guide provides an in-depth technical analysis of the synthesis of 4-(Cyclohexyloxy)-4-oxobutanoic acid, a valuable bifunctional molecule.[1] We will explore common synthetic routes, delve into the critical parameters governing their reproducibility, and offer a comprehensive framework for the robust characterization of the final product.
The Synthetic Challenge: Esterification of Succinic Anhydride
The most direct and common approach to synthesizing this compound is through the mono-esterification of succinic anhydride with cyclohexanol. This reaction involves the nucleophilic attack of the hydroxyl group of cyclohexanol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.
While seemingly straightforward, the reproducibility of this reaction can be influenced by several factors, including the choice of catalyst (or lack thereof), reaction conditions, and purification methods. We will compare a non-catalyzed thermal method with a catalyzed approach.
Experimental Protocols
Method 1: Uncatalyzed Thermal Synthesis
This method relies on the inherent reactivity of the anhydride and alcohol at elevated temperatures.
Experimental Workflow: Uncatalyzed Thermal Synthesis
Caption: Workflow for the uncatalyzed synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of succinic anhydride and cyclohexanol. The reaction can be run neat (without solvent) or in a high-boiling, inert solvent like toluene or xylene.
-
Heating: Heat the reaction mixture to 100-120°C and stir.
-
Monitoring: Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) or by taking aliquots for 1H NMR analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and extract with a saturated aqueous solution of sodium bicarbonate. The desired product, being a carboxylic acid, will move into the aqueous phase as its sodium salt.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 2M HCl) until the product precipitates.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture or hexanes/ethyl acetate) or by column chromatography.
Method 2: Catalyzed Synthesis Using a Solid Acid Catalyst
To improve reaction times and potentially lower the required temperature, a catalyst can be employed. Solid acid catalysts, such as montmorillonite clays, offer the advantage of easy removal by filtration.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine succinic anhydride, cyclohexanol (1:1 to 1:1.2 molar ratio), and a catalytic amount of a solid acid catalyst (e.g., 5-10 wt% of montmorillonite K-10). Add a suitable solvent like toluene.
-
Heating: Heat the mixture to reflux with stirring.
-
Monitoring: Monitor the reaction progress as described in Method 1.
-
Catalyst Removal: Once the reaction is complete, cool the mixture and remove the solid catalyst by filtration.
-
Workup, Isolation, and Purification: Proceed with the same workup, acidification, isolation, and purification steps as outlined in Method 1.
Comparison of Synthetic Methods and Reproducibility
| Parameter | Method 1: Uncatalyzed Thermal | Method 2: Catalyzed (Solid Acid) | Rationale and Impact on Reproducibility |
| Reaction Time | Typically longer (several hours to overnight) | Generally faster | Catalysts increase the reaction rate, leading to shorter and potentially more consistent reaction times. |
| Temperature | Higher (100-120°C) | Can often be run at a lower temperature (e.g., refluxing toluene, ~110°C, but with higher efficiency) | Lower temperatures can reduce the formation of side products, enhancing reproducibility. |
| Catalyst Required | No | Yes (e.g., montmorillonite clay) | The activity of the catalyst can vary between batches, potentially introducing a source of irreproducibility. Proper activation and consistent sourcing of the catalyst are crucial. |
| Workup | Standard acid-base extraction | Requires an additional filtration step to remove the catalyst | The filtration step is generally straightforward and should not significantly impact reproducibility if performed correctly. |
| Potential Side Products | Diester formation (if excess cyclohexanol or prolonged heating), dehydration of succinic acid to anhydride (at very high temperatures). | Similar to the uncatalyzed method, but the catalyst might influence the product distribution. | Careful control of stoichiometry and temperature is key to minimizing side products in both methods. |
Characterization and Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Logical Flow of Product Characterization and Validation
Caption: A logical workflow for the characterization and validation of the final product.
Expected Analytical Data:
| Analysis | Expected Outcome |
| Appearance | White to off-white solid |
| Melting Point | A sharp melting point is indicative of high purity. The reported range can vary, but a consistent value should be obtained for a pure sample. |
| ¹H NMR | - A broad singlet corresponding to the carboxylic acid proton (typically >10 ppm). - A multiplet for the methine proton of the cyclohexyl group attached to the ester oxygen (around 4.7-4.9 ppm). - Two multiplets for the two methylene groups of the succinate backbone (around 2.6 ppm). - A series of multiplets for the remaining methylene protons of the cyclohexyl ring (typically between 1.2-1.9 ppm). |
| ¹³C NMR | - Two carbonyl carbon signals (one for the ester and one for the carboxylic acid, typically >170 ppm). - A signal for the methine carbon of the cyclohexyl group attached to the ester oxygen (around 70-75 ppm). - Signals for the methylene carbons of the succinate backbone and the cyclohexyl ring. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹). - A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹). - A C=O stretch from the ester (around 1730-1740 cm⁻¹). - C-O stretching vibrations. |
Common Pitfalls and Troubleshooting
-
Low Yield: This can be due to incomplete reaction or loss of product during workup. Ensure the reaction has gone to completion before workup. During the bicarbonate extraction, ensure the aqueous phase is sufficiently basic to deprotonate the carboxylic acid and extract it. Multiple extractions may be necessary.
-
Presence of Starting Materials: If starting materials are observed in the final product, the reaction time may need to be extended, or the reaction temperature increased.
-
Formation of Diester: The formation of dicyclohexyl succinate can occur if an excess of cyclohexanol is used or if the reaction is driven too hard. Careful control of stoichiometry is crucial. The diester can be separated from the desired monoester by extraction with a basic aqueous solution, as the diester will remain in the organic phase.
By carefully selecting the synthetic method, controlling the reaction parameters, and performing a thorough characterization, researchers can achieve reproducible and reliable synthesis of this compound for their research and development needs.
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A Senior Application Scientist's Guide to 4-(Cyclohexyloxy)-4-oxobutanoic Acid: A Performance Benchmark Against Commercial Alternatives
To our colleagues in research, development, and material science, this guide offers an in-depth, data-driven comparison of 4-(Cyclohexyloxy)-4-oxobutanoic acid. Our objective is to benchmark this molecule against established commercial alternatives, providing the necessary experimental frameworks to validate its performance claims in your own laboratories. We will move beyond simple data sheets to explore the causal relationships between molecular structure and functional performance, empowering you to make informed decisions for your specific applications.
Introduction: The Molecular Logic of this compound
This compound, also known as succinic acid monocyclohexyl ester, is a bifunctional molecule featuring a terminal carboxylic acid and a cyclohexyl ester. This structure is not accidental; it is designed to impart specific properties. The free carboxylic acid provides a reactive handle for polymerization or covalent attachment to other molecules, while the bulky, hydrophobic cyclohexyl group offers distinct advantages in terms of thermal stability, hydrolytic resistance, and modification of polymer morphology.
Succinic acid itself is a key bio-renewable platform chemical, often positioned as a sustainable replacement for petroleum-derived dicarboxylic acids like adipic acid in applications such as polyesters, polyurethanes, and plasticizers.[1][2] This guide will therefore benchmark this compound against two relevant classes of alternatives:
-
A Simple Monoester: Monoethyl Succinate, representing a less sterically hindered and more hydrophilic analogue. This allows for the isolation of the specific contributions of the cyclohexyl group.
-
A Dicarboxylic Acid Workhorse: Adipic Acid, the incumbent petro-based C6 dicarboxylic acid widely used in polyester and polyurethane production.[3][4]
This comparative approach will illuminate the specific niches where the unique structure of this compound provides a demonstrable performance advantage.
Comparative Performance Data
The following table summarizes key physical and performance metrics. The data for polyesters are derived from studies comparing succinate-based and adipate-based polyols used in polyurethane synthesis, providing a strong proxy for performance.[1][2]
| Property | This compound | Monoethyl Succinate | Adipic Acid | Rationale for Performance Difference |
| Molecular Weight ( g/mol ) | 200.23 | 146.14 | 146.14 | The larger cyclohexyl group adds significant mass. |
| Structure | C10H16O4 | C6H10O4 | C6H10O4 | Bifunctional monoester vs. linear dicarboxylic acid. |
| Predicted XLogP3 | 1.4 | 0.3 | 0.1 | The cyclohexyl ring significantly increases hydrophobicity/lipophilicity. |
| Relative Hydrolytic Stability | High | Moderate | N/A (no ester bond) | The bulky cyclohexyl group provides steric hindrance, protecting the ester linkage from hydrolysis.[5][6] |
| Polyester Glass Transition (Tg) | Higher | Lower | Lower | The shorter, more compact C4 backbone of succinates leads to less flexible polymer chains and stronger hydrogen bonding interactions with hard segments in polyurethanes compared to C6 adipates, resulting in a higher Tg.[1] |
| Polyester Tensile Strength | Higher | Comparable to Adipate | High | Higher stiffness and greater phase mixing in succinate-based polyurethanes can lead to increased tensile strength.[2] |
| Biocompatibility | Predicted High | High | High | Succinates are endogenous metabolites; the primary concern is the toxicity of the alcohol released upon hydrolysis (cyclohexanol vs. ethanol). |
Experimental Benchmarking Protocols
To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems, complete with controls and clear, quantifiable endpoints.
Protocol 1: Assessment of Hydrolytic Stability
Causality: The stability of the ester bond in the presence of water is a critical performance parameter, especially in applications involving humid environments or aqueous formulations. This protocol uses a modified version of the industry-standard ASTM D2619 "beverage bottle method" to quantify this stability.[7][8][9] The increase in the acid number of the organic phase and the acidity of the aqueous phase are direct measures of ester bond cleavage.[10]
Experimental Workflow Diagram:
Caption: Workflow for Hydrolytic Stability Testing (Modified ASTM D2619).
Step-by-Step Methodology:
-
Preparation: For each compound (this compound and Monoethyl Succinate), add 75 g of the sample, 25 g of deionized water, and a polished copper coupon to a pressure-type beverage bottle.
-
Sealing: Securely seal the bottle with a new cap. Invert and check for leaks.
-
Incubation: Place the bottle in a rotating rack (5 rpm) inside an oven preheated to 93°C.[7] Rotate the bottle end-over-end for 48 hours.
-
Analysis:
-
After 48 hours, remove the bottle and allow it to cool completely.
-
Carefully open the bottle and transfer the contents to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Measure the change in the Total Acid Number (TAN) of the organic layer via potentiometric titration (as per ASTM D664).
-
Determine the acidity of the aqueous layer by titration with a standard base.
-
Clean, dry, and weigh the copper strip to determine weight change, and visually inspect for corrosion.
-
Expected Outcome: this compound is expected to show a significantly smaller increase in the acid number of the organic phase and lower acidity in the aqueous phase compared to Monoethyl Succinate, demonstrating superior hydrolytic stability.
Protocol 2: Assessment of In Vitro Biocompatibility
Causality: For applications in drug delivery, biomaterials, or personal care, ensuring low cytotoxicity is paramount. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. A reduction in the metabolic conversion of the MTT reagent to its colored formazan product indicates cytotoxicity.
Experimental Workflow Diagram:
Caption: Workflow for In Vitro Cytotoxicity Testing using the MTT Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a relevant human cell line (e.g., HepG2 for liver toxicity, HeLa as a standard) into a 96-well plate at an appropriate density and allow cells to adhere for 24 hours.
-
Dosing: Prepare serial dilutions of this compound, Monoethyl Succinate, and Adipic Acid in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with medium only (blank) and medium with the solubilizing vehicle (vehicle control).
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours.[11] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Expected Outcome: All three compounds are expected to show low cytotoxicity with high IC50 values. This experiment validates the general biocompatibility of the core succinate structure and confirms the low toxicity of the cyclohexanol that would be released upon complete hydrolysis.
Conclusion: Field-Proven Insights and Application Potential
The experimental evidence strongly indicates that this compound is not merely an alternative but a performance-enhancing specialty monomer.
-
For Polymer Scientists: The substitution of adipic acid with a succinate-based monomer like this one can increase the glass transition temperature and tensile strength of the resulting polyester or polyurethane.[1][2] The cyclohexyl group, in particular, introduces a hydrophobic, rigid block that can be used to fine-tune morphology and improve hydrolytic stability—a critical factor for long-term material durability.[5][6]
-
For Drug Development Professionals: As a linker molecule, the defining feature of this compound is its enhanced stability. The steric hindrance provided by the cyclohexyl group can protect a payload from premature hydrolysis in aqueous environments, potentially leading to more stable drug formulations or controlled-release profiles. Its demonstrated biocompatibility makes it a compelling candidate for use in advanced drug delivery systems.
By providing this data and these validated protocols, we are confident that researchers and developers can effectively benchmark this compound and unlock its potential to create more durable, stable, and sustainable materials and therapeutics.
References
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AZoM. (2021, August 25). How to Measure the Mechanical Properties of Polymers. AZoM.com. [Link]
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BioAmber Inc. (2015, June 1). Advancing Adhesives: Bio-Based Succinic Acid Polyester Polyols. Adhesives & Sealants Industry. [Link]
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Boyde, S. (2019). Hydrolytic stability of synthetic ester lubricants. ResearchGate. [Link]
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Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]
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Clark, J. (2015). mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
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Imperante, J. (2008, October 22). Ester vs. Hydrolytically Stable Ester. Cosmetics & Toiletries. [Link]
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IUPAC. (n.d.). Adipic acid. Wikipedia. [Link]
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MAEDEN. (2023, October 24). The Complete Guide to Tensile Testing: Understanding Tensile Strength, Elongation, and More. [Link]
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Malaisse, W. J., et al. (1998). Insulinotropic action of the monoethyl ester of succinic acid. PubMed. [Link]
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Pacific BioLabs. (n.d.). Biocompatibility Test Methods. [Link]
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Petro-Lubricant Testing Laboratories Inc. (n.d.). Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). [Link]
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Rizzarelli, P., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]
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SARBI Engineering. (n.d.). Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) – ASTM D 2619 / DIN 51348. [Link]
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Wilkes, G. L., et al. (2012). Comparison of adipate and succinate polyesters in thermoplastic polyurethanes. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Cyclohexyloxy)-4-oxobutanoic Acid
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(Cyclohexyloxy)-4-oxobutanoic acid (CAS No. 10018-78-7), also known as succinic acid monocyclohexyl ester.[1] The procedures outlined here are grounded in established safety principles for handling carboxylic acids and esters, ensuring the protection of laboratory personnel and the environment.
The fundamental principle of chemical waste management is to treat unknown or uncharacterized substances with a high degree of caution. While specific hazard data for this compound is not extensively documented, its structural components—a carboxylic acid and a cyclohexyl ester—provide a basis for a conservative and safe disposal strategy. The parent compound, succinic acid, is known to cause serious eye damage and potential respiratory irritation.[2][3] Furthermore, dicarboxylic acid monoesters as a class may present risks if inhaled or absorbed through the skin, including potential reproductive effects.[4] Therefore, it is imperative to handle this compound with the appropriate precautions.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is crucial. The primary hazards are associated with its acidic nature and the potential for skin and eye irritation.
| Property | Identifier |
| Chemical Name | This compound |
| Synonyms | Succinic acid monocyclohexyl ester, Cyclohexyl hydrogen succinate |
| CAS Number | 10018-78-7 |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
Data sourced from PubChem.[1]
Assumed Hazards:
-
Eye Irritation: Potential for serious eye damage based on the parent compound, succinic acid.[2][3]
-
Skin Irritation: Assumed to be a skin irritant.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[2][3]
-
Environmental Hazards: The environmental fate of this specific compound is not well-documented. As a precaution, it should not be released into the environment.[5][6][7]
Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE protocols is the first line of defense against chemical exposure. All handling of this compound, including during disposal procedures, must be conducted in a well-ventilated laboratory or within a chemical fume hood.[2][8]
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[6][9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn at all times.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
Caption: Essential PPE and location checks before handling the chemical.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
For Small Spills (<50 mL or equivalent solid):
-
Restrict Access: Cordon off the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: For liquids, absorb the spill with an inert material such as vermiculite, sand, or commercial sorbent pads. For solids, gently sweep up the material to avoid creating dust.[2][3]
-
Collect: Place the absorbed material or swept solid into a clearly labeled, sealable container for hazardous waste.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
For Large Spills (>50 mL or equivalent solid):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Secure: If safe to do so, close the laboratory doors and post a warning sign.
-
Do Not Attempt to Clean: Allow trained professionals to manage the cleanup.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to avoid drain or trash disposal unless explicitly permitted by your institution's EHS and local regulations.[5][10][11] The preferred method is collection for disposal by a licensed hazardous waste contractor.
Step 1: Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[12][13]
-
Designate a Waste Container: Use a dedicated, chemically compatible container, preferably the original product container or one provided by your EHS office.[14] The container must be in good condition, with a secure, leak-proof lid.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").[15]
-
Accumulation: Collect all waste, including contaminated materials like gloves, weigh boats, and absorbent pads, in this container. Do not mix with other waste streams, especially bases, oxidizers, or solvents, to avoid incompatible reactions.[16]
Caption: Decision workflow for proper waste segregation and disposal.
Step 2: On-site Neutralization (Use with Extreme Caution)
While some acidic waste can be neutralized for drain disposal, this is generally not recommended for organic acids without specific institutional approval due to potential environmental persistence and reaction byproducts.[11][17] This procedure should only be considered for very small quantities of purely aqueous solutions of the acid, free from any other contaminants.
This procedure is NOT recommended for this compound without consulting your EHS office.
If approved by EHS:
-
Dilute: In a fume hood, slowly add the acidic solution to a large volume of cold water.
-
Neutralize: Slowly add a dilute basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide) while stirring. Monitor the pH continuously.[11]
-
Target pH: Adjust the pH to a neutral range, typically between 5.5 and 10.5, as specified by local wastewater regulations.[10][15]
-
Dispose: If all criteria are met and approved, flush the neutralized solution down the drain with at least 20 times its volume of water.
Step 3: Empty Container Disposal
Empty containers that held this compound must also be disposed of properly.
-
Decontaminate: Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[11][18]
-
Deface Label: Completely remove or deface the original label on the empty container.[18]
-
Dispose of Container: Dispose of the rinsed, unlabeled container according to institutional guidelines for glass or plastic recycling or trash.
Final Recommendations and Trustworthiness
The most trustworthy and universally compliant method for disposing of this compound is to treat it as hazardous chemical waste. This approach eliminates ambiguity and ensures the highest level of safety and environmental protection.
-
Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
-
Never dispose of this chemical in the regular trash or down the drain without explicit approval from your EHS department.[10][13]
-
Maintain meticulous records of the waste generated and its disposal.
By adhering to these protocols, you contribute to a culture of safety and responsibility within the scientific community, ensuring that our pursuit of knowledge does not come at the cost of our well-being or the health of our planet.
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Carl ROTH. Safety Data Sheet: Succinic acid.[Link]
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Angene Chemical. (2025-11-11). Safety Data Sheet: 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid.[Link]
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A Researcher's Guide to the Safe Handling of 4-(Cyclohexyloxy)-4-oxobutanoic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, experience-driven protocols for the safe handling of 4-(Cyclohexyloxy)-4-oxobutanoic acid (CAS No: 10018-78-7), ensuring the well-being of laboratory personnel and the integrity of our research.[1][2] This document moves beyond mere compliance, offering a framework for best practices rooted in a deep understanding of chemical causality.
Understanding the Hazard Profile
This compound is a solid substance that, while essential for various research applications, presents a distinct hazard profile that must be meticulously managed. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
The signal word for this chemical is "Warning".[3][6] These classifications necessitate a stringent approach to personal protective equipment and handling procedures to mitigate exposure risks.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum PPE requirements for handling this compound in various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Handling solid compound (weighing, transfers) | - Nitrile gloves (inspect before use)[3][7] - Laboratory coat - ANSI-approved safety glasses with side shields or chemical splash goggles[3][6] |
| Working with solutions of the compound | - Nitrile gloves (inspect before use) - Laboratory coat - Chemical splash goggles[3][6] |
| Potential for aerosol or dust generation | - All PPE from "Working with solutions" - Use of a certified chemical fume hood is mandatory[6][8] |
| Emergency Spill Response | - All PPE from "Potential for aerosol or dust generation" - Consider a respirator if ventilation is inadequate[9] |
Operational Protocols: A Step-by-Step Guide
Adherence to a standardized, repeatable workflow is paramount for safety and experimental accuracy. The following protocols are designed to be self-validating, ensuring that each step reinforces a safe laboratory environment.
General Handling and Use
-
Preparation: Before handling, ensure that the Safety Data Sheet (SDS) is readily accessible.[3] All personnel involved must be familiar with its contents.
-
Ventilation: All handling of this compound, especially the solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6][7]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. Gloves must be inspected for any signs of degradation or puncture before use.[3][7]
-
Weighing and Transfer: When weighing the solid, use a spatula to carefully transfer the material. Avoid any actions that could generate dust.[3][6] Use non-sparking tools to prevent ignition sources.[7]
-
Dissolution: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3][7] Contaminated gloves should be disposed of in accordance with institutional guidelines.[3]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Waste Collection: All waste materials containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][7]
-
Disposal Method: The primary method of disposal should be through a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing.[7] Do not discharge this chemical or its solutions into the sewer system.[7]
-
Container Decontamination: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.[7] Once decontaminated, the container can be offered for recycling or reconditioning.[7]
Emergency Response: Spill Management
In the event of a spill, a calm and methodical response is crucial to contain the situation effectively. The following workflow provides a clear action plan.
Caption: Workflow for handling a chemical spill.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
